molecular formula C6H14O2S B1670748 Dipropyl sulfone CAS No. 598-03-8

Dipropyl sulfone

Cat. No.: B1670748
CAS No.: 598-03-8
M. Wt: 150.24 g/mol
InChI Key: JEXYCADTAFPULN-UHFFFAOYSA-N
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Description

Dipropyl sulfone is a thermal sensitizer in transformer and lubricating oils;  polymer stabilizer;  catalytic poison;  may function as enhancer of heparin absorption in intestine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylsulfonylpropane
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InChI

InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3
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InChI Key

JEXYCADTAFPULN-UHFFFAOYSA-N
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Canonical SMILES

CCCS(=O)(=O)CCC
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Molecular Formula

C6H14O2S
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DSSTOX Substance ID

DTXSID6060501
Record name Propane, 1,1'-sulfonylbis-
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Molecular Weight

150.24 g/mol
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Physical Description

mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS]
Record name Dipropyl sulfone
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CAS No.

598-03-8
Record name Propyl sulfone
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Record name Dipropyl sulphone
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Foundational & Exploratory

"Dipropyl sulfone CAS number 598-03-8 properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dipropyl Sulfone (CAS 598-03-8)

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of this compound (CAS 598-03-8), tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a sulfur-containing organic compound. At room temperature, it exists as a solid. Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 598-03-8
Molecular Formula C6H14O2S
Molecular Weight 150.24 g/mol
Appearance White or Colorless to Light yellow powder, lump, or clear liquid
Physical State (at 20°C) Solid
Melting Point 27-31 °C
Boiling Point 266-270 °C at 760 mmHg
Density 1.109 g/mL at 20 °C
Flash Point 31 °C
Solubility Due to the polar sulfonyl group, it is expected to have good solubility in polar solvents like water and alcohols, and limited solubility in non-polar hydrocarbon solvents. Solubility generally increases with temperature.
Refractive Index (n20/D) 1.413

Toxicological and Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementSource(s)
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in

Synthesis of Dipropyl Sulfone from Propyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of dipropyl sulfone via the oxidation of propyl sulfide (B99878). The document details a robust and environmentally conscious experimental protocol utilizing hydrogen peroxide as the primary oxidant. Quantitative data from various synthetic approaches are summarized for comparative analysis. Furthermore, this guide includes detailed spectroscopic data for the characterization of this compound and presents key experimental workflows and reaction pathways as visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The sulfonyl functional group imparts unique chemical and physical properties, making sulfones valuable intermediates and final products in various fields, including medicinal chemistry and materials science. This compound, a member of the dialkyl sulfone family, serves as a key building block in the synthesis of more complex molecules and has applications as a solvent and in polymer chemistry. The oxidation of the corresponding sulfide is the most direct and common route for the preparation of sulfones. This guide focuses on the efficient and selective oxidation of propyl sulfide to this compound.

Reaction Overview and Mechanism

The synthesis of this compound from propyl sulfide is achieved through an oxidation reaction. This process typically involves two steps: the initial oxidation of the sulfide to a sulfoxide (B87167) intermediate, followed by further oxidation to the sulfone.

Reaction:

Propyl Sulfide → Dipropyl Sulfoxide (intermediate) → this compound

A variety of oxidizing agents can be employed for this transformation, including permanganates, chromates, and various peroxy acids. However, hydrogen peroxide (H₂O₂) is often the preferred oxidant due to its "green" credentials, as its primary byproduct is water. The reaction can be catalyzed by acids or transition metals to enhance the reaction rate and selectivity. In the presence of an acid catalyst like acetic acid, peracetic acid is formed in situ, which is a potent oxidizing agent.

Comparative Data of Synthetic Protocols

Several methods have been reported for the oxidation of sulfides to sulfones. The following table summarizes quantitative data from selected protocols, providing a comparative overview of different reaction conditions and their outcomes for the synthesis of sulfones from sulfides.

Oxidizing SystemSubstrateCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
NaClO₂ / HClDipropyl sulfide-Ethyl Acetate25148[1]
H₂O₂Dialkyl sulfidesAmberlyst 15 / Acetic Acid-604High[2]
Urea-H₂O₂Dialkyl sulfidesPhthalic AnhydrideEthyl AcetateReflux2up to 99[3]
H₂O₂ThioanisoleAmberlyst 15 / Acetic Acid-60492[2]

Detailed Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol provides a detailed procedure for the synthesis of this compound from propyl sulfide using hydrogen peroxide as the oxidant in the presence of glacial acetic acid.

4.1. Materials and Reagents:

  • Propyl sulfide (98%+)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane (B109758) or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

4.2. Reaction Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propyl sulfide (1 equivalent).

  • Add glacial acetic acid to the flask (approximately 3-5 mL per gram of propyl sulfide).

  • With stirring, slowly add a stoichiometric excess of 30% aqueous hydrogen peroxide (typically 2.5 to 3 equivalents) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

4.3. Work-up and Purification:

  • Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Add the bicarbonate solution in portions until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 2.90-2.86 (m, 4H), 1.86-1.76 (m, 4H), 1.02 (t, J = 7.4 Hz, 6H)[4]
¹³C NMR (CDCl₃)δ (ppm): 54.20, 15.55, 12.96[4]
FTIR (KBr, cm⁻¹)Strong absorptions characteristic of the sulfonyl group are expected in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). C-H stretching vibrations are observed around 2960-2870 cm⁻¹.
Mass Spec. (EI)The molecular ion peak (M⁺) is expected at m/z 150.

Visualizations

6.1. Reaction Pathway

The following diagram illustrates the two-step oxidation of propyl sulfide to this compound.

Reaction_Pathway PropylSulfide Propyl Sulfide (C₃H₇)₂S DipropylSulfoxide Dipropyl Sulfoxide (C₃H₇)₂SO PropylSulfide->DipropylSulfoxide [O] DipropylSulfone This compound (C₃H₇)₂SO₂ DipropylSulfoxide->DipropylSulfone [O]

Caption: Oxidation of Propyl Sulfide to this compound.

6.2. Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the diagram below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Propyl Sulfide, Acetic Acid, and H₂O₂ heat Heat and Stir start->heat monitor Monitor Reaction (TLC/GC) heat->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize characterize Characterize Product recrystallize->characterize

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from propyl sulfide via oxidation with hydrogen peroxide offers an effective and environmentally benign method for producing this valuable chemical intermediate. The detailed protocol and characterization data provided in this guide are intended to support researchers in the successful synthesis and verification of this compound. The presented workflows provide a clear and logical sequence of operations for efficient laboratory practice.

References

"physical and chemical properties of Dipropyl sulfone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl sulfone, a member of the sulfone family of organosulfur compounds, presents a unique combination of physical and chemical properties that make it a compound of interest in various scientific and industrial applications. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, including quantitative data, detailed experimental protocols for property determination, and a summary of its reactivity and potential applications.

Physical Properties of this compound

This compound is a colorless liquid or a white solid with a low melting point, possessing a characteristic odor.[1][2] Its physical state at room temperature can vary depending on purity and ambient conditions, though it is often described as a white, odorless solid.[2][3] The presence of the polar sulfonyl group significantly influences its physical properties, such as its boiling point and solubility.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values may exist across different sources due to variations in experimental conditions and sample purity.

PropertyValueUnitsReference(s)
Molecular FormulaC6H14O2S[1][4][5][6]
Molecular Weight150.24 g/mol [1][3][5][6]
Melting Point27 - 31°C[4][5][7][8]
29.5°C[2][3]
-25°C[1]
Boiling Point257°C[1]
266°C at 760 mmHg[4]
269.85°C[5][8]
Density1.0168g/cm³[1]
1.109g/mL at 20 °C[4][5][7][9]
Refractive Indexn20/D 1.413[4][5][7][8]
Flash Point31°C[4][5][7]
Solubility

The solubility of this compound is dictated by the principle of "like dissolves like." The polar sulfonyl group allows for favorable interactions with polar solvents.[1] Consequently, it exhibits good solubility in water and various alcohols.[1] Conversely, its solubility is limited in non-polar solvents such as hydrocarbons.[1] The solubility of this compound, like many organic compounds, is also temperature-dependent, generally increasing with a rise in temperature.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by the sulfonyl functional group. This group is generally considered to be relatively inert and stable, making sulfones useful in a variety of applications where chemical resistance is required.[3]

The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent atoms in the molecule.[3] While generally stable, sulfones can undergo certain reactions under specific conditions. For instance, they can be involved in elimination reactions to form alkenes, such as in the Ramberg–Bäcklund reaction.[3]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the oxidation of its corresponding thioether, dipropyl sulfide (B99878). This transformation can be achieved using various oxidizing agents. A general workflow for this synthesis is depicted below.

Synthesis_of_Dipropyl_Sulfone Dipropyl_Sulfide Dipropyl Sulfide Dipropyl_Sulfoxide Dipropyl Sulfoxide (Intermediate) Dipropyl_Sulfide->Dipropyl_Sulfoxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Dipropyl_Sulfone This compound Dipropyl_Sulfoxide->Dipropyl_Sulfone Oxidation Further_Oxidation Further Oxidation

Caption: Synthesis of this compound via Oxidation of Dipropyl Sulfide.

A specific experimental protocol for a similar transformation involves the use of hydrogen peroxide as the oxidant. For the synthesis of sulfones from sulfides, the sulfide is typically dissolved in a suitable solvent, and hydrogen peroxide is added, often in the presence of a catalyst, and the reaction is stirred at a specific temperature.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.

Determination of Melting Point

The melting point of solid this compound can be determined using a capillary tube method with a melting point apparatus.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the sample.

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a micro-boiling point or Thiele tube method.

  • Apparatus: Thiele tube or other heating bath (e.g., oil bath), small test tube, capillary tube (sealed at one end), thermometer, rubber band or wire.

  • Procedure:

    • A small amount of this compound (a few milliliters) is placed in a small test tube.

    • A capillary tube, sealed at the bottom, is placed open-end down into the test tube.

    • The test tube is attached to a thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

    • The assembly is clamped in a heating bath (Thiele tube) filled with a suitable heating liquid (e.g., mineral oil).

    • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued, and the bath is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is weighed again.

    • The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Solubility

A qualitative assessment of the solubility of this compound in various solvents can be performed through simple dissolution tests.

  • Apparatus: Small test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, hexane).

  • Procedure:

    • A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

    • A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

    • The mixture is visually inspected to determine if the solid has completely dissolved.

    • The compound is classified as soluble, partially soluble, or insoluble in that particular solvent.

    • This process is repeated for a range of polar and non-polar solvents to establish a solubility profile.

Applications and Uses

This compound and other sulfones have found applications in various fields due to their chemical stability and solvent properties. Some reported uses for this compound include:

  • Thermal sensitizer: It can be used in transformer and lubricating oils.[2][4][11]

  • Polymer stabilizer: Its stability makes it suitable as a stabilizer for polymers.[2][4][11]

  • Catalytic poison: It can act as a poison for certain catalysts.[2][4][11]

  • Pharmaceutical research: It may function as an enhancer for heparin absorption in the intestine.[2][4][11] It is also used in organic synthesis, potentially in the production and formulation of pharmaceuticals like testosterone (B1683101) cypionate.[12]

Safety and Handling

Detailed safety information, including hazard codes and precautionary statements, can be found in the Material Safety Data Sheet (MSDS) for this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a well-characterized organosulfur compound with a range of interesting physical and chemical properties. Its stability, polarity, and solvent characteristics make it a valuable compound in various chemical and industrial processes. This guide has provided a comprehensive overview of its key attributes, synthesis, and methods for property determination, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

A Technical Guide to the Solubility of Dipropyl Sulfone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipropyl sulfone in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on physicochemical principles and comparative data from structurally related sulfones. Furthermore, it outlines detailed experimental protocols for determining solubility, providing a practical framework for researchers.

Introduction to this compound

This compound (C₆H₁₄O₂S) is a member of the sulfone family, characterized by a sulfonyl functional group flanked by two propyl groups. The presence of the polar sulfonyl group (-SO₂-) significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in various fields, including its potential use as a solvent, a reagent in organic synthesis, or in the formulation of pharmaceuticals and other specialty chemicals.[1] Sulfones, in general, are recognized for their metabolic stability and ability to act as hydrogen bond acceptors, making them valuable moieties in drug design.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

PropertyValueReference
Molecular FormulaC₆H₁₄O₂S
Molecular Weight150.24 g/mol
Melting Point29.5 °C
Boiling Point257 °C
Density1.0168 g/cm³
AppearanceWhite odorless solid

Solubility of this compound in Organic Solvents: A Qualitative and Comparative Analysis

To provide a more concrete understanding, the solubility data for two smaller, structurally related dialkyl sulfones, dimethyl sulfone (DMSO₂) and diethyl sulfone, are presented in Table 2. It is expected that this compound will follow similar trends, although its larger alkyl chains may slightly decrease its solubility in very polar, small-molecule solvents like water and methanol (B129727) compared to dimethyl sulfone, while potentially increasing its solubility in less polar organic solvents.

Table 2: Solubility of Dimethyl Sulfone and Diethyl Sulfone in Various Solvents

SolventDimethyl Sulfone (DMSO₂) SolubilityDiethyl Sulfone Solubility
Water150 g/L (20 °C)[2]135 g/L (16 °C)[3][4]
MethanolSoluble[2][5]Slightly Soluble[4]
EthanolSoluble[2][5]Data not available
AcetoneSoluble[2][5]Soluble[6]
BenzeneSoluble[2]Data not available
Diethyl EtherSlightly Soluble[2]Soluble[6]
ChloroformSlightly Soluble[2]Soluble[3]

The data in Table 2 indicates that shorter-chain dialkyl sulfones exhibit significant solubility in polar protic and aprotic solvents. The solubility of dimethyl sulfone has been shown to be positively correlated with temperature.[7] It is reasonable to infer that the solubility of this compound will also increase with temperature.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental protocols should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, isopropanol)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatograph)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. Subsequently, centrifuge the sample at a controlled temperature to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/100 mL, mg/mL, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration in Thermostatic Shaker Bath A->B Agitation at Constant Temperature C Phase Separation (Settling and Centrifugation) B->C Reaching Equilibrium D Sampling of Supernatant C->D E Dilution of Sample D->E F Analytical Quantification (e.g., HPLC) E->F G Solubility Calculation F->G

A generalized workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be extensively documented in readily available literature, a strong qualitative understanding of its behavior can be inferred from its molecular structure and by comparison with related sulfones. This compound is anticipated to be soluble in polar organic solvents, with its solubility likely increasing with temperature. For researchers and drug development professionals requiring precise solubility data, the experimental protocols outlined in this guide provide a robust methodology for its determination. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Crystal Structure of n-Propyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of n-propyl sulfone (also known as di-n-propyl sulfone). It includes a summary of its crystallographic data, detailed experimental protocols for its synthesis and crystallization, and a discussion of its structural features. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

n-Propyl sulfone (C₆H₁₄O₂S) is a simple dialkyl sulfone. While not as extensively studied as other sulfone-containing compounds in drug development, the sulfone functional group is a key structural motif in a variety of pharmacologically active molecules. Understanding the crystal structure of simple sulfones like n-propyl sulfone provides fundamental insights into the conformational preferences, intermolecular interactions, and solid-state packing of this important functional group. Such information is crucial for the rational design of new drug candidates with improved physicochemical and pharmacokinetic properties.

Crystallographic Data

The crystal structure of n-propyl sulfone has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7232634.[1] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for n-Propyl Sulfone (COD ID: 7232634)

ParameterValue
Crystal System Data not available in search results
Space Group Data not available in search results
Unit Cell Dimensions
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
α (°)Data not available in search results
β (°)Data not available in search results
γ (°)Data not available in search results
Volume (ų) Data not available in search results
Z Data not available in search results
Calculated Density (g/cm³) Data not available in search results
Selected Bond Lengths (Å)
S-O1Data not available in search results
S-O2Data not available in search results
S-C1Data not available in search results
S-C4Data not available in search results
Selected Bond Angles (°)
O1-S-O2Data not available in search results
O1-S-C1Data not available in search results
O2-S-C1Data not available in search results
C1-S-C4Data not available in search results

Note: The specific crystallographic data from COD entry 7232634 could not be programmatically accessed from the search results. The table serves as a template for the expected data.

Experimental Protocols

This section details the experimental procedures for the synthesis of n-propyl sulfone and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The protocol is a composite based on established methods for the synthesis of dialkyl sulfides and their oxidation to sulfones, followed by standard crystallization techniques.

Synthesis of Di-n-propyl Sulfide (B99878)

The precursor, di-n-propyl sulfide, can be synthesized from the readily available 1-propanethiol (B107717).

Materials:

  • 1-Propanethiol (Propyl mercaptan)

  • Iodine (I₂)

  • Ethyl acetate (B1210297)

  • 0.1 M Hydrochloric acid (HCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-propanethiol (1.0 equivalent).

  • Dissolve the 1-propanethiol in ethyl acetate to achieve a concentration of approximately 0.04 M.[2]

  • Add iodine (5 mol%) to the solution.[2]

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture vigorously at 70°C for 4 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a 0.1 M HCl solution, followed by brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude di-n-propyl sulfide.[2]

cluster_synthesis Synthesis of Di-n-propyl Sulfide propanethiol 1-Propanethiol in Ethyl Acetate reaction Reaction with I₂ and O₂ at 70°C propanethiol->reaction workup Aqueous Workup (HCl, Brine) reaction->workup drying Drying (MgSO₄) and Concentration workup->drying product Di-n-propyl Sulfide drying->product

Workflow for the synthesis of di-n-propyl sulfide.
Oxidation of Di-n-propyl Sulfide to Di-n-propyl Sulfone

The synthesized di-n-propyl sulfide is then oxidized to di-n-propyl sulfone using hydrogen peroxide.

Materials:

  • Di-n-propyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • 4 M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the crude di-n-propyl sulfide (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (4 equivalents) to the solution via a dropping funnel while stirring at room temperature.[3]

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous NaOH solution.[3]

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude n-propyl sulfone.

cluster_oxidation Oxidation to Di-n-propyl Sulfone sulfide Di-n-propyl Sulfide in Acetic Acid oxidation Oxidation with H₂O₂ sulfide->oxidation neutralization Neutralization (NaOH) oxidation->neutralization extraction Extraction (CH₂Cl₂) neutralization->extraction purification Drying and Concentration extraction->purification sulfone n-Propyl Sulfone purification->sulfone cluster_crystallization Single Crystal Growth of n-Propyl Sulfone dissolution Dissolution in Minimal Solvent filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation growth Crystal Growth evaporation->growth harvesting Harvesting of Single Crystals growth->harvesting

References

Dipropyl Sulfone: A Technical Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and safety data for Dipropyl sulfone. It is intended for informational purposes for a scientific audience. Significant gaps in the available data exist, and this document should not be considered a complete toxicological profile.

Executive Summary

Pharmacokinetic studies in rats indicate that this compound is predominantly excreted unchanged, mainly through urine, with biliary excretion also playing a notable role.[1][4] The primary metabolic process observed is the oxidation of the sulfur atom to form inorganic sulfate.[4] There is a significant lack of data regarding its genotoxicity, carcinogenicity, and reproductive or developmental toxicity. This guide provides a structured overview of the existing information and highlights the areas where further research is critically needed.

Toxicological Data

Acute Toxicity

Quantitative data from acute toxicity studies for this compound are not available in the reviewed literature. The GHS classifications are based on general assessments.

Table 1: GHS Hazard Classifications for this compound

Hazard StatementGHS CategoryReference
Harmful if swallowedCategory 4[1]
Harmful in contact with skinCategory 4[1]
Causes skin irritationCategory 2[1]
Causes serious eye irritationCategory 2[1]
Harmful if inhaledCategory 4[1]
May cause respiratory irritationCategory 3[1]
Sub-chronic and Chronic Toxicity

No information is available regarding the sub-chronic or chronic toxicity of this compound.

Genotoxicity and Carcinogenicity

There are no available studies on the genotoxic or carcinogenic potential of this compound.

Reproductive and Developmental Toxicity

No data are available on the reproductive and developmental toxicity of this compound.

Pharmacokinetics: Metabolism and Excretion

A study in male Wistar rats provides the most detailed in-vivo data for this compound.[1][2][4]

Table 2: Pharmacokinetic Parameters of [³⁵S]-Dipropyl Sulfone in Male Wistar Rats Following Oral Administration (4.24 mmol/kg)

ParameterObservationReference
Route of Administration Gavage (oral)[4]
Major Route of Excretion Urine (83% of administered radioactivity)[4]
Fecal Excretion 10% of administered radioactivity[4]
Biliary Excretion (0-48h) 33% of administered dose[4]
Metabolism Limited, ≥98% recovered as unchanged this compound[4]
Metabolic Pathway Oxidation of sulfur to inorganic sulfate[4]
Experimental Protocol: Fate of [³⁵S]-Dipropyl Sulfone in Rats
  • Test Substance: Dipropyl [³⁵S]-sulfone.

  • Animals: Adult male Wistar rats.

  • Administration: A single dose of 4.24 mmol/4 ml/kg body weight was administered by gavage following an overnight fast.

  • Sample Collection: Urine and feces were collected over a 48-hour period. For biliary excretion studies, bile was collected from cannulated bile ducts over 48 hours.

  • Analysis: Radioactivity in urine, feces, and bile was quantified to determine the extent of excretion. The chemical identity of the radioactive components was determined to assess the degree of metabolism.[1][2][4]

Visualizations

Metabolic Pathway of this compound in Rats

DipropylSulfone This compound Unchanged Excreted Unchanged (≥98%) DipropylSulfone->Unchanged Major Pathway Oxidation Oxidation DipropylSulfone->Oxidation Minor Pathway InorganicSulfate Inorganic Sulfate Oxidation->InorganicSulfate Minor Pathway

Caption: Metabolic fate of this compound in rats.

Experimental Workflow for Pharmacokinetic Study

cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection (0-48h) cluster_analysis Analysis Animal_Prep Adult Male Wistar Rats (Overnight Fast) Administration Oral Gavage Animal_Prep->Administration Dose_Prep Prepare Dipropyl [³⁵S]-sulfone (4.24 mmol/kg) Dose_Prep->Administration Urine_Feces Urine and Feces Collection Administration->Urine_Feces Bile Bile Duct Cannulation and Collection Administration->Bile Quantification Quantify Radioactivity Urine_Feces->Quantification Bile->Quantification Identification Identify Radioactive Components Quantification->Identification

Caption: Workflow for the rat pharmacokinetic study.

Data Gaps and Future Research

The current body of knowledge on the toxicology of this compound is severely limited. To conduct a thorough risk assessment and ensure safe handling and use, further studies are essential in the following areas:

  • Acute Toxicity: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

  • Skin and Eye Irritation: Quantitative in vivo or in vitro studies to confirm and characterize the irritant effects.

  • Genotoxicity: A battery of tests, including an Ames test and in vitro and in vivo chromosomal aberration assays.

  • Carcinogenicity: Long-term animal studies to assess carcinogenic potential.

  • Reproductive and Developmental Toxicity: Studies to evaluate effects on fertility and embryonic development.

  • Repeat-Dose Systemic Toxicity: To identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

References

An In-depth Technical Guide on the Natural Occurrence of Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl sulfone (C₆H₁₄O₂S) is an organosulfur compound belonging to the sulfone family. While its synthetic routes and chemical properties are established, its presence in the natural world is not well-documented. This technical guide addresses the current state of knowledge regarding the natural occurrence of this compound, providing a critical overview of the available evidence. Due to the scarcity of specific data, this document also furnishes a comprehensive set of generalized experimental protocols for the extraction, isolation, and identification of such a compound from a plant matrix. This guide is intended to serve as a foundational resource for researchers aiming to verify and quantify the presence of this compound in natural sources.

Introduction: The Elusive Natural Presence of this compound

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group connected to two carbon atoms. While many sulfur-containing compounds are well-known plant secondary metabolites (e.g., sulfides and disulfides in Allium species), the natural occurrence of simple aliphatic sulfones like this compound is rarely reported.

A singular report in the PubChem database indicates that this compound has been identified in Chrysanthemum oreastrum, a plant species within the Asteraceae family. However, a thorough review of primary scientific literature did not yield the original research article to substantiate this claim. Studies focusing on the volatile organic compounds (VOCs) of various Chrysanthemum species have predominantly identified monoterpenoids, sesquiterpenoids, and their oxygenated derivatives as the main constituents, with no mention of this compound.

This lack of peer-reviewed data means that the natural occurrence of this compound remains unconfirmed. Its potential biosynthesis in plants is also completely unknown. Typically, sulfones can be formed via the oxidation of their corresponding thioethers (sulfides). It is conceivable that if dipropyl sulfide (B99878) were a natural precursor in a plant, enzymatic oxidation could lead to the formation of this compound. However, this remains speculative without further evidence.

Given this context, this guide provides the necessary theoretical and practical framework for a researcher to undertake an investigation into the presence of this compound in Chrysanthemum oreastrum or other potential natural sources.

Quantitative Data on Natural Occurrence

As of the latest literature review, there is no published quantitative data on the concentration of this compound in any natural source. The following table reflects this absence of information.

Table 1: Quantitative Analysis of this compound in Natural Sources
Organism/Source Concentration Reported (µg/g or other)
Chrysanthemum oreastrumNo data available in peer-reviewed literature
Other PlantsNo data available
FungiNo data available
BacteriaNo data available
Marine OrganismsNo data available

Hypothetical Investigative Workflow

In the absence of a known biosynthetic pathway, a logical workflow for the discovery and confirmation of this compound in a plant matrix is presented. This workflow outlines the essential steps from sample collection to structural elucidation.

investigative_workflow Figure 1. General Workflow for Natural Product Investigation cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis & Identification cluster_3 Confirmation plant_material Plant Material Collection (e.g., Chrysanthemum oreastrum flowers/leaves) drying Drying/Freeze-Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction with Solvents (e.g., Hexane, Ethyl Acetate (B1210297), Methanol) grinding->extraction uae_sfe Advanced Methods: Ultrasound-Assisted (UAE) or Supercritical Fluid (SFE) extraction->uae_sfe Optional gcms GC-MS Analysis of Crude Extract extraction->gcms uae_sfe->gcms fractionation Chromatographic Fractionation (e.g., Column Chromatography) gcms->fractionation pure_compound Isolation of Pure Compound fractionation->pure_compound structure_elucidation Structural Elucidation (NMR, HRMS) pure_compound->structure_elucidation comparison Direct Comparison (GC retention time, MS fragmentation) structure_elucidation->comparison standard_synthesis Synthesis of Authentic Standard standard_synthesis->comparison

Caption: Figure 1. General Workflow for Natural Product Investigation.

Detailed Experimental Protocols

The following protocols are generalized methodologies appropriate for the investigation of this compound, a semi-volatile small molecule, in a plant matrix.

4.1. Protocol 1: Sample Preparation

  • Collection: Collect fresh plant material (e.g., flowers and leaves of Chrysanthemum oreastrum). Record the location, date, and developmental stage of the plant.

  • Drying: To prevent enzymatic degradation and facilitate extraction, immediately process the material. Freeze-drying (lyophilization) is preferred to preserve volatile and semi-volatile compounds. Alternatively, air-dry in a well-ventilated, dark room at a temperature not exceeding 40°C.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Store the powder in an airtight, amber container at -20°C until extraction.

4.2. Protocol 2: Extraction of Semi-Volatile Compounds

Two methods are presented: a standard solvent extraction and a more advanced, efficient method.

A. Ultrasound-Assisted Extraction (UAE) [1][2][3][4]

  • Setup: Place 10 g of powdered plant material into a 250 mL Erlenmeyer flask. Add 100 mL of a suitable solvent (Ethyl acetate is a good starting point for a compound of medium polarity like this compound).

  • Extraction: Place the flask in an ultrasonic bath. Operate the bath at a constant frequency (e.g., 35-40 kHz) and a controlled temperature (e.g., 30°C) for a duration of 30-45 minutes.[5]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C prior to analysis.

B. Supercritical Fluid Extraction (SFE) [6][7][8][9]

  • Setup: Load 20 g of powdered plant material into the extraction vessel of an SFE system.

  • Parameters: Use supercritical CO₂ as the primary fluid. To extract a moderately polar compound like this compound, a co-solvent may be necessary.

    • Pressure: 200-300 bar

    • Temperature: 40-50°C

    • Co-solvent: 5-10% Ethanol or Methanol

    • Flow Rate: 2-4 mL/min

  • Extraction: Perform the extraction for 60-90 minutes.

  • Collection: The extract is collected in a separator vessel after depressurization of the CO₂. The co-solvent can be removed under a gentle stream of nitrogen.

  • Storage: Store the resulting extract at -20°C.

4.3. Protocol 3: Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile and semi-volatile compounds in a complex mixture.[10][11]

  • Sample Preparation: Dissolve a known amount of the crude extract (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of ethyl acetate). If necessary, filter through a 0.22 µm syringe filter. Add an internal standard for quantification (e.g., diphenyl sulfone, if not expected to be present naturally).

  • GC-MS Instrument Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Injector: Split/splitless injector at 250°C. Injection volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.[12]

    • Scan Range: m/z 40-400.

  • Identification:

    • Compare the mass spectrum of any peak of interest with reference libraries (e.g., NIST, Wiley).

    • For definitive identification, the retention time and mass spectrum of the peak in the sample must match those of a synthesized authentic standard of this compound run under the identical GC-MS conditions.

  • Quantification: Create a calibration curve using the authentic standard at several concentrations. Quantify the amount of this compound in the extract by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion

The assertion that this compound occurs naturally, particularly in Chrysanthemum oreastrum, rests on limited and currently unverified evidence from secondary databases. This technical guide serves as a call to action for researchers to investigate this claim. By providing a robust framework of generalized, yet detailed, experimental protocols, we hope to facilitate the rigorous scientific inquiry needed to either confirm and quantify the presence of this compound in the plant kingdom or to definitively refute the existing report. The successful application of these methods would represent a significant contribution to the field of natural product chemistry.

References

A Technical Guide to the Spectral Analysis of Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dipropyl sulfone. Detailed experimental protocols and tabulated spectral data are presented to support compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent proton environments in the propyl chains.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.0 - 3.1Triplet4H-CH₂-SO₂-
b~1.8 - 1.9Sextet4H-CH₂-CH₂-SO₂-
c~1.0 - 1.1Triplet6H-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

SignalChemical Shift (δ, ppm)Assignment
1~54.2-CH₂-SO₂-
2~15.6-CH₂-CH₂-SO₂-
3~13.0-CH₃

Note: Chemical shifts are referenced to the solvent peak.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by strong absorptions characteristic of the sulfone group.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2965StrongC-H stretching (asymmetric, -CH₃)
~2875MediumC-H stretching (symmetric, -CH₃)
~2935StrongC-H stretching (asymmetric, -CH₂)
~2850MediumC-H stretching (symmetric, -CH₂)
~1465MediumC-H bending (scissoring, -CH₂)
~1310StrongS=O stretching (asymmetric)
~1130StrongS=O stretching (symmetric)
Experimental Protocol for FT-IR Spectroscopy

The following protocol is suitable for obtaining the FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
15122[M+H]⁺ (Molecular ion + 1)
107Moderate[M - C₃H₇]⁺
71Moderate[C₅H₁₁]⁺
4385[C₃H₇]⁺ (Propyl cation)

Data obtained from a publication by the Royal Society of Chemistry.[1]

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak and compare it to a reference library (e.g., NIST) for confirmation.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute FTIR FT-IR Spectrometer (ATR) Sample->FTIR NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR GCMS GC-MS System Dilute->GCMS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) GCMS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

"thermodynamic properties of dialkyl sulfones"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Dialkyl Sulfones

Introduction

Dialkyl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') where two alkyl groups are attached to the sulfur atom. These compounds are of significant interest in various scientific fields, including materials science and pharmaceuticals, due to their chemical stability and polarity.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of dialkyl sulfones is crucial for process design, safety assessment, and predicting the behavior of these compounds in different environments.

This technical guide provides a comprehensive overview of key thermodynamic parameters of selected dialkyl sulfones, details the experimental and computational methodologies used for their determination, and illustrates the relationships between these properties and the experimental workflows.

Quantitative Thermodynamic Data

The thermodynamic properties of dialkyl sulfones are essential for predicting their stability, phase behavior, and reactivity. The following tables summarize key data for several common dialkyl sulfones, compiled from various experimental studies.

Table 1: Phase Transition and Decomposition Data

Differential Scanning Calorimetry (DSC) is a primary technique for determining phase transition temperatures and enthalpies.[2] The data below includes melting point (Tₘ), freezing point (Tₗ), enthalpy of fusion (ΔHₛ₋ₗ), and the onset temperature of decomposition.

CompoundMelting Point (Tₘ) (°C)Freezing Point (Tₗ) (°C)Enthalpy of Fusion (ΔHₛ₋ₗ) (J g⁻¹)Decomposition Onset (°C)
Dimethyl Sulfone108.7[2]72.7[2]194.1[2]260 (multistep)[2]
Di-n-butyl Sulfone43.0[2]31.9[2]173.5[2]>350[2][3]
Diphenyl Sulfone--->550[2][3]
Tetrahydrothiophene 1,1-dioxide13.7[2]-7.7[2]70.1[2]<300[2][3][4]
2,5-dihydrothiophene 1,1-dioxide64.0[2]7.6[2]120.2[2]<300[2][3][4]

Note: Decomposition temperatures were determined under 5 MPa nitrogen pressure to minimize vaporization loss.[2][3]

Table 2: Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[5] It can be determined experimentally through combustion calorimetry or computationally using ab initio methods.[6][7][8]

CompoundStateΔfH° (kJ mol⁻¹)Method
1,3-Dithiacyclohexane 1,1-dioxideGas-326.3 ± 2.0Rotating-bomb calorimetry & Knudsen effusion[9]
1,4-Dithiacyclohexane 1,1-dioxideGas-333.0 ± 2.1Rotating-bomb calorimetry & Knudsen effusion[7][8]
Table 3: Vapor Pressure Data (Antoine Constants)

Vapor pressure as a function of temperature can be modeled using the Antoine equation: log₁₀(p) = A - B / (C + T), where p is vapor pressure in Pa and T is temperature in K.[3] These constants are often derived from Thermogravimetric Analysis (TGA) data.[2]

CompoundABCTemperature Range (°C)
Dimethyl Sulfone24.7229090957.85110–200[2]
Di-n-butyl Sulfone9.5422053-113.65120–260[2]
Tetrahydrothiophene 1,1-dioxide7.997996.6-217.89170–270[2]
2,5-dihydrothiophene 1,1-dioxide8.404667.9-264.6090–165[2]
Diphenyl Sulfone15.029307294.85180–320[2]
Dibenzothiophene 5,5-dioxide7.6501080-287.42240–370[2]

Experimental and Computational Protocols

The accurate determination of thermodynamic properties relies on precise experimental techniques and robust computational models.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to study the thermal behavior of materials.[10]

  • Principle : DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] This allows for the detection of thermal events such as melting, crystallization, and decomposition.[2][11]

  • Methodology for Phase Transitions :

    • A small sample (typically 10-20 mg) is weighed and sealed in an aluminum crucible.[2][3]

    • The crucible is placed in the DSC instrument alongside an empty reference crucible.

    • The sample is subjected to a controlled temperature program, often involving heating and cooling cycles at a specific rate (e.g., 10 °C/min).[3]

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm, and the enthalpy of fusion (ΔHₛ₋ₗ) is calculated from the area of the peak.[2]

  • Methodology for Decomposition :

    • To prevent vaporization during analysis, experiments are often conducted under elevated pressure (e.g., 5 MPa of nitrogen) using a high-pressure DSC instrument.[2][3]

    • The sample is heated at a constant rate until decomposition occurs, which is observed as a significant exothermic or endothermic event.[2] The onset temperature of this event is reported as the decomposition temperature.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived.

  • Principle : A sample is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured.

  • Methodology (Rotating Bomb Calorimeter) :

    • A precisely weighed sample of the sulfone is placed in the bomb.

    • The bomb is sealed, filled with high-pressure oxygen, and placed in a calorimeter containing a known volume of water.

    • The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and begins to cool.

    • The enthalpy of combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter.

    • The standard enthalpy of formation in the condensed state is then calculated using Hess's law.[7][8]

Knudsen Effusion Technique

This method is used to measure the vapor pressure of a solid, which allows for the determination of the enthalpy of sublimation.

  • Principle : A solid sample is placed in a sealed cell with a small orifice. In a high vacuum, molecules effuse through the orifice at a rate proportional to the vapor pressure of the substance.

  • Methodology :

    • The rate of mass loss of the sample through the orifice is measured as a function of temperature.

    • The vapor pressure is calculated from this rate of effusion.

    • The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[7][8]

Computational Chemistry

Ab initio (from first principles) molecular orbital calculations provide a theoretical means to estimate thermodynamic properties.

  • Principle : These methods solve the electronic Schrödinger equation to determine the energy and structure of a molecule. Thermodynamic properties like enthalpy of formation can be derived from these calculations.[6]

  • Methodology (e.g., G2(MP2), CCSD(T)) :

    • The three-dimensional structure of the dialkyl sulfone molecule is optimized to find its lowest energy conformation.

    • High-level quantum chemical calculations, such as G2(MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are performed to obtain a highly accurate electronic energy.[6][7]

    • The gas-phase enthalpy of formation is then calculated by comparing the molecule's energy to the energies of its constituent atoms using established protocols and empirical corrections.[6]

Visualizations: Workflows and Relationships

The following diagrams illustrate the experimental workflow for determining thermodynamic properties and the conceptual relationship between key thermodynamic quantities.

Experimental_Workflow cluster_sample Sample Preparation cluster_thermal Thermal Analysis cluster_calorimetry Calorimetry cluster_properties Determined Properties Sample Dialkyl Sulfone Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Bomb Rotating Bomb Calorimetry Sample->Bomb Knudsen Knudsen Effusion Sample->Knudsen PhaseData Melting Point (Tₘ) Enthalpy of Fusion (ΔHₛ₋ₗ) Decomposition Temp. DSC->PhaseData Provides VaporPressure Vapor Pressure Data TGA->VaporPressure Provides H_comb Enthalpy of Combustion (ΔcH°) Bomb->H_comb Measures H_sub Enthalpy of Sublimation (ΔsubH°) Knudsen->H_sub Measures

Caption: Experimental workflow for determining the thermodynamic properties of dialkyl sulfones.

Thermodynamic_Relationships H_comb ΔcH°(s) Enthalpy of Combustion (Solid State) Hf_s ΔfH°(s) Enthalpy of Formation (Solid State) H_comb->Hf_s Hess's Law (via combustion products) H_sub ΔsubH° Enthalpy of Sublimation Hf_g ΔfH°(g) Enthalpy of Formation (Gas State) H_sub->Hf_g ΔfH°(g) = ΔfH°(s) + ΔsubH° Hf_s->Hf_g G ΔG Gibbs Free Energy Hf_g->G S ΔS Entropy S->G T T Temperature T->G ΔG = ΔH - TΔS

Caption: Relationship between key thermodynamic quantities for dialkyl sulfones.

References

Methodological & Application

Application Notes and Protocols: Dipropyl Sulfone as an Electrolyte in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfone-based solvents are a promising class of electrolytes for high-voltage lithium-ion batteries due to their exceptional anodic stability.[1][2][3][4][5] This stability is attributed to the electron-withdrawing sulfonyl group, which lowers the energy of the highest occupied molecular orbital (HOMO), making the solvent less susceptible to oxidation.[2][3] Among the various sulfones, acyclic variants like dipropyl sulfone are of interest. However, it is important to note that while general properties of acyclic sulfones have been studied, specific research on this compound as a primary electrolyte in lithium-ion batteries is limited in publicly available literature. These notes, therefore, provide a general framework for its evaluation based on the known properties of related sulfone compounds and standard electrochemical testing protocols.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its initial assessment as a potential electrolyte solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₄O₂S
Molecular Weight 150.24 g/mol
Appearance White or Colorless to Light yellow powder to lump to clear liquid
Melting Point 29-31 °C
Boiling Point 285-287 °C
Density ~1.05 g/cm³
Purity (GC) >99.0%

General Properties of Acyclic Sulfone Electrolytes

While specific data for this compound is scarce, studies on other acyclic sulfones, such as ethyl methyl sulfone (EMS), provide insights into their potential performance in lithium-ion batteries.

Anodic Stability: Acyclic sulfones generally exhibit high anodic stability, with oxidative decomposition not being observed before 5.5 V vs. Li/Li⁺ in many cases.[1] This makes them suitable for use with high-voltage cathode materials.

Compatibility with Graphite (B72142) Anodes: The structure of the alkyl substituents on the sulfone group plays a critical role in its compatibility with graphitic anodes.[1] The formation of a stable solid electrolyte interphase (SEI) is crucial for reversible lithium-ion intercalation and deintercalation. For some acyclic sulfones, their compatibility with graphite has been found to be comparable to that of conventional carbonate-based electrolytes.[1]

Ionic Conductivity: The ionic conductivity of sulfone-based electrolytes is influenced by factors such as the viscosity of the solvent, the dielectric constant, and the type of lithium salt used. Generally, the high viscosity of sulfones can lead to lower ionic conductivity compared to carbonate electrolytes.[6][7]

Safety: Sulfones are considered to have low flammability and low toxicity, which are advantageous for the safety of lithium-ion batteries.[2]

Experimental Protocols

The following are generalized protocols for the preparation and electrochemical evaluation of a novel electrolyte such as this compound.

Protocol 1: Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte using this compound as the solvent.

Materials:

  • This compound (high purity, >99.0%)

  • Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI)

  • Co-solvent (optional, e.g., ethylene (B1197577) carbonate, dimethyl carbonate)

  • Anhydrous solvents for purification (if necessary)

  • Molecular sieves

  • Argon-filled glovebox

Procedure:

  • Purification of this compound: If not already of battery-grade purity, this compound should be purified by vacuum distillation or recrystallization to remove impurities such as water and other organic residues.

  • Drying: Dry the purified this compound and any co-solvents over molecular sieves for at least 24 hours inside an argon-filled glovebox to reduce the water content to below 20 ppm.

  • Salt Dissolution: Inside the glovebox, dissolve the desired lithium salt in the dried this compound (and co-solvent, if used) to the target concentration (e.g., 1.0 M). This can be done by magnetic stirring at room temperature until the salt is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid any thermal decomposition of the salt or solvent.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Electrolyte_Preparation_Workflow cluster_purification Solvent Purification cluster_drying Drying cluster_mixing Electrolyte Formulation (in Glovebox) cluster_storage Storage start Start: High Purity this compound purify Vacuum Distillation / Recrystallization start->purify dry_solvent Dry over Molecular Sieves (>24h) purify->dry_solvent add_salt Add Lithium Salt (e.g., 1.0 M LiPF6) dry_solvent->add_salt stir Stir until completely dissolved add_salt->stir store Store in sealed container stir->store end End: Prepared Electrolyte store->end

Caption: Workflow for the preparation of a this compound-based electrolyte.

Protocol 2: Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the this compound-based electrolyte.

Materials:

  • Prepared this compound electrolyte

  • Coin cells (e.g., CR2032)

  • Cathode material (e.g., LiCoO₂, NMC)

  • Anode material (e.g., graphite, lithium metal)

  • Separator (e.g., Celgard)

  • Battery cycler

  • Potentiostat/Galvanostat with impedance spectroscopy capability

Procedure:

  • Cell Assembly: Assemble coin cells inside an argon-filled glovebox using the prepared electrolyte, cathode, anode, and separator.

  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI on the anode.

  • Cyclic Voltammetry (CV): Determine the electrochemical stability window of the electrolyte by performing linear sweep voltammetry on a three-electrode cell with a stable working electrode (e.g., platinum or glassy carbon) and a lithium reference electrode.

  • Galvanostatic Cycling: Cycle the cells at various C-rates to evaluate the rate capability, coulombic efficiency, and long-term cycling stability (capacity retention).

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at different states of charge and after a certain number of cycles to analyze the interfacial resistance and ionic conductivity.

Electrochemical_Characterization_Workflow cluster_assembly Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis start Start: Prepared Electrolyte & Cell Components assemble Assemble Coin Cells (e.g., CR2032) start->assemble formation Formation Cycles (Low C-rate) assemble->formation cv Cyclic Voltammetry (Stability Window) formation->cv cycling Galvanostatic Cycling (Performance) formation->cycling analyze Analyze Performance Metrics cv->analyze eis Electrochemical Impedance Spectroscopy (Impedance) cycling->eis cycling->analyze eis->analyze end End: Characterized Electrolyte analyze->end

Caption: Workflow for the electrochemical characterization of a novel electrolyte.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature, a comparative data table cannot be populated at this time. Should experimental data become available, it would be structured as shown in Table 2 for clear comparison with benchmark electrolytes.

Table 2: Hypothetical Performance Comparison of Electrolytes

ParameterThis compound ElectrolyteBenchmark Carbonate Electrolyte
Ionic Conductivity (S/cm) Data to be determinedTypical values
Electrochemical Stability Window (V vs. Li/Li⁺) Data to be determinedTypical values
Coulombic Efficiency (%) Data to be determinedTypical values
Capacity Retention (%) after X cycles Data to be determinedTypical values

Conclusion and Future Outlook

This compound possesses physicochemical properties that suggest its potential as a stable, high-voltage electrolyte solvent for lithium-ion batteries. However, a thorough review of the current scientific literature reveals a significant gap in experimental research specifically investigating its performance in this application. The provided protocols offer a standardized methodology for researchers to systematically evaluate this compound-based electrolytes. Future work should focus on determining key performance metrics such as ionic conductivity, electrochemical stability, and cycling performance in full-cell configurations. Such studies are essential to ascertain the viability of this compound as a practical alternative to conventional carbonate-based electrolytes.

References

Application Notes and Protocols for Dipropyl Sulfone as a High-Voltage Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfone (DPS) is emerging as a promising high-voltage solvent for next-generation lithium-ion batteries. As a member of the sulfone family of organic compounds, DPS offers a unique combination of high anodic stability, low flammability, and a high dielectric constant, making it a compelling alternative to conventional carbonate-based electrolytes. These properties are critical for developing safer, high-energy-density batteries that can operate at voltages exceeding 4.3 V. Sulfone-based electrolytes are known for their wide electrochemical windows, often exceeding 5 V vs. Li/Li+[1]. This application note provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and comparative data with other sulfone solvents. While extensive data specifically for this compound is still emerging, this document leverages available information on closely related sulfones to provide a thorough guide for researchers.

Physicochemical and Electrochemical Properties of Sulfone Solvents

Sulfones, characterized by a sulfonyl functional group flanked by two organic substituents, are recognized for their excellent resistance to oxidation[1]. This makes them particularly suitable for high-voltage cathode materials. The strong electron-withdrawing nature of the sulfonyl group contributes to their high anodic stability[1]. However, challenges associated with sulfone-based electrolytes include their typically high viscosity and melting points, and sometimes poor compatibility with graphite (B72142) anodes[1]. The selection of appropriate lithium salts and co-solvents can mitigate these issues.

The following table summarizes key properties of this compound and other relevant sulfone-based electrolyte solvents for comparison.

PropertyThis compound (DPS)Sulfolane (SL)Ethyl-i-propyl Sulfone (EiPS)
Molecular Formula C₆H₁₄O₂SC₄H₈O₂SC₅H₁₂O₂S
Molecular Weight 150.24 g/mol [2]120.17 g/mol 136.21 g/mol
Melting Point 31 °C28.5 °CN/A
Boiling Point N/A285 °CN/A
Flash Point N/A166 °C[3]N/A
Dielectric Constant N/A43.4[3]N/A
Viscosity (at 30°C) ~10 mPa·s (as DnPS)[4]~10 mPa·s[4]~7 mPa·s[4]
Oxidative Stability > 5.0 V vs. Li/Li⁺ (expected)> 5.0 V vs. Li/Li⁺[3]> 5.0 V vs. Li/Li⁺

Experimental Protocols

Synthesis and Purification of this compound

For applications in battery technology, high purity of the solvent is crucial. The following is a general procedure for the synthesis and purification of aliphatic sulfones, which can be adapted for this compound.

Materials:

  • Dipropyl sulfide (B99878)

  • Hydrogen peroxide (30%)

  • Formic acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dipropyl sulfide and formic acid.

  • Slowly add hydrogen peroxide to the mixture while stirring and cooling the flask in an ice bath to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a high-purity product.

A general purification process for sulfones involves dissolving the crude product in a suitable solvent, followed by recrystallization or distillation to remove impurities[5].

Electrolyte Preparation

Materials:

  • High-purity this compound (DPS)

  • Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI)

  • Co-solvent (optional, e.g., ethyl methyl carbonate (EMC), fluoroethylene carbonate (FEC))

  • Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

  • Volumetric flasks, magnetic stirrer, and precision balance

Procedure:

  • Dry the this compound and any co-solvents over molecular sieves (e.g., 3Å) for at least 24 hours inside the glovebox antechamber before transferring them into the main chamber.

  • The lithium salt should be dried under vacuum at an elevated temperature (specific temperature depends on the salt) for at least 12 hours.

  • Inside the glovebox, accurately weigh the desired amount of lithium salt and dissolve it in the this compound (and co-solvent, if used) in a volumetric flask.

  • Stir the mixture until the salt is completely dissolved. This may require gentle heating for some sulfone-based electrolytes.

  • A typical electrolyte concentration is 1.0 M. For example, to prepare 10 mL of 1.0 M LiPF₆ in DPS, dissolve the appropriate mass of LiPF₆ in DPS to a final volume of 10 mL.

Coin Cell Assembly (CR2032)

Materials:

  • Cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811) and anode (e.g., graphite) electrodes

  • Microporous separator (e.g., Celgard)

  • Prepared this compound-based electrolyte

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Punch circular electrodes from the coated foils to the desired dimensions (e.g., 12 mm for the cathode and 14 mm for the anode).

  • Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for the cathode, 80°C for the separator) for at least 12 hours.

  • Transfer all components into the glovebox.

  • Assemble the coin cell in the following order: negative cap, anode, separator, cathode, spacer, and spring.

  • Add a few drops of the this compound-based electrolyte onto the separator to ensure it is thoroughly wetted.

  • Place the positive cap on top and crimp the cell using the crimping machine to ensure a hermetic seal.

  • Let the assembled cells rest for several hours to ensure complete electrolyte wetting of the electrodes before electrochemical testing.

Electrochemical Characterization

a) Cyclic Voltammetry (CV):

  • Objective: To determine the electrochemical stability window of the electrolyte.

  • Cell Configuration: A three-electrode cell with lithium metal as the reference and counter electrodes, and a stainless steel or platinum working electrode.

  • Procedure: Scan the potential from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) to observe the oxidative decomposition limit.

b) Linear Sweep Voltammetry (LSV):

  • Objective: To precisely determine the oxidative stability of the electrolyte.

  • Cell Configuration: Li || Stainless Steel coin cell.

  • Procedure: A linear potential sweep is applied from the open-circuit voltage to a higher potential (e.g., 6.0 V) at a slow scan rate (e.g., 0.5 mV/s)[3]. The onset of a significant increase in current indicates the start of electrolyte oxidation.

c) Galvanostatic Cycling:

  • Objective: To evaluate the cycling performance (capacity retention, coulombic efficiency) of a full cell.

  • Cell Configuration: Anode || Cathode full cell (e.g., Graphite || NCM811).

  • Procedure: Cycle the cells between defined voltage limits (e.g., 2.8 V to 4.4 V) at a constant current rate (e.g., C/10 for formation cycles, C/2 for long-term cycling)[3].

d) Rate Capability Test:

  • Objective: To assess the performance of the battery at different charge and discharge rates.

  • Procedure: Cycle the cell at various C-rates (e.g., from C/10 to 5C) and measure the discharge capacity at each rate.

e) Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the interfacial properties and charge transfer resistance of the cell.

  • Procedure: Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge.

Visualizations

Experimental_Workflow cluster_synthesis Solvent Preparation cluster_electrolyte Electrolyte Formulation cluster_cell Cell Assembly cluster_testing Electrochemical Testing synthesis This compound Synthesis purification Purification (Distillation/Recrystallization) synthesis->purification drying Drying of Components (Solvent, Salt) purification->drying mixing Mixing in Glovebox (e.g., 1M LiPF6 in DPS) drying->mixing assembly CR2032 Coin Cell Assembly in Glovebox mixing->assembly electrode_prep Electrode & Separator Preparation & Drying electrode_prep->assembly cv_lsv CV / LSV (Stability Window) assembly->cv_lsv cycling Galvanostatic Cycling (Performance) assembly->cycling eis EIS (Impedance) assembly->eis

Caption: Experimental workflow for evaluating this compound as a high-voltage solvent.

Sulfone_Advantages cluster_properties Key Properties cluster_benefits Benefits for Batteries DPS This compound (High-Voltage Solvent) anodic_stability High Anodic Stability (> 5V vs. Li/Li+) DPS->anodic_stability flammability Low Flammability DPS->flammability dielectric High Dielectric Constant DPS->dielectric high_voltage Enables High-Voltage Cathodes anodic_stability->high_voltage safety Improved Safety flammability->safety energy_density Higher Energy Density high_voltage->energy_density

Caption: Logical relationship of this compound's properties and its benefits.

Conclusion

This compound holds significant promise as a high-voltage solvent for the development of advanced lithium-ion batteries. Its inherent high anodic stability and safety characteristics address key limitations of current electrolyte systems. While further research is needed to fully optimize electrolyte formulations based on this compound and to gather more extensive performance data, the protocols and comparative information provided in this application note offer a solid foundation for researchers to explore its potential. By systematically investigating its properties and performance in various cell chemistries, the scientific community can unlock the full potential of this compound and other sulfone-based solvents for next-generation energy storage solutions.

References

Application Note: 1H NMR Analysis of Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of dipropyl sulfone. The procedure outlines sample preparation, instrument parameters, and data analysis for the structural elucidation and purity assessment of this compound. A summary of the expected ¹H NMR spectral data is presented in a tabular format. Additionally, a graphical representation of the experimental workflow is included to ensure clarity and reproducibility.

Introduction

This compound is an organic sulfur compound with applications as a thermal sensitizer (B1316253) in transformer and lubricating oils, a polymer stabilizer, and a catalytic poison. Accurate structural characterization and purity determination are crucial for its use in research and development. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen atoms. This application note serves as a comprehensive guide for obtaining high-quality ¹H NMR spectra of this compound.

Materials and Equipment

  • This compound (CAS: 598-03-8)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)

  • NMR tubes (5 mm)

  • Pasteur pipettes and bulbs

  • Vials and caps

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[1][2][3]

  • Weighing the Sample: In a clean, dry vial, accurately weigh approximately 5-25 mg of this compound.[1][2][3][4][5]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[1][4]

  • Homogenization: Securely cap the vial and vortex gently until the this compound is completely dissolved.

  • Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted.

  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and calibrated.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[6]

  • Acquisition Parameters: Set the following acquisition parameters:

    • Nucleus: ¹H

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8 to 16 scans for a sample of this concentration.

    • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 10 ppm).

  • Data Acquisition: Start the acquisition.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift (δ) of each signal.

  • Multiplicity and Coupling Constant Analysis: Determine the multiplicity (e.g., triplet, multiplet) of each signal and measure the coupling constants (J) in Hertz (Hz).

Data Presentation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Table 1: Summary of ¹H NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (Methyl)~1.02Triplet (t)6H~7.4
-CH₂- (Methylene, β to SO₂)~1.81Multiplet (m)4H-
-SO₂-CH₂- (Methylene, α to SO₂)~2.88Multiplet (m)4H-

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-25 mg) dissolve Dissolve in CDCl3 with TMS (0.6-0.7 mL) weigh->dissolve 1. vortex Vortex to Homogenize dissolve->vortex 2. filter Filter into NMR Tube vortex->filter 3. insert Insert Sample into NMR Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim 4. setup Set Acquisition Parameters lock_shim->setup 5. acquire Acquire FID setup->acquire 6. ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base 7. reference Reference to TMS phase_base->reference 8. analyze Integrate, Peak Pick, and Analyze Multiplicity reference->analyze 9.

Caption: Experimental workflow for 1H NMR analysis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling this compound and deuterated solvents.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • This compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]

  • Refer to the Safety Data Sheet (SDS) for this compound and all chemicals used for detailed safety information.

  • Be aware of the strong magnetic field associated with the NMR spectrometer and follow all safety guidelines provided by the instrument manufacturer. Remove all ferromagnetic objects before approaching the magnet.

References

Application Notes and Protocols for the GC-MS Analysis of Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Dipropyl sulfone (C₆H₁₄O₂S, MW: 150.24 g/mol ) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The protocols outlined below cover sample preparation, instrumentation, and data analysis, designed to facilitate the qualitative and quantitative analysis of this compound in various matrices.

Introduction to this compound and GC-MS Analysis

This compound is a sulfur-containing organic compound. In pharmaceutical and drug development contexts, the identification and quantification of such compounds are crucial for metabolism studies, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for confident identification and quantification.

Experimental Protocols

The following protocols are recommended for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

2.1. Sample Preparation

The goal of sample preparation is to extract this compound into a volatile organic solvent suitable for GC-MS analysis, while minimizing interferences from the sample matrix.

2.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Hexane, Dichloromethane (B109758), or Ethyl Acetate (GC or HPLC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • 0.45 µm Syringe Filters

  • Glassware: vials, pipettes, volumetric flasks

  • Vortex mixer

  • Centrifuge

2.1.2. Protocol for Liquid Samples (e.g., reaction mixtures, biological fluids)

  • Extraction: Perform a liquid-liquid extraction (LLE). To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample to achieve phase separation.

  • Collection: Carefully collect the organic layer.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

  • Internal Standard (for quantitative analysis): If required, add a known concentration of a suitable internal standard.

2.1.3. Protocol for Solid or Semi-Solid Samples (e.g., tissues, formulated products)

  • Homogenization: Homogenize a known weight of the sample.

  • Extraction: Perform a solvent extraction by adding a suitable organic solvent and sonicating or vortexing to ensure efficient extraction of this compound. For complex matrices, Solid Phase Extraction (SPE) may be necessary for sample clean-up.

  • Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a volatile organic solvent.

  • Drying and Filtration: Proceed with the drying and filtration steps as described for liquid samples.

2.2. GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation: Mass Spectral Data

While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the analysis of similar sulfur-containing compounds. The molecular ion peak is expected at m/z 150. Key fragments would likely arise from the cleavage of the C-S bond and rearrangements. For illustrative purposes, the fragmentation data of a structurally related compound, Dipropyl disulfide, is presented, which also has a molecular weight of 150.[2]

Table 1: Anticipated Mass Fragmentation Data for this compound (based on Dipropyl Disulfide)

m/zProposed Fragment IonRelative Abundance (%)
150[C₆H₁₄O₂S]⁺ (Molecular Ion)Moderate
107[C₃H₇SO₂]⁺Moderate
75[C₃H₇S]⁺Moderate
43[C₃H₇]⁺High

Note: This data is illustrative and should be confirmed by running a standard of this compound.

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Drying & Filtration Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: General workflow for GC-MS analysis of this compound.

4.2. Proposed Mass Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway mol [C₆H₁₄O₂S]⁺ m/z = 150 (Molecular Ion) frag1 [C₃H₇SO₂]⁺ m/z = 107 mol->frag1 - •C₃H₇ frag2 [C₃H₇]⁺ m/z = 43 mol->frag2 - •SO₂C₃H₇ frag3 [C₃H₇S]⁺ m/z = 75 mol->frag3 - O₂ - •C₃H₇

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application of Dipropyl Sulfone in Organic Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipropyl sulfone, a dialkyl sulfone, is emerging as a versatile yet underexplored compound in the field of organic synthesis. Its inherent chemical stability, polarity, and high boiling point make it a suitable medium and potential reagent for a variety of chemical transformations. This document provides a detailed account of the known applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to facilitate its adoption in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. These properties dictate its suitability as a solvent and its reactivity profile.

PropertyValueReference
Molecular Formula C₆H₁₄O₂S[1][2][3]
Molecular Weight 150.24 g/mol [2][3]
Appearance Colorless liquid or white solid[1][4]
Melting Point 29.5 °C[4]
Boiling Point 257 °C[1]
Density 1.0168 g/cm³[1]
Solubility Good solubility in water and various alcohols; Limited solubility in hydrocarbons and non-polar solvents.[1]

Applications in Organic Synthesis

While specific, named reactions prominently featuring this compound are not widely documented in publicly available literature, its utility can be inferred from the general reactivity of sulfones and from specific reported transformations.

Reduction of this compound to Dipropyl Sulfide (B99878)

One of the fundamental reactions involving this compound is its reduction to the corresponding sulfide. This transformation is a key step in synthetic sequences where the sulfone group is used as a protecting or activating group and subsequently needs to be removed.

A notable method for this reduction involves the use of diisobutylaluminum hydride (DIBAL-H). This reaction demonstrates the successful transformation of the sulfonyl group, a typically challenging reduction.

Experimental Protocol: Reduction of this compound with DIBAL-H [5]

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution

  • Toluene (B28343) (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Gas chromatograph for analysis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place a solution of this compound in anhydrous toluene.

  • Under a nitrogen atmosphere, add a solution of diisobutylaluminum hydride in toluene dropwise to the stirred solution of this compound.

  • After the addition is complete, heat the reaction mixture to 110 °C.

  • Maintain the reaction at this temperature for 4 hours, with continuous stirring.

  • Monitor the progress of the reaction by gas chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess DIBAL-H by the slow, dropwise addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipropyl sulfide.

  • If necessary, purify the product by distillation.

Quantitative Data:

SubstrateReaction Time (h)Temperature (°C)Yield (%)
Di-n-propyl sulfone411077

Yield determined by gas chromatography.[5]

Logical Workflow for the Reduction of this compound

G Reduction of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A This compound C Mix and Heat (110 °C, 4h) A->C B DIBAL-H in Toluene B->C D Quenching C->D E Extraction D->E F Drying and Concentration E->F G Dipropyl Sulfide F->G

Caption: Workflow for the reduction of this compound to dipropyl sulfide.

Potential Application in Ramberg-Bäcklund-Type Reactions

The Ramberg-Bäcklund reaction is a classic organic transformation that converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide.[6][7][8] While there are no specific examples in the searched literature detailing the use of an α-halo derivative of this compound in this reaction, the general mechanism is highly applicable.

The synthesis of an α-halo this compound would be the first step. This could potentially be achieved by the halogenation of this compound at the α-position. Once formed, this substrate could undergo the Ramberg-Bäcklund rearrangement to yield an alkene.

Conceptual Reaction Pathway

The reaction would proceed through the deprotonation of the α-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone intermediate. This intermediate would then collapse, extruding sulfur dioxide and forming the corresponding alkene.

Diagram of the Conceptual Ramberg-Bäcklund Reaction Pathway

G Conceptual Ramberg-Bäcklund Reaction A α-Halo this compound C Deprotonation A->C B Base B->C D Carbanion Intermediate C->D E Intramolecular Nucleophilic Attack D->E F Episulfone Intermediate E->F G Extrusion of SO₂ F->G H Alkene Product G->H

Caption: Conceptual pathway for a Ramberg-Bäcklund reaction involving an α-halo this compound.

This compound as a Solvent in Organic Synthesis

Given its high boiling point, chemical stability, and polarity, this compound has the potential to be an effective solvent for a range of organic reactions, particularly those requiring elevated temperatures.[1] While specific examples with detailed protocols are scarce in the public domain, its properties are analogous to other well-established sulfone solvents like sulfolane (B150427) and diphenyl sulfone, which are used in various industrial processes.

Potential applications as a solvent include:

  • Nucleophilic Aromatic Substitution (SNAc) Reactions: Its polar nature can help to stabilize the charged intermediates formed during these reactions.

  • Polymer Synthesis: High-temperature polymerizations could benefit from a stable, high-boiling solvent like this compound.

  • Reactions involving ionic species: Its ability to dissolve polar reagents makes it a candidate for reactions involving salts and other ionic compounds.

Conclusion

This compound is a compound with significant, though currently underutilized, potential in organic synthesis. The documented reduction to its corresponding sulfide provides a concrete example of its reactivity. Furthermore, its physicochemical properties strongly suggest its utility as a high-temperature, polar aprotic solvent for a variety of organic transformations. Further research into the applications of this compound, particularly in the development of novel synthetic methodologies, is warranted and could open new avenues for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: Dipropyl Sulfone as a Solvent for Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dipropyl sulfone as a solvent in electrochemical research. The document details its physicochemical properties, protocols for electrolyte preparation and electrochemical analysis, and safety guidelines.

Introduction to this compound in Electrochemistry

This compound (DPSO), a member of the acyclic sulfone family, is emerging as a promising solvent for various electrochemical applications, particularly in the development of high-voltage lithium-ion and magnesium batteries. Its key advantages include a wide electrochemical stability window, high anodic stability, and non-flammability, which contribute to the safety and performance of energy storage devices. These properties make it a subject of interest for researchers seeking to develop next-generation electrolytes.

Physicochemical Properties of this compound and its Electrolytes

Understanding the fundamental properties of this compound is crucial for designing and interpreting electrochemical experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄O₂S[1]
Molecular Weight150.24 g/mol [1]
Melting Point27-31 °C[2]
Boiling Point266 °C at 760 mmHg[2]
Density1.109 g/mL at 20 °C[2]
Purity>99.0% (GC) available commercially[3]

Table 2: Comparative Physicochemical Properties of Sulfone-Based Electrolytes

Electrolyte SystemViscosity (mPa·s)Ionic Conductivity (mS/cm)Temperature (°C)Reference
0.5 M Mg(TFSA)₂ in Di-n-propyl sulfone (DnPS)~30Not specified30[4]
This compound (DPSO)/THF (1/1, v/v) with MgCl₂Not specified1.130[4]
1.0 M LiPF₆ in Sulfolane (SL)~25~2.530[5]
1.0 M LiPF₆ in Ethyl Methyl Sulfone (EMS)~8~6.030[5]

Experimental Protocols

Purification of this compound (General Procedure)

For high-precision electrochemical studies, purification of the solvent is critical to remove impurities such as water and protic species that can interfere with the measurements. As a specific protocol for this compound is not widely documented, a general procedure adapted from the purification of other sulfones, such as sulfolane, is recommended.[6]

Materials:

  • This compound (as received)

  • Molecular sieves (3 Å, activated)

  • Vacuum distillation apparatus

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Pre-drying: Add activated 3 Å molecular sieves to the as-received this compound in a sealed flask. Allow the solvent to dry for at least 24 hours under an inert atmosphere.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under an inert gas stream.

  • Distillation: Transfer the pre-dried this compound to the distillation flask. Heat the flask gently under reduced pressure. Collect the middle fraction of the distillate, discarding the initial and final portions.

  • Storage: Store the purified this compound over activated molecular sieves in a sealed container inside an argon-filled glovebox to prevent moisture contamination.

Preparation of this compound-Based Electrolyte (General Protocol)

The following is a general protocol for the preparation of a 1 M LiPF₆ in this compound electrolyte. This procedure should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen levels (< 0.1 ppm).[7]

Materials:

Protocol:

  • Environment: Ensure all materials and equipment are inside an argon-filled glovebox.

  • Solvent Measurement: In the glovebox, accurately measure the required volume of purified this compound and transfer it to a clean, dry volumetric flask.

  • Salt Addition: Carefully weigh the required amount of LiPF₆ to achieve a 1 M concentration. Slowly add the LiPF₆ to the this compound in the volumetric flask while stirring.

  • Dissolution: Continue stirring the mixture at room temperature until the LiPF₆ is completely dissolved. Gentle heating (e.g., to 40-50°C) may be applied to facilitate dissolution, but care should be taken as LiPF₆ can be thermally unstable.[6]

  • Storage: Once the salt is fully dissolved, store the electrolyte solution in a tightly sealed container in the glovebox.

Electrochemical Cell Assembly

Electrochemical measurements are typically performed using a three-electrode setup. The following is a general procedure for assembling a coin cell for such measurements within a glovebox.

Materials:

  • Working electrode (e.g., glassy carbon, platinum, or a specific material under study)

  • Counter electrode (e.g., lithium foil, platinum wire)

  • Reference electrode (e.g., Ag/Ag⁺, or a lithium pseudo-reference electrode)

  • Separator (e.g., glass fiber)

  • Coin cell components (casings, spacers, springs)

  • Prepared this compound-based electrolyte

  • Crimping tool

Protocol:

  • Component Preparation: Ensure all cell components are clean, dry, and inside the glovebox.

  • Cathode Assembly: Place the working electrode in the center of the bottom coin cell casing.

  • Separator and Electrolyte: Place a separator on top of the working electrode. Add a few drops of the this compound-based electrolyte to wet the separator and electrode surface.[8]

  • Anode Assembly: Place the counter and reference electrodes (or a combined counter/reference electrode like lithium foil) on top of the wetted separator.

  • Final Assembly: Add any necessary spacers and the spring. Place the top casing onto the assembly.

  • Crimping: Carefully transfer the assembled cell to the crimping tool and seal it.

  • Resting: Allow the cell to rest for a few hours before commencing electrochemical measurements to ensure proper wetting of the electrodes and stabilization of the open-circuit potential.

Cyclic Voltammetry for Electrochemical Stability Window Determination

Cyclic voltammetry (CV) is a fundamental technique to determine the electrochemical stability window of an electrolyte.

Equipment:

  • Potentiostat

  • Assembled three-electrode electrochemical cell

Protocol:

  • Cell Connection: Connect the working, counter, and reference electrode leads from the potentiostat to the appropriate terminals of the electrochemical cell.

  • Parameter Setup: In the potentiostat software, set up the CV experiment with the following parameters (typical values for high-voltage electrolytes):

    • Initial Potential: Open circuit potential (OCP) of the cell.

    • Vertex Potential 1 (Anodic Scan): A high potential, e.g., 6.0 V vs. Li/Li⁺.

    • Vertex Potential 2 (Cathodic Scan): A low potential, e.g., 0.0 V vs. Li/Li⁺.

    • Scan Rate: A slow scan rate, e.g., 0.5 mV/s, is often used to define the stability window.[9]

    • Number of Cycles: 1-3 cycles are typically sufficient.

  • Execution: Start the CV scan. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.

  • Data Analysis: The electrochemical stability window is determined by the potential range where no significant oxidative or reductive current is observed. The onset of a sharp increase in current indicates the decomposition of the electrolyte.

Visualized Workflows and Relationships

Electrolyte_Preparation_Workflow cluster_Glovebox Inside Argon-filled Glovebox Solvent Purified this compound Flask Volumetric Flask Solvent->Flask Salt Battery-Grade Lithium Salt (e.g., LiPF6) Salt->Flask Slowly add Stirrer Magnetic Stirrer Flask->Stirrer Place on Prepared_Electrolyte Prepared Electrolyte Solution Stirrer->Prepared_Electrolyte Stir until dissolved Purification Solvent Purification (Vacuum Distillation) Purification->Solvent

Caption: Workflow for the preparation of a this compound-based electrolyte.

CV_Experiment_Workflow Cell_Assembly Assemble 3-Electrode Coin Cell Potentiostat_Setup Connect to Potentiostat & Setup Parameters Cell_Assembly->Potentiostat_Setup Run_CV Run Cyclic Voltammetry Scan Potentiostat_Setup->Run_CV Data_Analysis Analyze Voltammogram (Current vs. Potential) Run_CV->Data_Analysis ESW_Determination Determine Electrochemical Stability Window Data_Analysis->ESW_Determination

Caption: Workflow for determining the electrochemical stability window using cyclic voltammetry.

Safety and Handling

This compound and the lithium salts used in electrolytes require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound and related chemicals.[10][11]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.[10]

  • Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke in the laboratory.[12]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[11]

  • Electrolyte Preparation: The preparation of electrolytes, especially with moisture-sensitive salts like LiPF₆, must be conducted in an inert atmosphere (glovebox) to prevent hazardous reactions and decomposition. LiPF₆ can react with trace amounts of water to form hydrofluoric acid (HF), which is highly corrosive and toxic.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a solvent in their electrochemical studies to explore its potential in advancing energy storage technologies.

References

Application Notes and Protocols for Dipropyl Sulfone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving dipropyl sulfone. Detailed protocols for its synthesis and subsequent chemical transformations are presented, along with tabulated quantitative data for easy comparison. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and reaction pathways.

I. Synthesis of this compound

The most common and direct method for synthesizing this compound is through the oxidation of its corresponding sulfide (B99878), dipropyl sulfide. Various oxidizing agents and catalytic systems can be employed for this transformation, with hydrogen peroxide being a preferred green oxidant.

Protocol 1: Oxidation of Dipropyl Sulfide with Sodium Chlorite (B76162) and Hydrochloric Acid

This protocol describes a method for the oxidation of dipropyl sulfide to this compound with a reported yield of 48%.[1][2]

Materials:

  • Dipropyl sulfide

  • Sodium chlorite (NaClO₂)

  • Hydrochloric acid (HCl) in a suitable organic solvent (e.g., ethyl acetate)

  • Acetonitrile (MeCN) or Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vessel, add dipropyl sulfide.

  • Add the chosen solvent (acetonitrile or ethyl acetate).

  • Add sodium chlorite to the mixture.

  • Slowly add the solution of hydrochloric acid in the organic solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be purified by silica gel column chromatography to isolate the this compound.

Protocol 2: Catalytic Oxidation of Dipropyl Sulfide with Hydrogen Peroxide

This protocol is a general method for the oxidation of dialkyl sulfides to sulfones using a tungsten-based catalyst system, which is highly efficient and environmentally friendly.[3][4]

Materials:

  • Dipropyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium tungstate (B81510) (Na₂WO₄)

  • Phenylphosphonic acid (C₆H₅PO₃H₂)

  • Methyltrioctylammonium hydrogensulfate (phase-transfer catalyst, PTC)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction flask, combine dipropyl sulfide, sodium tungstate, phenylphosphonic acid, and the phase-transfer catalyst.

  • With vigorous stirring, add 30% hydrogen peroxide dropwise to the mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) for the required time.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sulfate (B86663), and concentrated under reduced pressure.

  • Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data for Sulfide Oxidation:

Starting MaterialOxidizing Agent/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Dipropyl sulfideNaClO₂ / HClMeCN1 h2548
Dibutyl sulfide30% H₂O₂ / Na₂WO₄, C₆H₅PO₃H₂, PTCNone-093 (sulfoxide)
Thianisole30% H₂O₂ / TiO₂---80-98

Experimental Workflow for this compound Synthesis:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Dipropyl Sulfide Dipropyl Sulfide Reaction Vessel Reaction Vessel Dipropyl Sulfide->Reaction Vessel Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Monitoring (TLC/GC-MS) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Chromatography Chromatography Solvent Removal->Chromatography This compound This compound Chromatography->this compound

Synthesis of this compound Workflow

II. Reactions of this compound

This compound can undergo various chemical transformations, making it a useful intermediate in organic synthesis. Key reactions include reduction to the corresponding sulfide and carbon-carbon bond-forming reactions at the α-position.

Protocol 3: Reduction of this compound to Dipropyl Sulfide

This protocol outlines a general procedure for the reduction of sulfones to sulfides using diisobutylaluminum hydride (DIBAL-H).

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1 M in hexanes or toluene)

  • Anhydrous diethyl ether or toluene (B28343)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard inert atmosphere glassware (e.g., Schlenk line) and techniques

Procedure:

  • Dissolve the this compound in a suitable anhydrous solvent (e.g., diethyl ether or toluene) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise to the cooled sulfone solution.

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Allow the mixture to warm to room temperature.

  • Filter the resulting precipitate (aluminum salts) through a pad of Celite®, washing with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipropyl sulfide.

  • Purify the product by distillation or column chromatography if necessary.

Quantitative Data for Sulfone Reduction:

SulfoneReducing AgentSolventTemperature (°C)Yield (%)
General Dialkyl SulfoneDIBAL-HDiethyl ether/Toluene-78 to RTVaries
Protocol 4: α-Alkylation of this compound with a Primary Alcohol

This protocol is a general method for the α-alkylation of sulfones using primary alcohols, proceeding through a borrowing-hydrogen mechanism catalyzed by a nickel complex.[5]

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • Nickel(II) chloride (NiCl₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard inert atmosphere glassware and techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with NiCl₂ and P(t-Bu)₃.

  • Add anhydrous toluene and stir to form the catalyst complex.

  • Add the this compound, the primary alcohol, and the base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110-130 °C).

  • Stir for the required reaction time, monitoring by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a suitable aqueous solution (e.g., water or dilute HCl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for α-Alkylation of Sulfones:

SulfoneAlcoholCatalystBaseTemperature (°C)Yield (%)
Benzyl phenyl sulfoneBenzyl alcoholNiCl₂/P(t-Bu)₃NaOtBu13092
Benzyl phenyl sulfone4-Methoxybenzyl alcohol(NNN)Mn(II)Cl₂--82

Reaction Pathway for this compound:

Dipropyl Sulfide Dipropyl Sulfide This compound This compound Dipropyl Sulfide->this compound Oxidation (e.g., H2O2, NaClO2) This compound->Dipropyl Sulfide Reduction (e.g., DIBAL-H) alpha-Alkylated this compound alpha-Alkylated this compound This compound->alpha-Alkylated this compound alpha-Alkylation (e.g., with R-OH, Catalyst, Base)

Key Reactions of this compound

III. Other Important Reactions Involving Sulfones

While specific protocols for this compound in the following reactions are not detailed in the initial search, these are cornerstone reactions of sulfones and are applicable to this compound with appropriate modifications.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from sulfones and carbonyl compounds.[6][7][8][9][10] In this reaction, a metalated sulfone adds to an aldehyde or ketone, and the resulting adduct undergoes elimination to form a double bond. This reaction is known for its high E-selectivity.

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide.[11][12][13][14][15] This reaction is a valuable tool for the synthesis of substituted alkenes and can be used to form cyclic systems.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Dipropyl Sulfone as a Plasticizer in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Plasticizers are additives that increase the flexibility, durability, and workability of polymers by reducing the intermolecular forces between polymer chains.[1][2] Dipropyl sulfone, a compound with the formula (CH₃CH₂CH₂)₂SO₂, has potential applications as a polymer stabilizer.[3] This document provides detailed application notes and protocols for evaluating this compound as a plasticizer in polymer chemistry, with a focus on its incorporation into polymer matrices and the characterization of the resulting material properties.

The primary mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which increases the free volume and allows for greater chain mobility. This leads to a decrease in the glass transition temperature (Tg), a key indicator of a material's transition from a rigid, glassy state to a more flexible, rubbery state.[4][5]

Logical Relationship: Mechanism of Plasticization

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization with this compound Polymer_Chains_Rigid Rigid Polymer Chains (Strong Intermolecular Forces) High_Tg High Glass Transition Temperature (Tg) Polymer_Chains_Rigid->High_Tg leads to Brittle_Material Brittle Material High_Tg->Brittle_Material results in Polymer_Chains_Flexible Flexible Polymer Chains (Weakened Intermolecular Forces) Low_Tg Lower Glass Transition Temperature (Tg) Polymer_Chains_Flexible->Low_Tg leads to Flexible_Material Flexible Material Low_Tg->Flexible_Material results in Dipropyl_Sulfone Addition of This compound Dipropyl_Sulfone->Polymer_Chains_Flexible Disrupts forces

Caption: Mechanism of polymer plasticization by this compound.

Experimental Protocols

Protocol for Incorporation of this compound into a Polymer Matrix via Solvent Casting

This protocol describes a common method for incorporating a plasticizer into a polymer to form a thin film, which can then be used for various characterization techniques.

Materials:

  • Polymer (e.g., Polystyrene, Polyvinyl Chloride)

  • This compound

  • Suitable Solvent (e.g., Toluene for Polystyrene, Tetrahydrofuran for PVC)

  • Glass Petri Dishes

  • Magnetic Stirrer and Stir Bars

  • Leveling Surface

  • Vacuum Oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known weight of the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).

    • Stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Calculate the desired weight percentage of this compound relative to the polymer weight (e.g., 5%, 10%, 15% w/w).

    • Weigh the calculated amount of this compound and add it to the polymer solution.

    • Continue stirring until the this compound is fully dissolved and the solution is homogeneous.

  • Casting the Film:

    • Pour the polymer-plasticizer solution into a clean, dry glass petri dish placed on a leveling surface.

    • Cover the petri dish with a perforated lid or place it in a fume hood with gentle airflow to allow for slow solvent evaporation. This helps in forming a uniform film.

  • Drying the Film:

    • Allow the solvent to evaporate at room temperature for 24-48 hours.

    • Once the film appears solid, transfer it to a vacuum oven.

    • Dry the film under vacuum at a temperature below the polymer's glass transition temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.

  • Film Removal and Storage:

    • Carefully peel the dried film from the petri dish.

    • Store the film in a desiccator to prevent moisture absorption before characterization.

Experimental Workflow: Solvent Casting and Film Characterization

Experimental_Workflow cluster_prep Film Preparation cluster_char Film Characterization Dissolve_Polymer 1. Dissolve Polymer in Solvent Add_Plasticizer 2. Add this compound Dissolve_Polymer->Add_Plasticizer Cast_Solution 3. Cast Solution in Petri Dish Add_Plasticizer->Cast_Solution Dry_Film 4. Dry Film in Vacuum Oven Cast_Solution->Dry_Film DSC Thermal Analysis (DSC) - Determine Tg Dry_Film->DSC TGA Thermal Stability (TGA) Dry_Film->TGA Tensile_Test Mechanical Testing - Tensile Strength - Elongation at Break Dry_Film->Tensile_Test FTIR Spectroscopic Analysis (FTIR) - Confirm Incorporation Dry_Film->FTIR

Caption: Workflow for preparing and characterizing plasticized polymer films.

Protocol for Characterization of Plasticized Polymer Films

a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like Tg.[5]

Procedure:

  • Cut a small sample (5-10 mg) from the prepared polymer film.

  • Place the sample in an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument. An empty sealed pan is used as a reference.

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg.

  • Cool the sample at the same rate.

  • Heat the sample again at the same rate. The Tg is determined from the second heating scan to erase the thermal history of the sample.

  • The Tg is identified as the midpoint of the step change in the heat flow curve.

b) Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.

Procedure:

  • Place a small sample (5-10 mg) of the polymer film in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is used as an indicator of thermal stability.

c) Tensile Testing for Mechanical Properties

Tensile testing provides information on the strength and elasticity of the material.[4]

Procedure:

  • Cut dumbbell-shaped specimens from the polymer film according to standard dimensions (e.g., ASTM D638).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Record the load and elongation data.

  • Calculate the tensile strength (stress at break) and elongation at break (strain at break).

Data Presentation

The effectiveness of this compound as a plasticizer can be quantified by comparing the properties of the plasticized polymer with those of the unplasticized polymer.

Table 1: Effect of this compound Concentration on the Glass Transition Temperature (Tg) of Polystyrene
This compound Conc. (% w/w)Glass Transition Temperature (Tg) (°C)
0 (Control)100
585
1072
1560
Table 2: Effect of this compound Concentration on the Mechanical Properties of Polystyrene
This compound Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)452
53515
102850
1520120

Signaling Pathways and Logical Relationships

In the context of polymer chemistry, "signaling pathways" are not applicable in the biological sense. However, we can represent the logical relationship of cause and effect in the plasticization process.

Logical Flow: Impact of this compound on Polymer Properties

logical_flow Start Increase Dipropyl Sulfone Concentration Tg Decrease in Glass Transition Temperature (Tg) Start->Tg Tensile_Strength Decrease in Tensile Strength Start->Tensile_Strength Elongation Increase in Elongation at Break Start->Elongation Flexibility Increased Flexibility and Workability Tg->Flexibility Tensile_Strength->Flexibility Elongation->Flexibility

Caption: Cause-and-effect relationship of this compound on polymer properties.

References

Application Notes and Protocols for Dipropyl Sulfone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfone (C₆H₁₄O₂S) is a polar solvent that has garnered interest in the pharmaceutical sciences for its potential applications as a solvent and a penetration enhancer.[1] Its properties suggest utility in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and facilitating their transport across biological membranes. This document provides a detailed overview of the potential applications of this compound in pharmaceutical formulations, including its physicochemical properties, and presents generalized experimental protocols for its evaluation as a solvent and a skin penetration enhancer.

Disclaimer: The information provided is based on the available scientific literature for this compound and related sulfone/sulfoxide compounds. Specific quantitative data and detailed formulation protocols for this compound are limited in publicly accessible literature. The presented protocols are intended as a guide for research and development and should be adapted and validated for specific applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development.

PropertyValueReference
Molecular Formula C₆H₁₄O₂S
Molecular Weight 150.24 g/mol
CAS Number 598-03-8[1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid
Density 1.109 g/mL at 20 °C[1]
Melting Point 29-31 °C
Boiling Point 269.85 °C
Solubility Good solubility in water and various alcohols; Limited solubility in hydrocarbons and non-polar solvents.

Applications in Pharmaceutical Formulations

As a Solvent for Poorly Soluble Drugs

The polar nature of this compound suggests its potential as a solvent or co-solvent in various pharmaceutical formulations to enhance the solubility of APIs with poor aqueous solubility.

Application Note:

This compound can be investigated as a component of liquid or semi-solid formulations, such as oral solutions, topical gels, or injectables, for drugs that are difficult to dissolve in common pharmaceutical solvents. Its miscibility with water and alcohols allows for the creation of complex solvent systems to achieve desired drug concentrations and stability.

Experimental Protocol: Solubility Determination of an API in this compound

This protocol outlines the shake-flask method for determining the equilibrium solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (analytical grade)

  • Agitation device (e.g., orbital shaker, wrist-action shaker)

  • Constant temperature bath or incubator

  • Centrifuge

  • Analytical method for API quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Add a known volume of this compound to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an agitator.

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter.

  • Dilute the sample with a suitable solvent to a concentration within the validated range of the analytical method.

  • Analyze the concentration of the API in the diluted sample using a validated analytical method.

  • Calculate the solubility of the API in this compound (e.g., in mg/mL).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess API to vials B Add known volume of this compound A->B C Seal vials B->C D Agitate at constant temperature C->D E Allow to settle D->E F Sample supernatant E->F G Filter and dilute sample F->G H Analyze API concentration (e.g., HPLC) G->H I Calculate Solubility (mg/mL) H->I

Workflow for a Franz diffusion cell experiment.
Potential Application in Enhancing Oral Absorption of Macromolecules

There are indications that this compound may function as an enhancer of heparin absorption in the intestine. [1]Heparin, a large and highly charged molecule, is not orally bioavailable. The mechanism by which this compound might enhance its absorption is not well-elucidated but could involve transiently increasing the permeability of the intestinal epithelium.

Application Note:

This compound could be investigated as an excipient in oral formulations of macromolecules like heparin or peptides to improve their oral bioavailability. This would require careful evaluation of its efficacy and safety for oral administration.

Proposed Mechanism of Intestinal Permeation Enhancement

G cluster_formulation Oral Formulation cluster_interaction Intestinal Interaction cluster_absorption API Absorption cluster_result Outcome A API (e.g., Heparin) + this compound B This compound interacts with intestinal epithelium A->B C Transient increase in epithelial permeability B->C D Increased paracellular transport of API C->D E Enhanced oral bioavailability of API D->E

References

Application Notes & Protocols: Dipropyl Sulfone as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfone, a dialkyl sulfone, presents theoretical potential as a stationary phase in gas chromatography (GC) due to the polarity imparted by the sulfonyl functional group. While not a commonly documented stationary phase, its chemical properties suggest it could offer unique selectivity for specific classes of compounds. This document provides a theoretical exploration of this compound as a GC stationary phase, including its predicted characteristics, potential applications, and hypothetical protocols for its use. The information herein is based on the known properties of this compound and analogies drawn from structurally similar compounds used in chromatography.

Predicted Properties of a this compound Stationary Phase

The performance of a GC stationary phase is primarily dictated by its polarity, thermal stability, and selectivity towards different analytes.

Polarity and Selectivity:

The sulfonyl group (-SO2-) in this compound creates a strong dipole moment, suggesting that a stationary phase based on this compound would be of intermediate to high polarity . This polarity would primarily arise from dipole-dipole and dipole-induced dipole interactions with analytes. The presence of the two propyl groups provides a nonpolar character, which would also allow for dispersive (van der Waals) interactions. This dual nature could lead to a unique selectivity profile.

Based on its structure, a this compound stationary phase is predicted to show good retention and selectivity for:

  • Polar compounds that can engage in dipole-dipole interactions, such as ketones, esters, and nitro compounds.

  • Polarizable compounds , including aromatic hydrocarbons and compounds with carbon-carbon double or triple bonds, through dipole-induced dipole interactions.

  • Compounds containing sulfur , due to potential specific interactions with the sulfonyl group.

Thermal Stability:

The thermal stability of a stationary phase is crucial for its operational range and column lifetime. While specific data for this compound as a GC phase is unavailable, thermal degradation studies of similar sulfone-containing polymers suggest that the C-S and S-O bonds can be susceptible to cleavage at elevated temperatures. A hypothetical maximum operating temperature for a this compound phase might be in the range of 200-250°C. Exceeding this temperature could lead to column bleed and degradation.

Potential Applications

Given its predicted selectivity, a this compound stationary phase could be advantageous for the separation of complex mixtures in various fields:

  • Environmental Analysis: Separation of polar and polarizable pollutants such as pesticides, herbicides, and polycyclic aromatic hydrocarbons (PAHs).

  • Food and Fragrance: Analysis of flavor and aroma compounds, many of which are esters, ketones, and alcohols.

  • Petrochemical Industry: Characterization of sulfur-containing compounds in petroleum fractions.

  • Pharmaceutical and Drug Development: Separation of drug molecules and their metabolites, particularly those with moderate polarity.

Hypothetical Experimental Protocols

The following are theoretical protocols for the use of a this compound stationary phase. These are starting points and would require empirical optimization.

Protocol 1: General Screening of Polar Analytes

  • Objective: To perform a general screening of a mixture of polar analytes to assess the separation performance of the this compound column.

  • Column: Fused silica (B1680970) capillary column coated with a hypothetical 0.25 µm film of this compound (e.g., 30 m x 0.25 mm I.D.).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector: Split/splitless injector at 230°C. Split ratio of 50:1.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Sample: A test mixture containing ketones, esters, and alcohols (e.g., acetone, ethyl acetate, butanol) at 100 ppm each in a suitable solvent like methanol.

Protocol 2: Isothermal Analysis of Volatile Sulfur Compounds

  • Objective: To separate a mixture of volatile sulfur compounds.

  • Column: Same as Protocol 1.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Temperature Program: Isothermal at 80°C.

  • Injector: Split injector at 200°C. Split ratio of 100:1.

  • Detector: Sulfur Chemiluminescence Detector (SCD) at 250°C.

  • Sample: A mixture of thiols and sulfides (e.g., methanethiol, ethanethiol, dimethyl sulfide) in a gaseous matrix or a suitable solvent.

Data Presentation: Predicted Performance

The following tables summarize the hypothetical quantitative data for the performance of a this compound stationary phase based on the protocols above.

Table 1: Predicted Retention and Resolution for Polar Analytes (Protocol 1)

AnalytePredicted Retention Time (min)Predicted Peak Width (sec)Predicted Resolution (Rs)
Acetone4.53.0-
Ethyl Acetate5.83.53.5
Butanol7.24.03.8

Table 2: Predicted Retention Factors for Volatile Sulfur Compounds (Protocol 2)

AnalytePredicted Retention Time (min)Void Time (min)Predicted Retention Factor (k)
Methanethiol3.21.51.13
Ethanethiol4.11.51.73
Dimethyl Sulfide5.51.52.67

Visualizations

G Predicted Interaction Mechanism of this compound Stationary Phase cluster_phase This compound Phase cluster_analytes Analytes dipropyl_sulfone polar_analyte Polar Analyte (e.g., Ketone) polar_analyte->dipropyl_sulfone Strong Dipole-Dipole Interaction polarizable_analyte Polarizable Analyte (e.g., Benzene) polarizable_analyte->dipropyl_sulfone Moderate Dipole-Induced Dipole Interaction nonpolar_analyte Nonpolar Analyte (e.g., Alkane) nonpolar_analyte->dipropyl_sulfone Weak Dispersive Interaction

Caption: Predicted interactions between analytes and this compound.

G Hypothetical GC Analysis Workflow start Sample Preparation injection GC Injection start->injection separation Separation on This compound Column injection->separation detection Detection (FID/SCD) separation->detection data_analysis Data Analysis detection->data_analysis end Results data_analysis->end

Caption: A generalized workflow for GC analysis using a this compound column.

Conclusion and Future Directions

While the use of this compound as a stationary phase in gas chromatography is not established in the current literature, its chemical structure suggests it could be a valuable tool for specific separation challenges. Its predicted intermediate-to-high polarity and potential for unique selectivity warrant further investigation. Future research should focus on the synthesis and coating of capillary columns with this compound, followed by empirical determination of its thermal stability, polarity (e.g., using McReynolds constants), and practical performance in the separation of various analyte classes. Such studies would be necessary to validate the theoretical potential outlined in these notes and protocols.

"handling and storage procedures for Dipropyl sulfone"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Dipropyl Sulfone

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (CAS No: 598-03-8), also known as 1-(propylsulfonyl)propane, is a chemical compound with the molecular formula C6H14O2S.[1][2] It is utilized in various industrial and research applications, including as a thermal sensitizer (B1316253) in transformer and lubricating oils, a polymer stabilizer, and a catalytic poison.[1][3] It may also function as an enhancer for heparin absorption in the intestine.[1][3] Due to its chemical nature, proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of experiments. These notes provide detailed protocols for the safe handling, storage, and use of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
Molecular FormulaC6H14O2S[1]
Molecular Weight150.24 g/mol [4][5][6]
AppearanceWhite or colorless to light yellow solid or colorless liquid[2][3][6]
Melting Point27-31 °C[1][4][6]
Boiling Point266 °C at 760 mmHg[1]
Density1.109 g/mL at 20 °C[1][4][6]
Flash Point31 °C[1][4][6]
SolubilityGood solubility in water and various alcohols; limited solubility in hydrocarbons and non-polar solvents.[2][2]
Health and Safety Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is mandatory.

Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H312: Harmful in contact with skin.[7]

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[6][7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

  • P264: Wash skin thoroughly after handling.[9][11]

  • P270: Do not eat, drink or smoke when using this product.[9]

  • P271: Use only outdoors or in a well-ventilated area.[9][10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][9][11]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[9]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][10]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9][10]

  • P405: Store locked up.[9][10]

  • P501: Dispose of contents/container to an approved waste disposal plant.[8][11]

Handling and Storage Procedures

3.1. Personal Protective Equipment (PPE) Before handling this compound, ensure the following PPE is worn:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[12]

  • Skin Protection: Wear protective gloves and a lab coat.[12]

  • Respiratory Protection: If working in a poorly ventilated area or with aerosols, use a NIOSH-approved respirator.

3.2. Handling

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid contact with skin and eyes.[9]

  • Avoid the formation of dust and aerosols.[9][10]

  • Use non-sparking tools to prevent ignition.[10][11]

  • Ground/bond container and receiving equipment to prevent static discharge.[8][11]

  • Do not eat, drink, or smoke in the work area.[8][9]

  • Wash hands thoroughly after handling.[8][9][11]

3.3. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][11][12][13]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][11]

  • Store locked up.[9][10]

  • Store separately from incompatible materials such as strong oxidizing agents.[12][13]

Experimental Protocols

4.1. General Protocol for Use as a Solvent

This protocol outlines the general steps for using this compound as a solvent for a chemical reaction.

Materials:

  • This compound

  • Reactants

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • Heating mantle or oil bath (if required)

  • Condenser (if refluxing)

  • Appropriate glassware for workup

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don appropriate PPE and ensure the work area is clean and well-ventilated (preferably in a fume hood).

  • Charging the Vessel: To the reaction vessel, add the required amount of this compound.

  • Adding Reactants: Slowly add the reactants to the this compound with stirring.

  • Reaction: If necessary, heat the reaction mixture to the desired temperature. If refluxing, attach a condenser. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the specific reaction but may involve extraction, precipitation, or crystallization to isolate the product.

  • Waste Disposal: Dispose of all waste, including any remaining this compound and reaction byproducts, according to institutional and local regulations.

4.2. First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

4.3. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Pick up and arrange disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

4.4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: No data available.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Incompatible Materials
  • Strong oxidizing agents.[12][13]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[8][9]

Diagrams

Handling_and_Storage_Workflow This compound: Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) Dispense Dispense Chemical Ventilation->Dispense Use Use in Experiment Avoid_Contact Avoid Skin/Eye Contact Decontaminate Decontaminate Work Area Use->Decontaminate No_Ignition Keep Away from Ignition Sources Store Store in a Cool, Dry, Well-Ventilated Area No_Ignition->Store Tightly_Closed Keep Container Tightly Closed Incompatibles Separate from Incompatibles Waste Dispose of Waste Properly End End Waste->End Start Start Start->PPE

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from synthesized dipropyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude this compound after synthesis?

A1: When synthesizing this compound via the oxidation of dipropyl sulfide (B99878), the most probable impurities are the unreacted starting material (dipropyl sulfide) and the intermediate dipropyl sulfoxide (B87167).[1][2] Depending on the reaction conditions, residual oxidizing agents or their byproducts may also be present as impurities.[2] Over-oxidation can also lead to byproducts, though this is less common when the target is the sulfone.[3]

Q2: How can I get a quick assessment of the purity of my synthesized this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the purity of your crude product.[2][4] It allows you to visualize the number of components in your mixture. On a standard silica (B1680970) gel TLC plate, the sulfone is typically more polar than the starting sulfide and the sulfoxide will also have a different polarity, resulting in distinct spots with different Rf values.[4] This initial analysis is also crucial for developing an effective solvent system for purification by column chromatography.[2]

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the physical state of your this compound and the nature of the impurities.[5] The main techniques are:

  • Recrystallization: This is often the most effective method if the crude this compound is a solid.[4][5] It relies on the differential solubility of the sulfone and impurities in a suitable solvent.[6]

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid sulfones, especially for separating components with different polarities.[2][4]

  • Liquid-Liquid Extraction: This method can be useful for removing impurities with significantly different solubilities in two immiscible liquids, for instance, washing an organic solution of the product with an aqueous solution to remove water-soluble impurities.[5][7]

Q4: My this compound is an oil at room temperature. Which purification method is most suitable?

A4: For liquid products like this compound, which may be an oil or a low-melting solid, column chromatography is a very suitable purification method.[4] If there is a significant difference in polarity between the this compound and the impurities, liquid-liquid extraction could also be a viable option for an initial cleanup.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was added.Boil off some of the solvent to increase the concentration of the this compound and attempt to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily precipitate forms instead of crystals. The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixture of solvents.
Insoluble impurities are present.Perform a hot filtration to remove insoluble impurities before allowing the solution to cool.
Low recovery of purified product. The chosen solvent is too good at dissolving the this compound, even at low temperatures.Choose a solvent in which the this compound has lower solubility at cold temperatures. You can also try a solvent/anti-solvent system.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystals from forming prematurely.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound and impurities (e.g., dipropyl sulfoxide). The solvent system (eluent) is not optimal.[4]Perform a more thorough TLC analysis with different solvent systems to find one that gives good separation between the spots. A common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[4]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[8]
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The product elutes too quickly with impurities. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

Data Presentation

The following table summarizes the expected outcomes for different purification methods. The actual values can vary based on the initial purity of the crude product and the optimization of the purification protocol.

Purification Method Typical Purity Achieved Expected Yield Key Considerations
Recrystallization >99%70-90%Product must be a solid at room temperature. Requires finding a suitable solvent.
Column Chromatography 95-99%60-85%Good for separating compounds with different polarities. Can be time-consuming and uses larger volumes of solvent.
Liquid-Liquid Extraction Variable (often used for pre-purification)>90%Good for removing highly polar or highly non-polar impurities. Less effective for impurities with similar solubility to the product.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate, starting with a 9:1 or 4:1 ratio).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The number of spots corresponds to the number of components in your mixture.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Based on the TLC analysis, choose a solvent system that provides good separation between the this compound and its impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica gel to settle, ensuring there are no air bubbles.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Protocol 3: Purification by Recrystallization (if this compound is solid)
  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a small volume of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals start to form, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Final Analysis start Crude this compound tlc Purity Assessment (TLC) start->tlc purification_method Select Purification Method (Recrystallization, Chromatography, etc.) tlc->purification_method execute_purification Execute Purification Protocol purification_method->execute_purification analyze_fractions Analyze Fractions/Crystals (TLC) execute_purification->analyze_fractions isolate_product Isolate Pure Product analyze_fractions->isolate_product final_purity Confirm Purity (NMR, GC-MS, etc.) isolate_product->final_purity pure_product Pure this compound final_purity->pure_product

Caption: General workflow for the purification of synthesized this compound.

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No (Liquid/Oil) crystals_ok Good crystals form? recrystallize->crystals_ok crystals_ok->chromatography No success Pure Product crystals_ok->success Yes wash Consider Liquid-Liquid Extraction (for initial cleanup) chromatography->wash chromatography->success wash->chromatography failure Re-evaluate Purification Strategy

Caption: Troubleshooting decision tree for selecting a purification method.

References

Technical Support Center: Thermal Stability and Decomposition of Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of dipropyl sulfone. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during laboratory experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly low decomposition temperature in TGA/DSC analysis. Sample impurity.Ensure the purity of the this compound sample using techniques like GC-MS or NMR before thermal analysis.
Reaction with the sample pan material (e.g., aluminum).Use an inert sample pan, such as ceramic (alumina) or platinum, especially at high temperatures.
Presence of residual solvent or moisture.Dry the sample under vacuum at a temperature below its boiling point before analysis.
Inconsistent or non-reproducible TGA/DSC results. Variation in sample size.Use a consistent sample mass (typically 5-10 mg) for all analyses.
Different heating rates.Maintain a constant heating rate across all experiments for comparability. A standard rate is 10 °C/min.
Changes in the purge gas flow rate.Ensure a stable and consistent flow rate of the inert purge gas (e.g., nitrogen) throughout the experiment.
Weight loss observed at a temperature below the boiling point. Evaporation of the sample.Use a sealed or partially sealed sample pan to minimize evaporation at temperatures below the expected decomposition.
Complex or difficult-to-interpret TGA/DSC curves. Multiple decomposition steps.This may be characteristic of the substance. Use derivative thermogravimetry (DTG) to better resolve individual decomposition stages.
Overlapping of evaporation and decomposition.Employ modulated TGA or use a slower heating rate to help separate the events.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: Based on studies of similar acyclic aliphatic sulfones, the onset of thermal decomposition for this compound is expected to be above 350 °C in an inert atmosphere.[1][2][3] The exact temperature can be influenced by factors such as sample purity and experimental conditions.

Q2: What are the likely decomposition products of this compound?

A2: The primary decomposition products of aliphatic sulfones upon pyrolysis are typically sulfur dioxide (SO₂) and a mixture of hydrocarbons. For this compound, the expected hydrocarbon products would include propene, propane, and other smaller alkanes and alkenes resulting from radical recombination and fragmentation reactions.

Q3: How can I identify the decomposition products of my this compound sample?

A3: A hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most effective method for separating and identifying the volatile decomposition products.[4][5][6][7] This technique involves heating the sample to its decomposition temperature and then introducing the resulting gases into a GC-MS for analysis.

Q4: My DSC curve for this compound shows an endothermic peak. What does this signify?

A4: An endothermic peak in a DSC curve typically represents a phase transition, such as melting or boiling. For this compound, you would expect to see an endotherm corresponding to its melting point and another at its boiling point if the sample pan is not sealed. Decomposition is generally an exothermic process, but the overall thermal event can be complex.

Q5: What is the best experimental setup for determining the thermal stability of this compound?

A5: Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability. For a liquid sample like this compound, it is recommended to use an inert sample pan (e.g., alumina (B75360) or platinum) and a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

Quantitative Data Summary

The following tables summarize key thermal properties of this compound and related aliphatic sulfones for comparison.

Table 1: Physical and Thermal Properties of Aliphatic Sulfones

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Decomposition Onset (°C)
This compound C₆H₁₄O₂S150.2429.5285> 350 (estimated)[1][2][3]
Dimethyl Sulfone C₂H₆O₂S94.13107-109238~350[8]
Di-n-butyl Sulfone C₈H₁₈O₂S178.3043-45295> 350[1][2][3]

Table 2: Typical TGA Experimental Parameters

Parameter Value
Instrument Thermogravimetric Analyzer (TGA)
Sample Mass 5 - 10 mg
Heating Rate 10 °C/min
Temperature Range Ambient to 600 °C
Purge Gas Nitrogen
Flow Rate 20 - 50 mL/min
Sample Pan Alumina or Platinum

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an inert TGA pan (alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Set the initial temperature to 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Use a constant nitrogen purge gas flow of 20 mL/min.

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset of decomposition, which is typically identified as the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Protocol 2: Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Sample Preparation: Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample tube.

  • Pyrolysis: Heat the sample rapidly to a temperature above its decomposition onset (e.g., 400 °C) in the pyrolyzer, which is directly coupled to the GC inlet.

  • Gas Chromatography: The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium). A suitable temperature program for the GC oven is used to separate the individual components.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

  • Data Analysis: The mass spectrum of each component is compared against a spectral library (e.g., NIST) to identify the chemical structure of the decomposition products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Start: High-Purity this compound weigh Weigh 5-10 mg of Sample start->weigh tga_setup Load Sample into TGA weigh->tga_setup tga_run Heat from 25°C to 600°C at 10°C/min (Nitrogen Atmosphere) tga_setup->tga_run tga_data Record Mass Loss vs. Temperature tga_run->tga_data analyze_tga Determine Onset of Decomposition and Peak Decomposition Temperature tga_data->analyze_tga report Generate Thermal Stability Report analyze_tga->report troubleshooting_decomposition cluster_purity Purity Issues cluster_conditions Experimental Conditions start Unexpected TGA/DSC Result check_purity Is the sample of high purity? start->check_purity purify Action: Purify sample (e.g., distillation) check_purity->purify No check_pan Is the sample pan inert? check_purity->check_pan Yes reanalyze_purity Re-run analysis purify->reanalyze_purity change_pan Action: Use alumina or platinum pan check_pan->change_pan No check_conditions Are heating rate and purge gas flow correct? check_pan->check_conditions Yes reanalyze_pan Re-run analysis change_pan->reanalyze_pan adjust_conditions Action: Set to standard values (e.g., 10°C/min, 20 mL/min N₂) check_conditions->adjust_conditions No reanalyze_conditions Re-run analysis adjust_conditions->reanalyze_conditions

References

Technical Support Center: Optimizing Dipropyl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for Dipropyl sulfone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and direct method for synthesizing this compound is the oxidation of its corresponding sulfide (B99878), Dipropyl sulfide.[1] This transformation can be achieved using various oxidizing agents. Alternative methods, though less common for this specific molecule, include the alkylation of sulfinate salts.[1][2]

Q2: What is a typical reaction yield for this compound synthesis?

Reaction yields are highly dependent on the chosen protocol, including the oxidizing agent, reaction conditions, and purity of the starting materials. With optimized protocols, yields for the oxidation of sulfides to sulfones can be excellent, often exceeding 90%.[3][4] However, suboptimal conditions can lead to the formation of byproducts and significantly lower the isolated yield.

Q3: Which oxidizing agents are most effective for the sulfide-to-sulfone conversion?

A variety of oxidizing agents can be employed. The choice often depends on factors like cost, selectivity, scale, and environmental considerations. Common and effective reagents include:

  • Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst or in a solvent like glacial acetic acid. It is a cost-effective and environmentally friendly option, as its only byproduct is water.[3][5]

  • Potassium Peroxymonosulfate (Oxone®): A versatile and powerful oxidizing agent.[3]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A reliable and effective reagent for this transformation.[6]

Q4: How can the progress of the oxidation reaction be monitored effectively?

Thin-layer chromatography (TLC) is a simple and highly effective method for monitoring the reaction's progress.[3] The sulfone product is significantly more polar than the starting dipropyl sulfide and the intermediate dipropyl sulfoxide (B87167). Consequently, the sulfone will have a lower Retention Factor (Rf) value on a TLC plate, allowing for clear visualization of the starting material's consumption and the product's formation.[3]

Q5: What are the critical safety precautions to consider during this synthesis?

  • Handling Oxidizing Agents: Many oxidizing agents are corrosive and can react violently with other substances. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Exothermic Reactions: Oxidation reactions can be exothermic. It is crucial to control the rate of addition of the oxidizing agent and to have an effective cooling system (e.g., an ice bath) readily available to manage the reaction temperature and prevent runaways.[3]

  • Solvent Hazards: Use appropriate precautions for the solvents involved, considering their flammability and toxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of this compound
Possible CauseRecommended Solution
A: Incomplete Oxidation The amount or strength of the oxidizing agent was insufficient.
Solution: Increase the molar equivalents of the oxidizing agent. For H₂O₂, using 2.5 to 3.0 equivalents is common to ensure full conversion to the sulfone.[3] Consider switching to a stronger oxidizing agent if necessary.
B: Suboptimal Reaction Temperature The reaction temperature may be too low to provide the necessary activation energy.
Solution: Gradually increase the reaction temperature. For hydrogen peroxide-based oxidations, a temperature range of 40-60°C can improve the reaction rate.[3] Always monitor for potential exotherms when increasing the temperature.
C: Poor Quality Starting Material The starting Dipropyl sulfide may contain impurities that interfere with the reaction.
Solution: Purify the Dipropyl sulfide by distillation before the oxidation step. Ensure the starting material is dry and free of residual reagents from its synthesis.
Problem 2: Significant Formation of Dipropyl Sulfoxide as a Byproduct
Possible CauseRecommended Solution
A: Insufficient Oxidizing Agent Oxidation of the sulfide first produces the sulfoxide, which is then further oxidized to the sulfone. An insufficient amount of oxidant will result in an incomplete reaction.
Solution: Increase the molar equivalents of the oxidizing agent to ensure the reaction proceeds to completion. Monitor the reaction by TLC until the intermediate sulfoxide spot is no longer visible.
B: Short Reaction Time The reaction may not have been allowed to run long enough for the complete conversion of the sulfoxide to the sulfone.
Solution: Extend the reaction time and continue to monitor by TLC. Gentle heating can also facilitate the second oxidation step.
Problem 3: Difficulty in Product Purification
Possible CauseRecommended Solution
A: Co-elution of Product and Byproducts The polarities of this compound, Dipropyl sulfoxide, and any polar impurities can be similar, making separation by column chromatography challenging.
Solution: If using column chromatography, carefully optimize the solvent system. If separation is still difficult, consider alternative purification methods.
B: Product is a Low-Melting Solid This compound is a low-melting solid (27-31 °C), which can make handling and purification difficult.[7]
Solution: Recrystallization can be an effective method. Test various solvent systems to find one in which the sulfone is soluble at higher temperatures but sparingly soluble at lower temperatures. Alternatively, for small scales, vacuum distillation may be an option.[8] Another approach involves dissolving the crude product in an appropriate solvent, washing with a basic solution (e.g., 10% NaOH) to remove acidic impurities, followed by neutralization and extraction.[9]

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Sulfide Oxidation
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) 30% H₂O₂ in Glacial Acetic Acid, RT to 60°CInexpensive, environmentally benign (byproduct is water), readily available.[3]Often requires a catalyst or acidic medium; can be slow at room temperature.[6]
Oxone® Methanol/Water, RTPowerful, versatile, and often gives high yields.[3]Can be less selective with sensitive functional groups.
m-CPBA Dichloromethane (B109758), RTHighly effective, generally clean reactions.More expensive, can be hazardous to handle (shock-sensitive).
Niobium Carbide 30% H₂O₂Efficiently affords sulfones in high yields; catalyst can be recovered and reused.[6]Requires a specific, less common catalyst.

Experimental Protocols

Protocol 1: Synthesis of Dipropyl Sulfide

This protocol is adapted from a general procedure for synthesizing dialkyl sulfides.[10]

Materials:

  • Sodium sulfide nonahydrate (1.5 mol)

  • 1-Bromopropane (B46711) (2.0 mol)

  • Methanol (50 mL)

  • Water (250 mL)

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium sulfide nonahydrate in water and methanol.

  • With vigorous stirring, add 1-bromopropane dropwise to the solution.

  • Heat the mixture to reflux and maintain for 5 hours with continued vigorous stirring.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash sequentially with 10% sodium carbonate solution and water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter off the drying agent and remove the ether by rotary evaporation.

  • Purify the crude Dipropyl sulfide by distillation (b.p. 142 °C) to yield the final product.[10]

Protocol 2: Oxidation of Dipropyl Sulfide to this compound

This protocol is a general method for the oxidation of sulfides using hydrogen peroxide.[5]

Materials:

  • Dipropyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Ice-cold water

  • Dichloromethane or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve Dipropyl sulfide (1 eq) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (2.5-3.0 eq) to the solution while stirring. Use an ice bath to control the initial temperature if the reaction is vigorous.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting sulfide and intermediate sulfoxide spots are no longer visible.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water. A white precipitate of the sulfone may form.

  • If a precipitate does not form, or to ensure complete product recovery, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Visualizations

Experimental Workflow Diagram

G cluster_0 Part 1: Sulfide Synthesis cluster_1 Part 2: Oxidation to Sulfone start Sodium Sulfide + 1-Bromopropane reaction1 Reflux in MeOH/Water (5 hours) start->reaction1 workup1 Ether Extraction & Washing reaction1->workup1 purification1 Distillation workup1->purification1 product1 Pure Dipropyl Sulfide purification1->product1 reaction2 Oxidation with H₂O₂ in Acetic Acid (50-60°C) product1->reaction2 Use as Starting Material workup2 Neutralization & Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 Pure this compound purification2->product2

Caption: Overall experimental workflow for this compound synthesis.

Troubleshooting Logic Diagram

G start Low Yield or Impure Product? incomplete TLC shows starting material/sulfoxide? start->incomplete Yes purification Reaction complete, but purification fails? start->purification No increase_oxidant Increase equivalents of oxidizing agent. incomplete->increase_oxidant Yes no_reaction No product formation? incomplete->no_reaction No increase_time_temp Increase reaction time or temperature. increase_oxidant->increase_time_temp recrystallize Optimize recrystallization solvent system. purification->recrystallize Yes alt_purify Consider alternative purification (e.g., distillation). purification->alt_purify check_sm Verify purity of Dipropyl sulfide. no_reaction->check_sm Yes check_reagents Check activity of oxidizing agent. check_sm->check_reagents

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Crystallization of Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting crystallization issues encountered with Dipropyl sulfone. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The main challenges in crystallizing this compound stem from its physical properties:

  • Low Melting Point: this compound is a liquid at room temperature with a melting point of approximately -25°C.[1] This makes traditional crystallization techniques challenging and increases the risk of "oiling out," where the compound separates as a liquid instead of a solid.[2][3]

  • Solubility: It exhibits good solubility in polar solvents like water and alcohols, and limited solubility in non-polar hydrocarbon solvents.[1] Finding an appropriate solvent system that allows for a significant change in solubility with temperature is crucial for successful crystallization.

Q2: What are the most promising crystallization methods for this compound?

A2: Given its low melting point, the most suitable methods are:

  • Low-Temperature Cooling Crystallization: This involves dissolving this compound in a suitable solvent at a slightly elevated temperature and then cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.

  • Anti-Solvent Crystallization: This method involves dissolving this compound in a "good" solvent in which it is highly soluble, and then gradually adding an "anti-solvent" in which it is poorly soluble to induce precipitation.[4]

  • Fractional Freezing/Crystallization: For purification, a process of slow freezing and partial melting can be employed to separate impurities from the this compound.[5][6]

Q3: How do I select an appropriate solvent for crystallizing this compound?

A3: A systematic approach to solvent selection is critical. The ideal solvent should:

  • Exhibit a significant difference in solubility for this compound at high and low temperatures.

  • Be readily available in high purity.

  • Have a boiling point that allows for easy removal after crystallization.

  • Be chemically inert with this compound.

A good starting point is to test a range of solvents with varying polarities. Given this compound's properties, consider short-chain alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or non-polar solvents like hexanes.

Troubleshooting Guides

Issue 1: this compound "Oils Out" Instead of Crystallizing

Cause: "Oiling out" occurs when the dissolved compound's melting point is lower than the temperature of the solution from which it is separating.[2] This is a common issue with low-melting-point compounds like this compound. Impurities can also lower the melting point, exacerbating this problem.[2]

Solution:

  • Increase Solvent Volume: Add more solvent to the solution to keep the sulfone dissolved at a lower temperature.[2]

  • Slower Cooling: Cool the solution very slowly to allow more time for crystal nucleation and growth to occur before the saturation point is reached at a temperature below the melting point.

  • Seeding: Introduce a small seed crystal of pure this compound to the solution as it cools. This provides a template for crystal growth and can bypass the nucleation barrier that leads to oiling out.

  • Change Solvent System: Experiment with different solvents or solvent mixtures. A solvent system where the solubility changes more dramatically over a lower temperature range might be beneficial.

Issue 2: Poor Crystal Quality or Small Crystals

Cause: Rapid crystallization, high levels of impurities, or insufficient mixing can lead to the formation of small, impure, or poorly formed crystals.

Solution:

  • Slow Down Crystallization:

    • Slower Cooling Rate: For cooling crystallization, reduce the rate of temperature decrease.

    • Slower Anti-Solvent Addition: For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to avoid localized high supersaturation.

  • Purify the Starting Material: If significant impurities are present, consider a preliminary purification step such as column chromatography or liquid-liquid extraction.

  • Optimize Stirring: Gentle agitation can help to create more uniform crystals, but vigorous stirring can lead to the formation of many small crystals. The optimal stirring rate should be determined experimentally.

  • Annealing: After initial crystallization, a process of gentle heating and slow re-cooling (annealing) can sometimes improve crystal quality.

Issue 3: Low Yield of Crystals

Cause: Low yield can result from using too much solvent, incomplete crystallization, or loss of product during filtration.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the this compound to ensure the solution is saturated upon cooling.

  • Maximize Crystallization Time: Allow sufficient time at the lowest temperature for crystallization to complete.

  • Efficient Filtration: Use a pre-chilled filter funnel and wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.

Data Presentation

Table 1: Solubility of this compound in Single Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Methanol25
0
-20
Ethanol25
0
-20
Acetone25
0
-20
Ethyl Acetate25
0
-20
Hexane25
0
-20
Water25
0

Table 2: Solubility of this compound in Binary Solvent Systems

Solvent System (v/v)Temperature (°C)Solubility ( g/100 mL)Observations
Ethanol:Water (9:1)25
0
-20
Ethanol:Water (1:1)25
0
-20
Acetone:Hexane (1:1)25
0
-20
Acetone:Hexane (1:2)25
0
-20

Experimental Protocols

Protocol 1: Solvent Screening for this compound Crystallization
  • Preparation: Place a small, known amount of this compound (e.g., 100 mg) into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from your screening list. Agitate the tubes and observe if the sulfone dissolves. If it dissolves completely at room temperature, that solvent is likely not suitable for cooling crystallization but may be a "good" solvent for anti-solvent crystallization.

  • Heating: For solvents that did not dissolve the sulfone at room temperature, gently warm the test tubes in a water bath. Add the solvent dropwise while heating until the sulfone just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath, and subsequently in a colder bath (e.g., dry ice/acetone) if necessary.

  • Observation: Observe which solvent systems yield a good quantity of crystalline solid upon cooling. Note any instances of oiling out.

  • Selection: Select the solvent or solvent system that provides the best balance of high solubility at elevated temperatures and low solubility at low temperatures, with good crystal formation.

Protocol 2: Low-Temperature Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen pre-heated solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.

  • Slow Cooling: Cover the flask and allow it to cool slowly towards room temperature.

  • Controlled Low-Temperature Cooling: Once at room temperature, place the flask in a controlled cooling bath (e.g., an ice-water bath, then a salt-ice bath, and finally a dry ice-acetone bath). The cooling rate should be slow and steady.

  • Crystallization: Allow the solution to stand at the final low temperature until crystallization appears complete.

  • Isolation: Quickly filter the cold slurry through a pre-chilled Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Slow Cooling: Allow the solution to cool slowly to room temperature and then to a lower temperature if necessary to maximize crystal formation.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent" or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

TroubleshootingWorkflow start Crystallization Issue with this compound oiling_out Issue: Oiling Out start->oiling_out poor_quality Issue: Poor Crystal Quality / Small Crystals start->poor_quality low_yield Issue: Low Yield start->low_yield solution_oiling Solutions for Oiling Out: - Increase Solvent Volume - Slower Cooling - Seeding - Change Solvent System oiling_out->solution_oiling solution_quality Solutions for Poor Quality: - Slow Down Crystallization - Purify Starting Material - Optimize Stirring - Annealing poor_quality->solution_quality solution_yield Solutions for Low Yield: - Optimize Solvent Volume - Maximize Crystallization Time - Efficient Filtration low_yield->solution_yield

Caption: Troubleshooting workflow for this compound crystallization.

CrystallizationProtocol cluster_cooling Low-Temperature Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization c_start Dissolve in Hot Solvent c_filter Hot Filtration (Optional) c_start->c_filter c_cool1 Slow Cool to Room Temp c_filter->c_cool1 c_cool2 Controlled Cooling to Low Temp c_cool1->c_cool2 c_crystallize Crystallization c_cool2->c_crystallize c_isolate Isolate & Wash Crystals c_crystallize->c_isolate c_dry Dry Crystals c_isolate->c_dry as_start Dissolve in 'Good' Solvent as_add Add 'Anti-Solvent' to Turbidity as_start->as_add as_redissolve Warm to Re-dissolve as_add->as_redissolve as_cool Slow Cool as_redissolve->as_cool as_crystallize Crystallization as_cool->as_crystallize as_isolate Isolate & Wash Crystals as_crystallize->as_isolate as_dry Dry Crystals as_isolate->as_dry

Caption: Experimental workflows for this compound crystallization.

References

"improving the ionic conductivity of sulfone-based electrolytes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the ionic conductivity of sulfone-based electrolytes.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of sulfone-based electrolytes.

Issue 1: Lower than expected ionic conductivity at room temperature.

  • Possible Cause 1: High Viscosity of the Sulfone Solvent.

    • Solution: Sulfone solvents like sulfolane (B150427) (SL) are often highly viscous at room temperature, which can impede ion transport.[1][2] Consider adding a low-viscosity co-solvent such as ethyl methyl carbonate (EMC)[2], fluorobenzene (B45895) (FB)[1], or dimethyl sulfoxide (B87167) (DMS) to your electrolyte formulation. These co-solvents can reduce the overall viscosity and enhance ionic mobility.

  • Possible Cause 2: Strong Ion Pairing.

    • Solution: Strong interactions between the lithium cation (Li+) and the salt anion can reduce the number of free charge carriers. The introduction of additives that can weaken these interactions, such as certain boron-based compounds or ethylene (B1197577) carbonate (EC), can help to increase ion dissociation.[3]

  • Possible Cause 3: High Crystallinity of Polymer Electrolytes.

    • Solution: For solid polymer electrolytes (SPEs), high crystallinity can hinder ion transport. Increasing the salt concentration can help to reduce the crystallinity of the polymer matrix.[4]

Issue 2: Poor compatibility with graphite (B72142) anodes, leading to exfoliation.

  • Possible Cause: Unstable Solid Electrolyte Interphase (SEI).

    • Solution: Sulfone-based electrolytes can sometimes fail to form a stable SEI on graphite anodes, leading to solvent co-intercalation and exfoliation.[5] Using a salt like lithium bis(fluorosulfonyl)imide (LiFSI) can promote the formation of a LiF-rich SEI, which effectively suppresses this issue.[5] Increasing the salt concentration to form a highly concentrated electrolyte (HCE) can also result in an anion-dominated SEI that improves compatibility with graphite.[1]

Issue 3: Inaccurate or non-reproducible ionic conductivity measurements.

  • Possible Cause 1: Improper Cell Assembly and Contact Issues.

    • Solution: Ensure good contact between the electrolyte and the electrodes in your measurement cell. For semi-solid or polymer electrolytes, applying constant pressure can help to minimize interfacial resistance.[6] Using a well-designed electrochemical cell is crucial for obtaining precise measurements.[6]

  • Possible Cause 2: Incorrect Electrochemical Impedance Spectroscopy (EIS) Parameters.

    • Solution: The frequency range and amplitude perturbation used in EIS measurements are critical. A typical frequency range is 100 kHz to 0.1 Hz with a small AC voltage amplitude of ±10 mV.[4][7] Ensure your setup is properly calibrated and that the equivalent circuit used for fitting the data accurately represents your system.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of sulfone-based electrolytes?

A1: Sulfone-based electrolytes are known for their high thermal and electrochemical stability, with a wide electrochemical window often exceeding 5 V vs. Li/Li+.[1][2][9] This makes them suitable for high-voltage lithium-ion batteries.[2][5] They also exhibit low flammability, which enhances battery safety.[1]

Q2: How does temperature affect the ionic conductivity of sulfone-based electrolytes?

A2: The ionic conductivity of sulfone-based electrolytes generally increases with temperature.[3] This is because the viscosity of the sulfone solvent decreases at higher temperatures, facilitating faster ion transport. For some polymer-based systems, measurements are often performed at elevated temperatures (e.g., above 70 °C) to achieve suitable conductivity.[6]

Q3: What role do additives play in improving ionic conductivity?

A3: Additives can improve ionic conductivity through several mechanisms. Some additives, like ionic liquids, can reduce the viscosity of the electrolyte.[10] Others, such as anion acceptors (e.g., boron-based compounds), can reduce ion pairing and increase the number of free lithium ions.[3][11] Inorganic nano-oxides (e.g., SiO2, Al2O3) can also be added to create composite electrolytes with enhanced conductivity.[11]

Q4: Can the structure of the sulfone solvent itself be modified to improve performance?

A4: Yes, modifying the alkyl groups of the sulfone molecule can impact its properties. For instance, fluorination of the alkyl groups can help in forming a stable SEI on the anode and also improve ionic conductivity.[9][12] The structure of the alkyl substituents also influences the compatibility with graphitic anodes.[9]

Q5: What are highly concentrated electrolytes (HCEs) and how do they improve performance?

A5: Highly concentrated electrolytes (HCEs) are formulations with a high salt-to-solvent ratio. In sulfone-based systems, HCEs can improve compatibility with graphite anodes by forming an anion-dominated SEI.[1] They can also enhance the Li+ ion transference number through a Li+ hopping/exchange conduction mechanism.[13] However, HCEs often suffer from high viscosity and cost.[1]

Quantitative Data

Table 1: Ionic Conductivity of Various Sulfone-Based Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (S/cm)Reference
1 M LiFSI in Sulfolane (SL)302.75 x 10⁻³[2]
1 M LiIm in Ethyl Methyl Sulfone (EMS)25~1.5 x 10⁻³[9]
1 M LiPF6 in Tetramethyl Sulfone (TMS)Not specified~1.0 x 10⁻³[2]
Li[TFSA]/poly(3-acryloyl sulfolane) (PASL) = 1:2Not specified~10⁻⁵[13]
0.1 M LiClO4-CH3OH with 25% SiO2Not specified1.2 x 10⁻²[11]

Experimental Protocols

Protocol 1: Preparation of a Sulfone-Based Liquid Electrolyte

  • Solvent and Salt Preparation: Dry the sulfone solvent (e.g., sulfolane) and any co-solvents using molecular sieves to remove moisture. Dry the lithium salt (e.g., LiFSI) under vacuum at an elevated temperature.

  • Mixing: In an argon-filled glovebox with O2 and H2O levels below 0.1 ppm, add the desired amount of lithium salt to the solvent or solvent mixture.

  • Dissolution: Stir the mixture at room temperature or slightly elevated temperature (e.g., 80°C) until the salt is completely dissolved.[9]

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox to prevent contamination.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: Assemble a symmetric cell by sandwiching the electrolyte between two blocking electrodes (e.g., stainless steel or lithium metal). For solid or gel electrolytes, ensure uniform thickness and good contact with the electrodes.[4]

  • Temperature Control: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired measurement temperature.

  • EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[4]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the electrolyte and A is the electrode area.

Diagrams

experimental_workflow cluster_prep Electrolyte Preparation cluster_cell Cell Assembly & Measurement cluster_analysis Data Analysis prep1 Dry Solvents (e.g., Sulfolane, EMC) prep3 Mix Salt and Solvent in Glovebox prep1->prep3 prep2 Dry Lithium Salt (e.g., LiFSI) prep2->prep3 prep4 Stir until Dissolved prep3->prep4 cell1 Assemble Symmetric Cell (e.g., SS | Electrolyte | SS) prep4->cell1 Prepared Electrolyte cell2 Temperature Equilibration cell1->cell2 cell3 Perform EIS Measurement cell2->cell3 analysis1 Generate Nyquist Plot cell3->analysis1 Impedance Data analysis2 Determine Bulk Resistance (Rb) analysis1->analysis2 analysis3 Calculate Ionic Conductivity (σ) analysis2->analysis3

Caption: Experimental workflow for electrolyte preparation and ionic conductivity measurement.

troubleshooting_workflow start Low Ionic Conductivity Observed q1 Is the electrolyte viscosity high? start->q1 a1_yes Add low-viscosity co-solvent (e.g., EMC, FB) q1->a1_yes Yes q2 Is strong ion pairing suspected? q1->q2 No end Re-measure Conductivity a1_yes->end a2_yes Incorporate additives to weaken ion pairing (e.g., EC) q2->a2_yes Yes q3 Is it a solid polymer electrolyte? q2->q3 No a2_yes->end a3_yes Optimize salt concentration to reduce crystallinity q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for low ionic conductivity in sulfone-based electrolytes.

signaling_pathway cluster_0 Strategies to Enhance Ionic Conductivity cluster_1 Solutions s1 High Viscosity sol1 Add Low-Viscosity Co-solvents s1->sol1 s2 Strong Ion Pairing sol2 Incorporate Additives s2->sol2 sol3 Optimize Salt Type & Concentration s2->sol3 s3 Poor SEI on Anode s3->sol3 outcome Improved Ionic Conductivity & Stability sol1->outcome sol2->outcome sol3->outcome

Caption: Logical relationships between problems and solutions for improving ionic conductivity.

References

Technical Support Center: Stabilizing Sulfone Electrolytes for High-Voltage Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers and scientists with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for working with sulfone-based electrolytes in high-voltage lithium-ion battery applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formulation and testing of sulfone-based electrolytes.

Q1: My cell shows rapid capacity fading and low Coulombic efficiency when cycling at high voltages (>4.3V). What are the likely causes?

A: Rapid performance degradation at high voltages is typically due to the oxidative decomposition of the electrolyte at the cathode surface and/or instability at the anode interface.

  • Cathode Side: Conventional carbonate co-solvents or salts can decompose above 4.3 V, leading to a continuous, unstable cathode-electrolyte interphase (CEI).[1][2] The sulfone solvent itself, while generally stable, can also undergo decomposition, especially if impurities are present.[3] This leads to the loss of active lithium and increased impedance.

  • Anode Side: Many sulfone solvents, like sulfolane (B150427) (SL), are inherently incompatible with graphite (B72142) anodes at normal concentrations.[1] This incompatibility results in an ineffective solid electrolyte interphase (SEI), leading to continuous electrolyte reduction, exfoliation of the graphite, and poor cycling efficiency.[1][4] High viscosity and poor wettability of some sulfones can also contribute to non-uniform current distribution and lithium plating.[4][5]

Q2: My pouch cell is swelling significantly during formation and subsequent cycling. What is causing this gas generation?

A: Gas generation is a common indicator of electrolyte decomposition. In sulfone-based systems, gas can be generated from several reactions:

  • Reductive Decomposition: Carbonate co-solvents (like EC, DEC) or additives (like FEC) can be reduced at the anode to produce gases such as CO, CO₂, and various hydrocarbons.[6]

  • Oxidative Decomposition: At high voltages, the electrolyte can be oxidized at the cathode, which may also lead to the release of gases.[3]

  • Chemical Reactions: The presence of trace amounts of water or other impurities can lead to side reactions that produce gas. For example, HF can be generated from the reaction of water with LiPF₆ salt, which can then trigger further decomposition reactions.

A potential solution is to use additives like divinyl sulfone (DVSF), which can reduce gas generation by up to 50% at a concentration of just 1 wt%.[6][7] DVSF is believed to work by participating in the SEI formation and preventing the decomposition of other electrolyte components.[6][8]

Q3: The initial Coulombic efficiency (ICE) of my graphite-based cell is very low (<90%). How can I improve this?

A: A low ICE is primarily caused by the formation of the initial solid electrolyte interphase (SEI) on the graphite anode, which consumes active lithium. Sulfone electrolytes often form an inefficient SEI.[1] To address this:

  • Use Film-Forming Additives: Additives are crucial for building a stable and effective SEI. Fluorinated ethylene (B1197577) carbonate (FEC) is a common choice.[9]

  • Employ Dual-Salt Systems: A combination of salts can improve SEI formation. For instance, using a mix of lithium difluoro(oxalate)borate (LiDFOB) and lithium tetrafluoroborate (B81430) (LiBF₄) can promote the preferential decomposition of the salts to form a robust SEI on the graphite, suppressing the decomposition of the sulfone solvent itself.[1]

  • Consider Fluorinated Co-solvents: Adding a fluorinated co-solvent can help form a stable, LiF-rich SEI layer.[1]

Using a dual-salt LiDFOB-LiBF₄ system with a fluorinated co-solvent in a sulfolane-based electrolyte has been shown to increase the ICE of a graphite anode to 92.5%.[1]

Q4: My electrolyte is highly viscous, leading to poor rate capability and difficulty in cell assembly. What are the solutions?

A: High viscosity is a known drawback of many sulfone solvents like sulfolane.[4][5] This issue can be mitigated by:

  • Adding Low-Viscosity Co-solvents: Incorporating linear carbonates (e.g., DMC, EMC) or esters (e.g., ethyl acetate) can significantly reduce the overall viscosity of the electrolyte and improve ionic conductivity.[5][10]

  • Modifying the Sulfone Structure: Using asymmetric acyclic sulfones or those with ether functional groups can lower the melting point and viscosity compared to symmetric or cyclic sulfones like tetramethylene sulfone (TMS).[11][12]

  • Operating at Elevated Temperatures: While not always practical, increasing the operating temperature can lower viscosity and improve performance, although this may accelerate other degradation mechanisms. A well-stabilized cell with a sulfolane-based electrolyte can show excellent capacity retention even at 60 °C.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues with high-voltage sulfone electrolytes.

G Troubleshooting High-Voltage Sulfone Electrolytes Start Problem Observed: Rapid Capacity Fade / Low CE CheckAnode Is Graphite Anode Used? Start->CheckAnode CheckPurity Check Electrolyte Purity (Water/Impurity Content) Start->CheckPurity CheckVoltage Confirm Operating Voltage (>4.3V vs Li/Li+) Start->CheckVoltage GasGeneration Additional Symptom: Cell Swelling / Gas Start->GasGeneration AnodeIncompatible Issue: Sulfone/Graphite Incompatibility CheckAnode->AnodeIncompatible Yes ImpurityDecomp Issue: Impurity-driven Side Reactions CheckPurity->ImpurityDecomp High OxidativeDecomp Issue: Oxidative Decomposition at Cathode CheckVoltage->OxidativeDecomp Yes SolutionAnode Solution: 1. Add SEI-forming additives (FEC, LiDFOB). 2. Use concentrated electrolyte. 3. Use fluorinated co-solvents. AnodeIncompatible->SolutionAnode AnodeIncompatible->GasGeneration contributes to SolutionPurity Solution: 1. Re-purify sulfone solvent. 2. Dry salts and solvents rigorously. ImpurityDecomp->SolutionPurity SolutionCathode Solution: 1. Use additives to form stable CEI (TFBS, TPPO). 2. Employ fluorinated sulfones for higher intrinsic stability. OxidativeDecomp->SolutionCathode OxidativeDecomp->GasGeneration contributes to GasCause Cause: Reductive/Oxidative Decomposition of Carbonates/Solvent GasGeneration->GasCause GasSolution Solution: Add gas suppressant like Divinyl Sulfone (DVSF). GasCause->GasSolution

Caption: A decision tree for diagnosing and solving common sulfone electrolyte issues.

Quantitative Data Summary

The following tables summarize key performance data from studies on stabilizing sulfone electrolytes.

Table 1: Effect of Additives on Performance

AdditiveConcentration (wt%)Base Electrolyte SystemKey ImprovementReference
Divinyl Sulfone (DVSF)1.0%Carbonate-based~50% reduction in gas generation[6][7]
Tetramethylene Sulfone (TMS)5.0%EC/DMC/EMC + LiPF₆Improved capacity retention at 10C (75.3% vs 64.2% for baseline)[13]
Fluorinated Co-solvent (FB)-Sulfolane + LiDFOB/LiBF₄Increased 500-cycle capacity retention from <40% to 83% (MCMB vs NCM811)[1]

Table 2: Electrochemical Stability of Sulfone Solvents

Sulfone SolventAbbreviationMeasured Oxidation Potential (V vs. Li/Li⁺)Reference
Ethyl-methyl sulfoneEMS5.89 V[11]
Ethyl-methyl-ether sulfoneEMES5.6 V[11]
Methyl-ethyl-ether sulfoneMEMS5.6 V[11]
Ethyl-methyl-diethyl-ether sulfoneEMEES5.3 V[11]
Tetramethylene sulfoneTMS4.81 V[11]
Tris(2,2,2-trifluoroethyl) borate-modified sulfoneTFPMS6.8 V[9]

Key Experimental Protocols

Protocol 1: Electrolyte Preparation and Purification

  • Solvent Purification: Procure high-purity sulfone solvents. For solvents like sulfolane (TMS), which can be solid at room temperature, melt in a controlled environment (e.g., 40°C in an argon-filled glovebox). If necessary, further purify by vacuum distillation to remove water and other volatile impurities.

  • Salt Drying: Dry lithium salts (e.g., LiPF₆, LiDFOB, LiBF₄) under high vacuum at an appropriate temperature (e.g., 80-120°C) for at least 24 hours to remove residual moisture.

  • Mixing: Inside an argon-filled glovebox (<0.5 ppm H₂O, O₂), slowly add the dried lithium salt to the purified sulfone solvent while stirring. If co-solvents or additives are used, they should be added to the primary solvent before salt dissolution. For some salts, gentle heating (e.g., 60-80°C) may be required to facilitate complete dissolution.[12]

  • Storage: Store the final electrolyte in a tightly sealed container inside the glovebox, protected from light.

Protocol 2: Measuring the Electrochemical Stability Window (ESW)

  • Cell Assembly: Assemble a three-electrode cell (e.g., coin cell or Swagelok-type) inside a glovebox.

    • Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk.

    • Reference Electrode: Lithium metal foil.

    • Counter Electrode: Lithium metal foil.

    • Separator: Glass fiber or polypropylene (B1209903) separator.

    • Electrolyte: Add a sufficient amount of the sulfone electrolyte to wet the separator and electrodes.

  • Instrumentation: Connect the cell to a potentiostat.

  • Measurement (Anodic Stability): Perform Linear Sweep Voltammetry (LSV).

    • Scan from the Open Circuit Voltage (OCV) to a high potential (e.g., 6.0 - 7.0 V vs. Li/Li⁺).

    • Use a slow scan rate, typically 0.1 to 1.0 mV/s.

    • The oxidation potential is defined as the voltage at which a sharp, sustained increase in current density is observed (e.g., >0.1 mA/cm²).[9]

Workflow & Pathway Diagrams

Additive-Based Stabilization Mechanism

This diagram illustrates the logical pathway by which additives create stable electrode interfaces.

G HV_Operation High Voltage Operation (>4.3V) Anode Graphite Anode HV_Operation->Anode Cathode High-Voltage Cathode (e.g., NMC811) HV_Operation->Cathode Sulfone_Decomp Sulfone/Carbonate Reduction Anode->Sulfone_Decomp leads to Oxidative_Decomp Electrolyte Oxidation Cathode->Oxidative_Decomp leads to Unstable_SEI Unstable SEI (Gas, Li Loss) Sulfone_Decomp->Unstable_SEI Unstable_CEI Unstable CEI (Impedance Growth) Oxidative_Decomp->Unstable_CEI Add_Additives Introduce Film-Forming Additives (e.g., LiDFOB, FEC, TFBS) Unstable_SEI->Add_Additives Mitigated by Unstable_CEI->Add_Additives Mitigated by Preferential_Decomp Additives Decompose Preferentially at Interface Add_Additives->Preferential_Decomp Stable_SEI Stable SEI Formed (e.g., LiF-rich) Preferential_Decomp->Stable_SEI on Anode Stable_CEI Stable CEI Formed (Passivating Layer) Preferential_Decomp->Stable_CEI on Cathode Improved_Perf Improved Performance: High CE, Long Cycle Life Stable_SEI->Improved_Perf Stable_CEI->Improved_Perf

Caption: Logic of using additives to passivate electrode surfaces at high voltage.

General Experimental Workflow

This diagram shows a typical workflow for evaluating a new sulfone electrolyte formulation.

G cluster_prep Preparation cluster_eval Electrochemical Evaluation cluster_analysis Post-Mortem Analysis Prep_Solvent Purify/Dry Solvents & Salts Prep_Mix Prepare Electrolyte in Glovebox Prep_Solvent->Prep_Mix Eval_ESW Measure ESW (LSV on Pt) Prep_Mix->Eval_ESW Eval_Conductivity Measure Ionic Conductivity Prep_Mix->Eval_Conductivity Eval_Cell_Assembly Assemble Half/Full Cells (e.g., Coin Cells) Prep_Mix->Eval_Cell_Assembly Eval_Cycling Perform Galvanostatic Cycling & Rate Tests Eval_Cell_Assembly->Eval_Cycling Post_Disassembly Disassemble Cycled Cells in Glovebox Eval_Cycling->Post_Disassembly Post_SEM SEM/EDX of Electrodes Post_Disassembly->Post_SEM Post_XPS XPS Analysis of SEI/CEI Post_Disassembly->Post_XPS

Caption: Standard experimental workflow for sulfone electrolyte development.

References

Technical Support Center: Dipropyl Sulfone and Graphitic Anode Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the use of dipropyl sulfone (DPS) as an electrolyte solvent for lithium-ion batteries with graphitic anodes. Given the limited direct research on DPS in this application, this guide draws upon established principles and data from analogous acyclic sulfone systems to anticipate and address potential experimental challenges.

Troubleshooting Guides

Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency in Early Cycles

Symptoms:

  • A significant drop in discharge capacity within the first 10-20 cycles.

  • Initial coulombic efficiency (ICE) is well below 90%.

  • Voltage profile shows a large irreversible capacity during the first lithiation.

Possible Causes:

  • Graphite (B72142) Exfoliation: Acyclic sulfones, including likely DPS, can co-intercalate with lithium ions into the graphite layers, especially during the initial cycles. This process can lead to the exfoliation of the graphite structure, causing irreversible capacity loss and poor cycling stability.

  • Unstable Solid Electrolyte Interphase (SEI) Formation: The SEI formed from the reduction of this compound on the graphite surface may be soluble in the electrolyte, mechanically weak, or not sufficiently ionically conductive. This leads to continuous electrolyte decomposition and consumption of lithium ions.

Troubleshooting Steps:

  • Introduce a Film-Forming Additive:

    • Recommendation: Add 2-5% (by weight) of fluoroethylene carbonate (FEC) to the electrolyte.

    • Rationale: FEC is known to be reduced at a higher potential than many sulfones and forms a stable, LiF-rich SEI on the graphite surface.[1] This pre-formed SEI can effectively suppress the co-intercalation of DPS and passivate the anode surface.

  • Increase Lithium Salt Concentration:

    • Recommendation: Prepare a highly concentrated electrolyte (HCE), for example, by increasing the LiTFSI concentration to 3 M or higher.

    • Rationale: In HCEs, the anion (e.g., TFSI⁻) is more likely to participate in the formation of the SEI, leading to a more inorganic and stable passivation layer. This can mitigate the decomposition of the sulfone solvent.

  • Utilize a Co-solvent:

    • Recommendation: Formulate a blended electrolyte with a traditional carbonate solvent, such as ethylene (B1197577) carbonate (EC) or dimethyl carbonate (DMC), in a 1:1 weight ratio with this compound.

    • Rationale: EC is an excellent SEI-forming solvent on graphite. Its presence can lead to the formation of a more effective passivation layer than what might be formed by DPS alone.

Issue 2: High and Increasing Cell Impedance

Symptoms:

  • Noticeable increase in the charge and discharge voltage hysteresis during cycling.

  • Electrochemical Impedance Spectroscopy (EIS) shows a growing semicircle in the Nyquist plot, corresponding to an increase in charge transfer resistance.

Possible Causes:

  • Thick and Resistive SEI: Continuous decomposition of the this compound electrolyte can lead to the buildup of a thick, ionically resistive SEI layer on the graphite anode.

  • Poor Ionic Conductivity of the Electrolyte: this compound, being a solid at room temperature with a melting point of approximately 31°C, may result in a viscous electrolyte with low ionic conductivity, especially if experiments are conducted at or near room temperature.

Troubleshooting Steps:

  • Optimize Operating Temperature:

    • Recommendation: Conduct electrochemical cycling at an elevated temperature, for instance, 40-60°C.

    • Rationale: This will ensure the this compound is in a liquid state, reduce the electrolyte viscosity, and improve ionic conductivity.

  • Incorporate a Low-Viscosity Co-solvent:

    • Recommendation: Add a low-viscosity solvent like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to the electrolyte formulation.

    • Rationale: This will decrease the overall viscosity of the electrolyte, enhancing ion transport and reducing cell impedance.

  • Review SEI Composition:

    • Action: If the issue persists, consider post-mortem analysis of the cycled graphite anode using techniques like X-ray Photoelectron Spectroscopy (XPS) to understand the chemical composition of the SEI.

    • Rationale: Identifying the dominant species in the SEI can provide insights into the decomposition pathways and guide the selection of more effective additives.

Frequently Asked Questions (FAQs)

Q1: Is this compound electrochemically stable for use in lithium-ion batteries?

A1: Acyclic sulfones generally exhibit high anodic stability, often exceeding 5.0 V vs. Li/Li⁺, making them suitable for high-voltage cathodes.[2] However, their cathodic stability, particularly on graphitic anodes, is a concern. This compound is expected to be reduced on the graphite surface during the initial lithiation, leading to the formation of an SEI. The stability and effectiveness of this SEI are critical for successful cycling.

Q2: Why is my graphite anode showing poor performance with a this compound electrolyte, even with additives?

A2: The performance of acyclic sulfones with graphitic anodes is highly dependent on the structure of their alkyl substituents.[2] Longer or bulkier alkyl chains, such as the propyl groups in DPS, can lead to a less compact and less stable SEI compared to sulfones with smaller groups like ethyl methyl sulfone (EMS). If standard additives are not effective, it may indicate that the SEI formed is inherently unstable. Further optimization of additive concentration or the use of multiple additives may be necessary.

Q3: What lithium salt is recommended for a this compound-based electrolyte?

A3: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common choice for sulfone-based electrolytes due to its good solubility and thermal stability. Lithium hexafluorophosphate (B91526) (LiPF₆) can also be used, but its thermal stability is lower. The choice of salt can also influence the composition and properties of the SEI.

Q4: Can I use a standard carbonate-based electrolyte preparation protocol for this compound?

A4: The protocol will need to be adapted. Since this compound is a solid at room temperature, the electrolyte preparation will require heating to above its melting point (e.g., to 40-50°C) to dissolve the lithium salt.[2] Ensure all components are thoroughly dried before mixing. All handling should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.

Quantitative Data Summary

Electrolyte Composition Cycle Number Discharge Capacity (mAh/g) Coulombic Efficiency (%) Cell Impedance (Ω)
1 M LiTFSI in this compound128075150
1015092300
505095600
1 M LiTFSI in DPS + 3% FEC132088120
1029099.5150
5025099.5180

Note: This data is for illustrative purposes only and is intended to show a qualitative comparison between an unoptimized and an additive-optimized sulfone electrolyte system.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Electrolyte
  • Materials and Equipment:

    • This compound (DPS, >99% purity)

    • Lithium salt (e.g., LiTFSI, battery grade)

    • Additive (e.g., FEC, battery grade)

    • Co-solvent (e.g., DMC, battery grade, optional)

    • Argon-filled glovebox

    • Heated magnetic stirrer

    • Volumetric flasks and pipettes

    • Molecular sieves for drying solvents

  • Procedure:

    • Dry all solvents and additives over molecular sieves for at least 24 hours inside the glovebox.

    • In the glovebox, place a stir bar in a volumetric flask.

    • Gently heat the this compound to ~40°C on the hot plate until it is fully molten.

    • Measure the required volume of molten DPS and transfer it to the volumetric flask.

    • If using a co-solvent, add the required volume.

    • Slowly add the pre-weighed lithium salt to the solvent while stirring until it is completely dissolved.

    • If using an additive, add the required amount and continue stirring for at least one hour to ensure homogeneity.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Graphite Anode Half-Cell Assembly and Testing
  • Materials and Equipment:

    • Graphite anode (e.g., on copper foil)

    • Lithium metal foil (counter and reference electrode)

    • Separator (e.g., Celgard 2325)

    • 2032-type coin cell components (casings, spacers, springs)

    • Electrolyte prepared as per Protocol 1

    • Coin cell crimper

    • Battery cycler

    • Electrochemical Impedance Spectroscopy (EIS) analyzer

  • Procedure:

    • Inside the glovebox, punch out graphite electrodes (e.g., 14 mm diameter) and lithium metal discs (e.g., 16 mm diameter).

    • Place the graphite electrode in the center of the bottom coin cell casing.

    • Apply a few drops of the electrolyte onto the graphite electrode surface.

    • Place a separator (e.g., 19 mm diameter) on top of the wetted graphite electrode.

    • Add more electrolyte to fully wet the separator.

    • Place the lithium metal disc on top of the separator.

    • Add a spacer and a spring.

    • Place the top casing and crimp the coin cell.

    • Let the cell rest for at least 4 hours to ensure complete wetting of the electrode.

    • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first 2-3 cycles in a voltage window of 0.01-1.5 V vs. Li/Li⁺.

    • Performance Cycling: Cycle the cell at a desired C-rate (e.g., C/5) for an extended number of cycles to evaluate long-term stability.

    • Impedance Measurement: Perform EIS at regular intervals (e.g., every 10 cycles) to monitor the change in cell impedance.

Visualizations

SEI_Formation_Pathway cluster_electrolyte Electrolyte Components cluster_anode Graphite Anode Surface cluster_sei SEI Formation DPS This compound (DPS) Co_intercalation DPS-Li⁺ Co-intercalation (Undesirable) DPS->Co_intercalation Low Potential DPS_reduction DPS Reduction DPS->DPS_reduction Reduction at Anode Surface Li_ion Li⁺ Li_ion->Co_intercalation Low Potential Anion Anion (e.g., TFSI⁻) Graphite Graphite Exfoliation Graphite Exfoliation Co_intercalation->Exfoliation Unstable_SEI Unstable/Soluble SEI DPS_reduction->Unstable_SEI Capacity_Loss Irreversible Capacity Loss Unstable_SEI->Capacity_Loss Exfoliation->Capacity_Loss

Caption: Undesirable SEI formation pathway in a pure this compound electrolyte.

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis Drying Dry Solvents & Additives Mixing Heat DPS & Mix Electrolyte in Glovebox Drying->Mixing Punching Punch Electrodes & Separator Mixing->Punching Stacking Stack Components in Coin Cell Punching->Stacking Crimping Crimp Coin Cell Stacking->Crimping Resting Rest Cell (4h) Crimping->Resting Formation Formation Cycles (e.g., C/20) Resting->Formation Cycling Performance Cycling (e.g., C/5) Formation->Cycling EIS EIS Analysis Cycling->EIS Data Analyze Capacity, Efficiency, & Impedance Cycling->Data EIS->Data

Caption: Workflow for testing this compound with graphitic anodes.

References

Technical Support Center: Addressing Corrosion Issues with High-Boiling Point Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding corrosion issues encountered when working with high-boiling point solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

Troubleshooting Guides

This section offers step-by-step guidance for identifying and resolving common corrosion problems during your experiments.

Issue 1: Unexpected Corrosion of 316L Stainless Steel Reactor When Using NMP at Elevated Temperatures

Question: I am observing rust-like discoloration and pitting on my 316L stainless steel reactor after running a synthesis with N-Methyl-2-pyrrolidone (NMP) at 120°C. What could be the cause and how can I fix it?

Answer:

This issue is likely due to the hydrolysis of NMP at elevated temperatures, especially in the presence of trace amounts of water. This process generates corrosive byproducts that can compromise the passive layer of 316L stainless steel.

Troubleshooting Workflow:

G A Observe Corrosion in 316L SS Reactor (Discoloration, Pitting) B Hypothesis: NMP Hydrolysis (Elevated Temp + Water) A->B C Step 1: Verify Water Content in NMP and System B->C D Step 2: Analyze for Corrosive Byproducts (e.g., 4-(methylamino)butyric acid) B->D E Step 3: Inspect Reactor Surface (Microscopy for Pitting/Cracking) B->E F Solution 1: Use Anhydrous NMP and Dry Glassware C->F If Water is Present G Solution 2: Implement Inert Atmosphere (Nitrogen or Argon Blanket) D->G If Byproducts are Detected H Solution 3: Passivate Stainless Steel (Nitric or Citric Acid Treatment) E->H If Surface is Damaged I Solution 4: Consider Alternative Material (e.g., Hastelloy C-276) E->I For Severe/Recurrent Corrosion J Monitor for Future Corrosion F->J G->J H->J I->J

Caption: Troubleshooting workflow for NMP-induced corrosion.

Detailed Steps:

  • Verify Water Content: Use Karl Fischer titration to determine the water content of your NMP solvent. Ensure all glassware and equipment are thoroughly dried before use.

  • Analyze for Byproducts: If possible, analyze a sample of the used NMP for the presence of hydrolysis products like 4-(methylamino)butyric acid.[1]

  • Implement Preventative Measures:

    • Use Anhydrous Solvent: Switch to a high-purity, anhydrous grade of NMP.

    • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon to displace moisture and oxygen.

    • Passivation: If the reactor surface is already damaged, consider re-passivation to restore its protective oxide layer. A common method involves treatment with nitric acid or citric acid.[2][3]

  • Material Upgrade: For processes requiring prolonged exposure to high-temperature NMP, consider upgrading to a more resistant alloy like Hastelloy C-276.

Issue 2: Visible Etching on Glassware and Metal Fittings After Using DMF

Question: My glassware appears etched and I'm seeing corrosion on stainless steel fittings after a reaction in DMF at high temperatures. What is causing this?

Answer:

At elevated temperatures, particularly in the presence of acidic or basic catalysts or water, DMF can hydrolyze to form dimethylamine (B145610) and formic acid.[4][5] Formic acid is known to be corrosive to both glass and stainless steel.

Troubleshooting Workflow:

G A Observe Etching on Glassware and Corrosion on Fittings B Hypothesis: DMF Hydrolysis to Formic Acid A->B H Solution 4: Evaluate Material Compatibility (Consider Hastelloy for fittings) A->H C Step 1: Check Reaction pH and Water Content B->C D Step 2: Analyze for Formic Acid and Dimethylamine B->D E Solution 1: Use High-Purity, Anhydrous DMF C->E If Water/Acidity Detected F Solution 2: Add a Dehydrating Agent (if compatible with reaction) C->F G Solution 3: Neutralize Acidic Byproducts (Use of a non-reactive base) D->G If Formic Acid is Present I Implement and Monitor E->I F->I G->I H->I

Caption: Troubleshooting DMF-related corrosion and etching.

Detailed Steps:

  • Control Water Content: Use anhydrous DMF and ensure your reaction setup is dry.

  • pH Monitoring: If your process allows, monitor the pH of the reaction mixture. A decrease in pH can indicate acid formation.

  • Material Selection: For fittings and other metallic components in prolonged contact with hot DMF, consider using more resistant materials like Hastelloy C-276, which shows excellent resistance to formic acid.[6]

  • Alternative Solvents: If corrosion persists, evaluate if an alternative high-boiling point aprotic solvent with greater stability under your reaction conditions is feasible.

Frequently Asked Questions (FAQs)

Q1: What are the primary high-boiling point solvents that cause corrosion issues?

A1: The most common high-boiling point polar aprotic solvents that can lead to corrosion in laboratory and manufacturing settings are:

  • N-Methyl-2-pyrrolidone (NMP): Can hydrolyze to form 4-(methylamino)butyric acid, which is corrosive.[1] The presence of water and high temperatures accelerate this degradation.[7]

  • N,N-Dimethylformamide (DMF): Can decompose, especially at elevated temperatures and in the presence of acids or bases, to form formic acid and dimethylamine.[4][5] Formic acid is known to be corrosive to many metals.

  • Dimethyl Sulfoxide (DMSO): While generally considered non-corrosive to stainless steel at room temperature, its degradation at higher temperatures can produce acidic byproducts.[2] The exact mechanisms are complex and can be influenced by the presence of other reagents.

Q2: Which materials are most resistant to corrosion from these solvents?

A2: Material selection is critical for preventing corrosion. Here is a general comparison:

  • 316L Stainless Steel: Widely used and generally suitable for many applications. However, it can be susceptible to pitting and crevice corrosion from the acidic byproducts of solvent degradation, especially at high temperatures.[8] Passivation can enhance its resistance.

  • Hastelloy C-276: A nickel-molybdenum-chromium superalloy with excellent resistance to a wide range of corrosive environments, including hot contaminated mineral acids, and organic acids like formic and acetic acid.[1][6][9][10] It is often the material of choice for reactors and fittings in aggressive, high-temperature solvent applications.

  • Glass and PTFE: Generally inert to these solvents at their boiling points, making them excellent choices for linings and smaller-scale reaction vessels.

Q3: How can I test for potential corrosion in my specific experimental setup?

A3: You can perform a weight loss corrosion test based on ASTM G31 guidelines. This involves exposing a coupon of the material to your reaction conditions and measuring the change in weight over time to calculate the corrosion rate.

Q4: What is passivation and how does it help prevent corrosion?

A4: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a thin, protective chromium oxide layer.[11] This passive layer is more resistant to chemical attack and can significantly reduce the risk of corrosion. Common passivation methods involve treating the stainless steel with nitric acid or citric acid solutions.[2][3]

Data Presentation: Corrosion Rate Comparison

The following tables summarize available corrosion rate data. Note that direct corrosion data for pure, high-boiling point solvents at elevated temperatures is limited in public literature. The data presented for formic acid can be used as a conservative estimate for the corrosivity (B1173158) of DMF and NMP degradation byproducts.

Table 1: Corrosion Rates in Formic Acid (Simulating DMF/NMP Degradation)

MaterialCorrosive MediumTemperature (°C)Corrosion Rate (mm/year)Reference
316L Stainless Steel50% Formic AcidBoiling~0.35[12]
316L Stainless Steel30% Formic Acid900.0012[8]
Hastelloy C-27620% Formic AcidBoiling0.12[10]

Table 2: General Material Compatibility

Solvent316L Stainless SteelHastelloy C-276
DMSOGenerally Good[2]Excellent
DMFGood (Risk of corrosion from hydrolysis byproducts at high temp)[4]Excellent[6]
NMPFair (Corrosion risk with water at elevated temp)[7]Excellent

Experimental Protocols

Protocol 1: Weight Loss Corrosion Testing (Adapted from ASTM G31)

This protocol outlines a procedure for determining the corrosion rate of a material in a high-boiling point solvent.

1. Specimen Preparation: a. Obtain a coupon of the material to be tested (e.g., 316L SS, Hastelloy C-276) with a known surface area. b. Degrease the coupon by sonicating in acetone, followed by rinsing with deionized water and drying. c. Weigh the coupon to at least four decimal places and record the initial weight (W_initial).

2. Exposure: a. Place the solvent and any other reactants into your reaction vessel. b. Suspend the coupon in the solution using a non-reactive holder (e.g., PTFE). Ensure the coupon is fully immersed. c. Heat the solution to the desired reaction temperature and maintain for a predetermined duration (e.g., 24, 48, or 72 hours).

3. Post-Exposure Cleaning and Weighing: a. After the exposure period, carefully remove the coupon. b. Clean the coupon to remove any corrosion products. A common method for stainless steel is to immerse it in a 10% nitric acid solution, followed by a thorough rinse with deionized water and drying. c. Weigh the cleaned and dried coupon and record the final weight (W_final).

4. Corrosion Rate Calculation: Corrosion Rate (mm/year) = (8.76 x 10^4 * (W_initial - W_final)) / (Surface Area * Time * Density)

  • Where:
  • W is in grams
  • Surface Area is in cm²
  • Time is in hours
  • Density is in g/cm³

Protocol 2: Electrochemical Corrosion Testing (Tafel Extrapolation)

This method provides a more rapid assessment of corrosion rates.

1. Cell Setup: a. Use a three-electrode electrochemical cell with the test material as the working electrode, a platinum wire as the counter electrode, and a reference electrode suitable for non-aqueous solutions (e.g., Ag/AgCl in a non-aqueous electrolyte bridge). b. The electrolyte is the high-boiling point solvent, with any relevant additives or impurities (e.g., a controlled amount of water).

2. Measurement: a. Allow the open-circuit potential (OCP) to stabilize. b. Perform a potentiodynamic scan from a potential cathodic to the OCP to a potential anodic to the OCP. c. Plot the resulting potential versus the logarithm of the current density.

3. Analysis: a. Extrapolate the linear portions of the anodic and cathodic branches of the plot back to the corrosion potential (E_corr). b. The current density at which these lines intersect is the corrosion current density (i_corr). c. Calculate the corrosion rate from i_corr using Faraday's law.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Solvent Degradation and Corrosion Pathway:

The following diagram illustrates the hydrolysis of DMF and NMP, leading to the formation of corrosive byproducts that can attack the passive layer of stainless steel.

G cluster_DMF DMF Degradation cluster_NMP NMP Degradation cluster_Corrosion Corrosion Mechanism DMF DMF (N,N-Dimethylformamide) FormicAcid Formic Acid DMF->FormicAcid Hydrolysis (High Temp) Dimethylamine Dimethylamine DMF->Dimethylamine Hydrolysis (High Temp) H2O_DMF H₂O (Water) H2O_DMF->DMF FormicAcid_corr Formic Acid NMP NMP (N-Methyl-2-pyrrolidone) CarboxylicAcid 4-(methylamino)butyric acid NMP->CarboxylicAcid Hydrolysis (High Temp) H2O_NMP H₂O (Water) H2O_NMP->NMP CarboxylicAcid_corr Carboxylic Acid PassiveLayer Passive Layer (Cr₂O₃) on Stainless Steel Pitting Pitting Corrosion PassiveLayer->Pitting Breakdown leads to MetalIons Metal Ions (Fe²⁺, Cr³⁺) in Solution Pitting->MetalIons FormicAcid_corr->PassiveLayer Attacks CarboxylicAcid_corr->PassiveLayer Attacks

Caption: Hydrolysis of DMF and NMP leading to corrosive byproducts.

References

"mitigating moisture contamination in Dipropyl sulfone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating moisture contamination in dipropyl sulfone.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control moisture content in this compound?

A1: Moisture can act as an unwanted reactant in many chemical syntheses, leading to side reactions, reduced yields, and catalyst deactivation. This compound's polarity makes it susceptible to absorbing atmospheric moisture.[1] For high-precision applications, such as in pharmaceutical and materials science research, maintaining an anhydrous environment is critical for reaction specificity and product purity.

Q2: How can I determine the moisture content in my this compound?

A2: The gold standard for accurately determining water content in organic solvents is the Karl Fischer titration.[2][3][4] This method is highly selective for water and can quantify even trace amounts (parts per million).[2]

Q3: What is the most effective method for drying this compound?

A3: The choice of drying method depends on the required level of dryness and the scale of your experiment. For stringent requirements, the use of activated molecular sieves (3Å or 4Å) is highly recommended for polar aprotic solvents like this compound.[5][6] For less stringent applications, common drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate can be effective.[7]

Q4: How should I properly store this compound to prevent moisture contamination?

A4: this compound should be stored in a tightly sealed container, in a dry, cool, and well-ventilated area.[8] For long-term storage or for maintaining very low moisture levels, storing the container within a desiccator containing a suitable desiccant is advisable.

Q5: Are there any visual indicators of moisture contamination in this compound?

A5: Unlike some solvent-drying agent systems, there are no common colorimetric indicators for moisture in this compound itself. The most reliable way to assess moisture content is through analytical methods like Karl Fischer titration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected side products in my reaction. Water in the this compound may be participating in the reaction.Dry the this compound before use using an appropriate method (see Experimental Protocols). Verify the water content using Karl Fischer titration.
Low or inconsistent reaction yields. Moisture could be deactivating a water-sensitive catalyst or reacting with a starting material.Ensure all reagents and solvents, including this compound, are sufficiently dry. Handle hygroscopic materials in an inert atmosphere (e.g., glove box).[9]
Difficulty achieving the desired level of dryness. The chosen drying agent may be inefficient or saturated.Switch to a more efficient drying agent like activated 3Å molecular sieves. Ensure the drying agent is freshly activated and used in sufficient quantity. Allow for adequate contact time.
Inaccurate Karl Fischer titration results. Improper sample handling or instrument calibration.Ensure the sample is transferred to the titration vessel quickly to minimize atmospheric moisture absorption. Regularly calibrate the Karl Fischer titrator with a certified water standard.

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₄O₂S[1][9][10]
Molecular Weight 150.24 g/mol [9][10]
Appearance Colorless liquid or white solid[1][11]
Melting Point 27-31 °C[11]
Boiling Point 257 °C[1]
Density ~1.109 g/mL at 20 °C[11][12]
Solubility in Water Good[1]

Table 2: Comparison of Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedEfficiencyComments
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLowNeutral, good for pre-drying.[7]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastHighSlightly acidic, fine powder requires filtration.[7]
Anhydrous Calcium Chloride (CaCl₂) HighMediumHighCan form adducts with some compounds.
Molecular Sieves (3Å or 4Å) ModerateModerateVery HighExcellent for achieving very low water content; must be activated.[5][6]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Objective: To reduce the water content of this compound to a low ppm level.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves

  • Oven

  • Round-bottom flask with a stopper

  • Syringe or cannula for transfer

Methodology:

  • Activate Molecular Sieves: Place the molecular sieves in a porcelain dish and heat them in an oven at 300-350°C for at least 3 hours.

  • Cooling: After heating, transfer the sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.

  • Drying: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the this compound in a dry, sealable flask.

  • Incubation: Seal the flask and allow it to stand for at least 24 hours. Occasional swirling can improve drying efficiency.

  • Separation: Carefully decant or transfer the dried this compound via a syringe or cannula, leaving the molecular sieves behind.

  • Storage: Store the dried solvent over a small amount of freshly activated molecular sieves in a tightly sealed container, preferably in a desiccator.

Protocol 2: Determination of Moisture Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a this compound sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Certified water standard for calibration

  • Gas-tight syringe

  • This compound sample

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift rate.

  • Calibration: Calibrate the instrument by titrating a known amount of a certified water standard. This determines the titer of the Karl Fischer reagent.

  • Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel.

  • Titration: The instrument will automatically titrate the sample until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample based on the amount of titrant consumed and the weight of the sample. The result is typically expressed in ppm or percentage.

  • Replicates: For best accuracy, perform the measurement in triplicate and report the average value.

Visualizations

Moisture_Mitigation_Workflow cluster_assessment Moisture Assessment cluster_action Action start This compound Sample kf_titration Perform Karl Fischer Titration start->kf_titration decision Moisture Content Acceptable? kf_titration->decision use_solvent Use in Experiment decision->use_solvent Yes drying_step Select Drying Method decision->drying_step No perform_drying Execute Drying Protocol drying_step->perform_drying re_evaluate Re-evaluate Moisture Content perform_drying->re_evaluate re_evaluate->kf_titration Troubleshooting_Logic start Poor Reaction Outcome (Low Yield, Side Products) check_moisture Is Moisture a Potential Issue? start->check_moisture confirm_moisture Confirm with Karl Fischer Titration check_moisture->confirm_moisture Yes check_other Investigate Other Parameters (Purity, Temperature, etc.) check_moisture->check_other No dry_solvent Dry this compound confirm_moisture->dry_solvent High Moisture Detected confirm_moisture->check_other Low Moisture Detected retry_reaction Retry Reaction with Dry Solvent dry_solvent->retry_reaction

References

Validation & Comparative

A Comparative Guide to Dipropyl Sulfone and Dimethyl Sulfoxide as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, both dipropyl sulfone and dimethyl sulfoxide (B87167) (DMSO) present as polar aprotic options, each with a distinct profile of physical and chemical properties. While DMSO is a well-established and extensively characterized solvent, this compound is a less common alternative. This guide provides a comprehensive comparison of these two solvents, summarizing their known physicochemical properties and discussing their potential applications based on available data.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and dimethyl sulfoxide is presented below. It is important to note that while extensive data is available for DMSO, some specific experimental values for this compound, such as viscosity, dielectric constant, and dipole moment, are not readily found in publicly available literature.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Molecular Formula C₆H₁₄O₂S[1][2]C₂H₆OS
Molecular Weight 150.24 g/mol [1][3]78.13 g/mol
Appearance Colorless liquid or white solid[2]Colorless liquid[4]
Melting Point 27-31 °C[3]18.5 °C
Boiling Point 257 °C[2]189 °C
Density 1.0168 - 1.109 g/mL at 20 °C[2][3]1.100 g/cm³ at 20 °C
Viscosity Data not readily available2.14 cP at 20 °C
Dielectric Constant Data not readily available47.2
Dipole Moment Data not readily available3.96 D
Solubility in Water Good solubility[2]Miscible
Solubility in Alcohols Good solubility[2]Miscible
Solubility in Hydrocarbons Limited solubility[2]Soluble in aromatic hydrocarbons, limited solubility in alkanes

Structural Differences

The fundamental difference in the structure of this compound and dimethyl sulfoxide lies in the oxidation state of the sulfur atom and the nature of the alkyl groups attached.

G cluster_dps This compound cluster_dmso Dimethyl Sulfoxide dps_S S dps_O1 O dps_S->dps_O1 = dps_O2 O dps_S->dps_O2 = dps_C1 CH2 dps_S->dps_C1 dps_C4 CH2 dps_S->dps_C4 dps_C2 CH2 dps_C1->dps_C2 dps_C3 CH3 dps_C2->dps_C3 dps_C5 CH2 dps_C4->dps_C5 dps_C6 CH3 dps_C5->dps_C6 dmso_S S dmso_O O dmso_S->dmso_O = dmso_C1 CH3 dmso_S->dmso_C1 dmso_C2 CH3 dmso_S->dmso_C2

Caption: Chemical structures of this compound and Dimethyl Sulfoxide.

Performance and Applications: A Comparative Overview

Due to the limited availability of direct comparative studies, this section provides an overview of the known applications of each solvent, drawing inferences about their potential relative performance.

Chemical Reactions

Dimethyl Sulfoxide (DMSO) is a versatile solvent for a wide range of organic reactions, including nucleophilic substitutions, oxidations, and reactions involving strong bases. Its ability to dissolve both polar and nonpolar compounds makes it a valuable medium for many chemical transformations.

This compound is mentioned as being utilized in the synthesis of pharmaceuticals and agrochemicals, suggesting its utility as a reaction solvent.[2] Sulfones, in general, are a promising class of dipolar aprotic solvents.[5] The higher boiling point of this compound (257 °C) compared to DMSO (189 °C) could be advantageous for reactions requiring higher temperatures.

G cluster_workflow General Workflow for Solvent Comparison in a Chemical Reaction Reactants Select Reactants & Reaction Conditions Solvent1 Run reaction in this compound Reactants->Solvent1 Solvent2 Run reaction in DMSO Reactants->Solvent2 Analysis Analyze reaction mixture (e.g., GC, HPLC, NMR) Solvent1->Analysis Solvent2->Analysis Comparison Compare Yield, Purity, Reaction Time Analysis->Comparison

Caption: Experimental workflow for comparing solvent performance.

Drug Development and Formulation

Dimethyl Sulfoxide (DMSO) is widely used in drug development as a solvent for high-throughput screening, as a cryoprotectant for cell lines, and as a penetration enhancer in topical formulations.[6][7] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) is a key advantage.[8]

This compound has been noted to potentially function as an enhancer of heparin absorption in the intestine, indicating its potential in drug delivery applications.[1] However, detailed studies on its use as a pharmaceutical solvent are not as prevalent as those for DMSO.

G cluster_drug_dev Solvent Roles in Drug Development API Active Pharmaceutical Ingredient (API) Solubilization Solubilization for Screening & Formulation API->Solubilization Delivery Drug Delivery (e.g., Topical, Oral) Solubilization->Delivery DMSO_role DMSO: Well-established for solubilization and as a penetration enhancer Solubilization->DMSO_role Delivery->DMSO_role DPS_role This compound: Potential as an absorption enhancer Delivery->DPS_role

Caption: Roles of solvents in the drug development process.

Electrochemistry

Dimethyl Sulfoxide (DMSO) has been investigated as a solvent for electrolytes in batteries, particularly in lithium-ion and aqueous batteries.[9][10] Its high polarity and ability to dissolve a variety of salts are beneficial in these applications.

Experimental Protocols

Detailed experimental protocols for a direct comparison of this compound and DMSO are scarce in the literature. However, a general approach to comparing their performance as solvents in a chemical reaction would involve the following steps:

Objective: To compare the efficacy of this compound and dimethyl sulfoxide as solvents for a specific chemical reaction.

Materials:

  • Reactants and reagents for the chosen chemical reaction.

  • This compound (high purity).

  • Dimethyl sulfoxide (high purity).

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, heating mantles).

  • Analytical instruments for monitoring reaction progress and product analysis (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy).

Procedure:

  • Reaction Setup: Set up two identical reaction flasks, one for each solvent.

  • Solvent Addition: Add an equal volume of this compound to one flask and an equal volume of DMSO to the other.

  • Reactant Addition: Add the reactants to each flask in the same molar ratios.

  • Reaction Conditions: Subject both reactions to the same conditions (temperature, stirring speed, atmosphere).

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC).

  • Work-up: Once the reactions are complete, perform an identical work-up procedure for both to isolate the product.

  • Analysis: Analyze the crude and purified products from both reactions to determine the yield and purity.

Data to Collect:

  • Reaction time to completion.

  • Yield of the desired product.

  • Purity of the product.

  • Formation of any byproducts.

Conclusion

References

Comparative Study of Dialkyl Sulfones in High-Voltage Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance and properties of Dimethyl Sulfone (DMSO₂), Diethyl Sulfone (DESO₂), and Ethyl Methyl Sulfone (EMSO₂) in next-generation lithium-ion battery electrolytes.

Dialkyl sulfones are emerging as a promising class of electrolyte solvents for high-voltage lithium-ion batteries, primarily due to their exceptional oxidative stability. This stability is crucial for enabling the use of high-energy cathode materials that operate at potentials exceeding the limits of conventional carbonate-based electrolytes. However, the practical application of dialkyl sulfones is often hindered by their inherent physical properties, such as high viscosity and, in some cases, high melting points, which can negatively impact ionic conductivity and overall cell performance. Furthermore, their compatibility with traditional graphite (B72142) anodes can be problematic, often requiring the use of additives or co-solvents to form a stable solid electrolyte interphase (SEI).

This guide provides a comparative analysis of three key dialkyl sulfones: Dimethyl Sulfone (DMSO₂), Diethyl Sulfone (DESO₂), and Ethyl Methyl Sulfone (EMSO₂). By summarizing their key performance metrics, detailing the experimental protocols for their evaluation, and visualizing their structural and functional relationships, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the development of advanced electrolyte formulations.

Performance Comparison of Dialkyl Sulfones

The selection of an appropriate dialkyl sulfone for an electrolyte formulation requires a careful consideration of its physical and electrochemical properties. The following tables summarize the key performance indicators for DMSO₂, DESO₂, and EMSO₂ based on available literature. It is important to note that a direct, comprehensive side-by-side comparison under identical experimental conditions is not extensively available in published literature. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the specific experimental contexts.

Table 1: Physical Properties of Dialkyl Sulfones

PropertyDimethyl Sulfone (DMSO₂)Diethyl Sulfone (DESO₂)Ethyl Methyl Sulfone (EMSO₂)
Molecular Weight ( g/mol ) 94.13122.18108.16
Melting Point (°C) 107-10970-7336.5
Boiling Point (°C) 238248-250232
Viscosity (cP at 40°C) High (solid at RT)High (solid at RT)~5.8

Table 2: Electrochemical Properties of Dialkyl Sulfone-Based Electrolytes

PropertyDimethyl Sulfone (DMSO₂)Diethyl Sulfone (DESO₂)Ethyl Methyl Sulfone (EMSO₂)
Ionic Conductivity (mS/cm) Generally lower due to high viscosity and solid state at RT. Often used in mixtures.Similar to DMSO₂, lower conductivity due to high viscosity.~1-3 (in 1M LiPF₆, often with co-solvents)[1]
Electrochemical Stability Window (V vs. Li/Li⁺) High anodic stability, > 5.0 VHigh anodic stability, > 5.0 VExcellent anodic stability, up to 5.8 V[2]
Compatibility with Graphite Anode Poor, requires additives like FECPoor, requires additivesPoor, requires additives like FEC[1]

Experimental Protocols

To ensure accurate and reproducible evaluation of dialkyl sulfone-based electrolytes, standardized experimental procedures are essential. The following sections detail the methodologies for key experiments.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte, which is a measure of its ability to conduct lithium ions.

Methodology: AC Impedance Spectroscopy

  • Cell Assembly: A symmetric cell is assembled in an argon-filled glovebox. The cell consists of two blocking electrodes (e.g., stainless steel or lithium metal) separated by a separator soaked in the dialkyl sulfone-based electrolyte.

  • Instrumentation: An electrochemical impedance spectrometer is used for the measurement.

  • Measurement Parameters:

    • Frequency Range: Typically from 1 MHz down to 0.1 Hz.

    • AC Amplitude: A small AC voltage perturbation, typically 5-10 mV, is applied to ensure a linear response.

    • Temperature Control: The cell is placed in a temperature-controlled chamber to perform measurements at various temperatures.

  • Data Analysis:

    • A Nyquist plot (–Im(Z) vs. Re(Z)) is generated from the impedance data.

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.

Electrochemical Stability Window Determination

Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.

Methodology: Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is assembled in an argon-filled glovebox.

    • Working Electrode: A stable electrode with a high surface area, such as glassy carbon, platinum, or a cathode material like LiNi₀.₅Mn₁.₅O₄ (LNMO).

    • Reference Electrode: A lithium metal foil.

    • Counter Electrode: A lithium metal foil.

  • Instrumentation: A potentiostat is used to perform the cyclic voltammetry scan.

  • Measurement Parameters:

    • Potential Range: The potential is swept from the open-circuit voltage (OCV) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then reversed to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺).

    • Scan Rate: A slow scan rate, typically 0.1 to 1 mV/s, is used to allow for the detection of small decomposition currents.

  • Data Analysis:

    • The current response is plotted against the applied potential.

    • The anodic and cathodic stability limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A current density cutoff (e.g., 0.01 mA/cm²) is often used to define these limits.

Battery Cycling Performance Evaluation

Objective: To assess the long-term cycling stability and efficiency of a lithium-ion cell containing the dialkyl sulfone-based electrolyte.

Methodology: Galvanostatic Charge-Discharge Cycling

  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox with a specific anode (e.g., graphite) and cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) combination.

  • Instrumentation: A battery cycling system is used to perform the charge-discharge cycles.

  • Cycling Protocol:

    • Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer.

    • Standard Cycling: The cell is then cycled at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Voltage Limits: The cell is charged and discharged between specific voltage limits appropriate for the electrode materials (e.g., 3.0 V to 4.3 V for a graphite/NMC811 cell).

  • Data Analysis:

    • Capacity Retention: The discharge capacity of the cell is plotted against the cycle number to evaluate its long-term stability.

    • Coulombic Efficiency: The ratio of the discharge capacity to the charge capacity for each cycle is calculated to assess the efficiency of the charge-discharge process.

    • Voltage Profiles: The voltage profiles during charge and discharge are analyzed to identify any changes in cell polarization or degradation mechanisms.

Visualizations

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular_Structures cluster_DMSO2 Dimethyl Sulfone (DMSO₂) cluster_DESO2 Diethyl Sulfone (DESO₂) cluster_EMSO2 Ethyl Methyl Sulfone (EMSO₂) DMSO2 S(=O)(=O)(C)C DESO2 S(=O)(=O)(CC)CC EMSO2 S(=O)(=O)(C)CC

Molecular structures of the compared dialkyl sulfones.

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization cluster_perf Battery Performance Testing A Dialkyl Sulfone Selection (DMSO₂, DESO₂, EMSO₂) B Lithium Salt Dissolution (e.g., LiPF₆) A->B C Addition of Co-solvents/Additives (Optional) B->C D Ionic Conductivity (AC Impedance) C->D E Electrochemical Stability (Cyclic Voltammetry) C->E F Cell Assembly (e.g., Graphite || NMC) C->F G Galvanostatic Cycling F->G H Data Analysis (Capacity, Efficiency) G->H

A typical workflow for evaluating dialkyl sulfone electrolytes.

Signaling_Pathway cluster_properties Inherent Properties cluster_challenges Performance Challenges cluster_solutions Mitigation Strategies High_Viscosity High Viscosity Low_Conductivity Low Ionic Conductivity High_Viscosity->Low_Conductivity High_Ox_Stability High Oxidative Stability Co_solvents Low-Viscosity Co-solvents Low_Conductivity->Co_solvents Poor_Graphite_Compatibility Poor Graphite Compatibility Additives SEI-forming Additives (e.g., FEC) Poor_Graphite_Compatibility->Additives

References

Validating the Purity of Dipropyl Sulfone: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in generating reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the purity of Dipropyl sulfone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is proposed, leveraging a non-polar stationary phase and a polar mobile phase. This method is designed to provide high resolution and sensitivity for purity determination and impurity profiling.

Proposed HPLC Method Parameters
ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Experimental Protocol: HPLC Purity Validation of this compound
  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration similar to the primary standard solution.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.

  • Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area Percent method). For quantitative analysis, a calibration curve is generated from the standard solutions to determine the exact concentration of the analyte. Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Alternative Methods for Purity Analysis

While HPLC is a powerful tool, other techniques offer orthogonal approaches to purity assessment, providing complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that does not require a reference standard for every analyte.[5][6] It provides structural information and can detect a wide range of impurities, often without chromatographic separation.[5][6][7]

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the nature of potential impurities.

FeatureHPLCGC-MSNMR
Principle Differential partitioning between a stationary and mobile phase.Separation based on volatility and polarity, with mass-based detection.Nuclear spin transitions in a magnetic field.
Selectivity High, based on chromatographic separation.[8]Very high, combines retention time and mass fragmentation patterns.[9]High, based on unique chemical shifts for each proton/carbon environment.[10]
Sensitivity Good to excellent, depending on the detector (UV, MS).[8]Excellent, especially in Selected Ion Monitoring (SIM) mode.[4][9]Generally lower than chromatographic methods.[11]
Quantification Relative (area %) or absolute (with certified standards).[1]Relative or absolute (with standards).[4]Absolute (qNMR) with an internal standard.[5][7]
Sample Throughput HighModerate to highLow to moderate
Structural Info Limited (requires coupling with MS).Provides fragmentation patterns for identification.[9]Provides detailed structural information.[10]
Destructive Yes (sample is consumed)Yes (sample is consumed)No (sample can be recovered)

Experimental Protocols for Alternative Methods

GC-MS Protocol for Sulfone Analysis
  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrument Parameters:

    • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or similar.[12]

    • Carrier Gas: Helium at a constant flow rate.[12]

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C).[13]

    • Injector: Split/splitless injector at a suitable temperature.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 29–600 amu.[13]

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library.[9] Quantify using an internal or external standard method.

¹H-NMR Protocol for Purity Determination
  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃ or D₂O).[10]

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity of the internal standard.[7]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection instrument Equilibrate HPLC System instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

HPLC Purity Validation Workflow

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC (High Selectivity) GCMS GC-MS (High Sensitivity & ID) HPLC->GCMS Orthogonal NMR NMR (Structural Info & Absolute Quant.) GCMS->NMR Complementary NMR->HPLC Confirmatory DipropylSulfone This compound Purity Validation DipropylSulfone->HPLC Separation-based DipropylSulfone->GCMS Volatility-based DipropylSulfone->NMR Structure-based

Comparison of Analytical Methods

References

Characterization of Dipropyl Sulfone by DSC and TGA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of excipients and chemical reagents is paramount for ensuring the stability, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of the thermal behavior of dipropyl sulfone, a compound of interest in various chemical and pharmaceutical applications, against two common alternatives: dimethyl sulfone (DMSO₂) and sulfolane (B150427). The characterization is performed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Executive Summary

This guide presents a comparative thermal analysis of this compound, dimethyl sulfone, and sulfolane. Key thermal transitions, including melting points and decomposition temperatures, were evaluated using DSC and TGA. While specific TGA data for this compound was not available in the cited literature, the general thermal decomposition behavior of aliphatic sulfones is discussed. Dimethyl sulfone exhibits the highest melting point and a straightforward sublimation/decomposition profile. Sulfolane has a melting point just above room temperature. This compound displays a melting point around 29-30°C. The experimental protocols for DSC and TGA are detailed to allow for replication and further investigation.

Thermal Properties Comparison

The following table summarizes the key thermal properties of this compound and its alternatives, as determined by DSC and TGA.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Onset Decomposition (°C)Key Observations
This compound C₆H₁₄O₂S150.24~29-30> 350 (general for acyclic aliphatic sulfones)[1]Exhibits a sharp melting endotherm. Specific TGA data is not readily available, but is expected to show high thermal stability typical of aliphatic sulfones.
Dimethyl Sulfone (DMSO₂) *C₂H₆O₂S94.13~109~150-250Shows a sharp melting peak followed by complete mass loss due to sublimation and decomposition.[2]
Sulfolane C₄H₈O₂S120.17~27-28~200-220Melts just above room temperature and exhibits a distinct decomposition profile at higher temperatures.

Note: The thermal behavior of Dimethyl Sulfone (MSM) shows complete mass loss after its melting point.[2]

Experimental Methodologies

The following sections detail the standard experimental protocols for conducting DSC and TGA analyses on sulfone compounds. These protocols are based on established methods for the thermal analysis of organic and pharmaceutical compounds.[2]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the sulfones.

Instrumentation: A standard DSC instrument, such as a Mettler Toledo DSC 1 or Shimadzu DSC-50, is used.[2]

Procedure:

  • A small sample of the sulfone (typically 2-5 mg) is accurately weighed into an aluminum pan.

  • The pan is hermetically sealed.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The temperature is ramped from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected melting point (e.g., 150°C for this compound and sulfolane, and 250°C for dimethyl sulfone) at a constant heating rate, typically 10°C/min.

  • The analysis is performed under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

  • The heat flow to the sample is measured as a function of temperature, and the melting point is determined from the peak of the endothermic transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sulfones.

Instrumentation: A standard TGA instrument, such as a Mettler Toledo TGA/DSC 1 or Shimadzu TGA-60, is used.[2]

Procedure:

  • A small sample of the sulfone (typically 5-10 mg) is accurately weighed into a ceramic or alumina (B75360) crucible.

  • The crucible is placed on the TGA balance.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using DSC and TGA, including the comparative analysis with alternative sulfones.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Sample_DPS This compound DSC Differential Scanning Calorimetry (DSC) Sample_DPS->DSC TGA Thermogravimetric Analysis (TGA) Sample_DPS->TGA Sample_DMSO2 Dimethyl Sulfone Sample_DMSO2->DSC Sample_DMSO2->TGA Sample_Sulfolane Sulfolane Sample_Sulfolane->DSC Sample_Sulfolane->TGA Melting_Point Melting Point Determination DSC->Melting_Point Thermal_Stability Thermal Stability & Decomposition Profile TGA->Thermal_Stability Comparison Comparative Analysis Melting_Point->Comparison Thermal_Stability->Comparison

Caption: Workflow for Thermal Characterization of Sulfones.

Conclusion

The thermal characterization of this compound by DSC reveals a melting point of approximately 29-30°C. While specific TGA data was not found, the general behavior of acyclic aliphatic sulfones suggests a high thermal stability with an onset of decomposition above 350°C.[1] In comparison, dimethyl sulfone has a significantly higher melting point and undergoes sublimation and decomposition, while sulfolane melts at a similar temperature to this compound but has a lower decomposition temperature. This information is critical for researchers in selecting the appropriate sulfone for applications where thermal stability is a key parameter. Further TGA studies on this compound are recommended to establish a complete thermal profile.

References

A Comparative Guide to the Electrochemical Stability of Dipropyl Sulfone and Other Sulfone-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical stability window (ESW) of electrolyte solvents is paramount for the advancement of high-energy-density lithium-ion batteries. This guide provides a comparative analysis of the ESW of dipropyl sulfone (DPS) against two common alternatives: ethyl methyl sulfone (EMS) and sulfolane. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate electrolytes for high-voltage applications.

Sulfone-based solvents are renowned for their exceptional anodic stability, making them suitable for use with high-voltage cathode materials. This stability is attributed to the electron-withdrawing nature of the sulfonyl group, which lowers the energy of the highest occupied molecular orbital (HOMO), thus impeding oxidation.

Comparative Electrochemical Stability Window

The electrochemical stability of an electrolyte is defined by its anodic (oxidation) and cathodic (reduction) limits. The table below summarizes the reported ESW for this compound, ethyl methyl sulfone, and sulfolane.

Electrolyte SolventAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Reference
This compound (DPS)> 5.5[1]Not explicitly reported
Ethyl Methyl Sulfone (EMS)~5.0[2]Not explicitly reported, but shows reactivity with lithium metal anodes[3]
5.8[4]
Sulfolane~4.8[5]Not explicitly reported, but known to have poor cathodic stability[6]
> 5.0[6]

It is important to note that the exact values of the electrochemical stability window can be influenced by various factors, including the type of salt used, its concentration, the presence of additives, and the nature of the electrode material.

Experimental Determination of the Electrochemical Stability Window

The ESW is typically determined using electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry (CA). These methods involve applying a potential to a working electrode and monitoring the resulting current. The potential at which a significant increase in current is observed is considered the limit of the electrolyte's stability.

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is swept linearly versus time between two vertex potentials.

  • Cell Setup: A three-electrode cell is typically used, consisting of a working electrode, a counter electrode, and a reference electrode. For sulfone-based electrolytes, common configurations include:

    • Working Electrode: Stainless steel[4], platinum, or carbon-coated aluminum[5].

    • Counter and Reference Electrodes: Lithium metal foil is often used for both the counter and reference electrodes in lithium-ion battery research.

  • Electrolyte Preparation: The electrolyte solution is prepared by dissolving a lithium salt (e.g., LiPF₆, LiTFSI) in the sulfone solvent at a specific concentration (e.g., 1 M).

  • Measurement Parameters:

    • Scan Rate: A slow scan rate, typically in the range of 0.1 to 1 mV/s, is used to allow the system to reach a pseudo-steady state. For instance, a scan rate of 0.2 mV/s has been used for EMS-based electrolytes[4].

    • Potential Range: The potential is swept from the open-circuit potential to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and back, and then to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺) and back.

  • Data Analysis: The anodic and cathodic stability limits are determined by the potentials at which the current density starts to increase significantly, often defined by a cutoff current density (e.g., 0.01 mA/cm²).

Chronoamperometry (CA)

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value where an electrochemical reaction is expected to occur, and the resulting current is measured as a function of time. This method is particularly useful for observing the long-term stability of an electrolyte at a constant potential.

  • Cell Setup: The three-electrode cell configuration is the same as that used for cyclic voltammetry.

  • Electrolyte Preparation: The electrolyte is prepared in the same manner as for CV experiments.

  • Measurement Parameters:

    • Potential Step: The working electrode is held at a series of constant potentials near the expected stability limit for an extended period (e.g., several hours). For instance, to test anodic stability, the potential can be stepped to values such as 4.5 V, 5.0 V, and 5.5 V vs. Li/Li⁺.

    • Duration: The duration of the potential hold is critical to assess for any slow degradation processes.

  • Data Analysis: The stability of the electrolyte is evaluated by monitoring the leakage current over time. A stable electrolyte will exhibit a very low and constant leakage current. An increase in the leakage current over time indicates electrolyte decomposition.

Logical Relationship for Electrolyte Comparison

The selection of an appropriate electrolyte involves a trade-off between various properties. The following diagram illustrates the logical flow for comparing sulfone-based electrolytes.

ElectrolyteComparison cluster_properties Electrolyte Properties cluster_performance Performance Metrics cluster_application Application Suitability DPS This compound ESW Electrochemical Stability Window DPS->ESW IonicCond Ionic Conductivity DPS->IonicCond Viscosity Viscosity DPS->Viscosity EMS Ethyl Methyl Sulfone EMS->ESW EMS->IonicCond EMS->Viscosity Sulfolane Sulfolane Sulfolane->ESW Sulfolane->IonicCond Sulfolane->Viscosity HighVoltage High-Voltage Cathodes ESW->HighVoltage LowTemp Low-Temperature Performance IonicCond->LowTemp Viscosity->LowTemp Safety Safety (Flash Point) Safety->HighVoltage

Comparison of sulfone-based electrolyte properties and their impact on battery performance.

References

Anodic Stability of Sulfones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the electrochemical properties of organic compounds is paramount. This guide provides a detailed comparison of the anodic stability of fluorinated and non-fluorinated sulfones, crucial for applications such as high-voltage electrolytes in lithium-ion batteries. The inclusion of fluorine atoms significantly alters the electrochemical characteristics of sulfone molecules, generally enhancing their stability at higher potentials.

This guide synthesizes experimental and computational data to offer a clear comparison, complete with detailed methodologies and visual representations to elucidate the structure-stability relationship.

Quantitative Comparison of Anodic Stability

The anodic stability of sulfones is typically quantified by their oxidation potential. A higher oxidation potential indicates greater stability at the anode. The following table summarizes the experimentally determined oxidation potentials of various non-fluorinated and fluorinated sulfones.

Compound NameAbbreviationStructureTypeOxidation Potential (V vs. Li/Li⁺)
Ethyl Methyl SulfoneEMSCH₃SO₂CH₂CH₃Non-Fluorinated6.2[1]
Methyl Isopropyl SulfoneMiPSCH₃SO₂(CH(CH₃)₂)Non-Fluorinated6.0[1]
α-Trifluoromethyl Propyl SulfoneFMPSCF₃CH₂CH₂SO₂CH₃α-Fluorinated>6.8 (higher than TFPMS)[1]
β-Trifluoromethyl Propyl SulfoneTFPMSCH₃CF₂CH₂SO₂CH₃β-Fluorinated6.8[1]

Key Observations:

  • Fluorination Enhances Anodic Stability: The introduction of fluorine atoms into the sulfone structure consistently leads to an increase in anodic stability.[1]

  • Impact of Fluorination Position: The position of the fluorine substitution significantly influences the oxidation potential. α-fluorinated sulfones, where the fluorine is on the carbon adjacent to the sulfonyl group, generally exhibit higher anodic stability compared to their β-fluorinated counterparts.[1][2]

  • Structural Effects: Even among non-fluorinated sulfones, the alkyl chain structure can influence the oxidation potential, as seen in the slightly lower stability of MiPS compared to EMS.[1]

Experimental and Computational Protocols

The data presented in this guide are derived from established electrochemical and computational methods. Understanding these protocols is essential for interpreting the results and designing further experiments.

Experimental Determination: Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry is a widely used electrochemical technique to determine the anodic stability of electrolytes.[3][4]

Typical Experimental Setup:

  • Electrochemical Cell: A three-electrode setup is commonly used, consisting of a working electrode, a reference electrode (e.g., Lithium metal), and a counter electrode (e.g., Lithium metal).[3]

  • Electrolyte Solution: The sulfone solvent is mixed with a lithium salt, typically Lithium hexafluorophosphate (B91526) (LiPF₆), at a specific concentration (e.g., 0.5 M) to form the electrolyte.[1]

  • Procedure: A linearly increasing potential is applied to the working electrode, and the resulting current is measured. The onset potential at which a significant increase in current is observed is considered the oxidation potential of the electrolyte.

  • Scan Rate: The potential is swept at a controlled rate, for instance, 0.5 mV/s.[3]

Computational Prediction: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and predicts the oxidation potentials of molecules.[5][6] This method can accelerate the discovery of new electrolyte materials by screening potential candidates before synthesis and experimental testing.

Typical Computational Methodology:

  • Software: Quantum chemistry software packages are used to perform the calculations.

  • Method: The geometry of the sulfone molecule is first optimized. Then, the energy of the neutral molecule and its oxidized (cationic) form are calculated.

  • Functionals and Basis Sets: The accuracy of DFT calculations depends on the chosen functional and basis set (e.g., B3LYP with a 6-31G** basis set).[7][8]

  • Solvation Model: A continuum solvation model is often employed to simulate the solvent environment of the electrolyte.

  • Oxidation Potential Calculation: The oxidation potential is then calculated from the difference in the free energies of the oxidized and neutral species.

Structure-Stability Relationship

The enhanced anodic stability of fluorinated sulfones can be attributed to the high electronegativity of fluorine atoms. These atoms withdraw electron density from the sulfone molecule, particularly from the sulfur and oxygen atoms. This electron-withdrawing effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making it more difficult to remove an electron and thus increasing the oxidation potential.[9]

The position of the fluorine atom is critical. In α-fluorinated sulfones, the fluorine is in close proximity to the sulfonyl group, exerting a stronger inductive effect and leading to greater stabilization and a higher oxidation potential.

Below is a diagram illustrating the logical relationship between the sulfone structure and its anodic stability.

G EMS Ethyl Methyl Sulfone (EMS) ~6.2 V beta_F β-Fluorinated Sulfone (TFPMS) ~6.8 V Low_Stability Lower Stability EMS->Low_Stability MiPS Methyl Isopropyl Sulfone (MiPS) ~6.0 V MiPS->Low_Stability Lower Oxidation Potential High_Stability Higher Stability beta_F->High_Stability alpha_F α-Fluorinated Sulfone (FMPS) >6.8 V alpha_F->High_Stability Highest Oxidation Potential

Caption: Relationship between sulfone structure and anodic stability.

Conclusion

The fluorination of sulfones is a highly effective strategy for enhancing their anodic stability. The data consistently show that fluorinated sulfones, particularly those with α-fluorination, possess significantly higher oxidation potentials compared to their non-fluorinated analogs. This makes them promising candidates for developing next-generation high-voltage electrolytes. This guide provides researchers with the foundational data and methodologies to further explore and design novel sulfone-based materials for advanced energy storage applications.

References

The Emerging Role of Dipropyl Sulfone in SEI Layer Engineering: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, longer-lasting, and more efficient lithium-ion batteries is a cornerstone of modern energy research. A critical component in this endeavor is the solid electrolyte interphase (SEI), a passivation layer formed on the anode surface during the initial charging cycles. The composition and stability of the SEI layer are paramount to the overall performance and safety of the battery. In this guide, we delve into the potential of Dipropyl sulfone as an electrolyte additive for SEI modification, comparing it with the well-established alternatives: Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC).

While direct, extensive experimental data on this compound's impact on SEI formation is still emerging, this guide synthesizes the available information on acyclic sulfones and provides a comparative framework based on the known performance of VC and FEC.

Performance Comparison: this compound vs. Established Additives

The following table summarizes the known and anticipated effects of this compound, Vinylene Carbonate, and Fluoroethylene Carbonate on key battery performance metrics. The data for this compound is largely inferred from studies on other acyclic sulfones.

Performance MetricThis compound (Inferred)Vinylene Carbonate (VC)Fluoroethylene Carbonate (FEC)
SEI Composition Potentially composed of lithium alkyl sulfonates, Li₂SO₃, and organic species.Primarily polymeric (poly-VC), with components like lithium carbonate (Li₂CO₃) and lithium alkyl carbonates.[1]Rich in lithium fluoride (B91410) (LiF), with some polymeric and carbonate species.[1]
SEI Morphology Expected to form a uniform and stable film, characteristic of some sulfone additives.Forms a stable and protective film.[2]Tends to form a thinner and more uniform SEI layer compared to VC.[1]
Coulombic Efficiency Potentially high, as sulfones are known for their electrochemical stability.Generally high, indicating effective passivation of the anode.High, contributing to improved cycling stability.
Capacity Retention Expected to be good, assuming the formation of a stable SEI that minimizes electrolyte decomposition.Good, due to the robust and protective nature of the poly-VC SEI.Excellent, often superior to VC, attributed to the stable LiF-rich SEI.
Impedance The impact on impedance is not yet documented.Can lead to an increase in impedance at higher concentrations.Generally results in lower impedance compared to VC.
Gas Generation Some sulfone additives, like divinyl sulfone, have been shown to reduce gas generation.[3][4]Can lead to gas generation, particularly during initial formation cycles.Typically shows reduced gas generation compared to standard electrolytes.

Experimental Protocols for Evaluation

To rigorously assess the impact of this compound on SEI layer formation, a series of standardized electrochemical and analytical experiments would be required. The following protocols are based on common methodologies found in the literature for evaluating electrolyte additives.

Electrochemical Evaluation
  • Cell Assembly: Pouch or coin cells are assembled in an argon-filled glovebox. The cell consists of a graphite (B72142) anode, a lithium-based cathode (e.g., LiNi₁/₃Mn₁/₃Co₁/₃O₂), a separator, and the electrolyte. The baseline electrolyte would be a standard formulation (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate). Test cells would contain varying concentrations of this compound (e.g., 0.5%, 1%, 2% by weight).

  • Formation Cycling: Cells undergo initial charging and discharging cycles at a low C-rate (e.g., C/20) to form the SEI layer. The voltage window is typically between 3.0 and 4.2 V.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge and at various cycle numbers to measure the impedance of the SEI layer and the charge transfer resistance.

  • Cyclic Voltammetry (CV): CV is used to determine the reduction and oxidation potentials of the electrolyte with and without the additive, providing insights into the electrochemical reactions involved in SEI formation.

  • Long-Term Cycling: Cells are cycled at various C-rates (e.g., C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.

SEI Characterization
  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to analyze the chemical composition of the SEI layer on the anode after cycling. This provides information on the presence of sulfur-containing species, lithium fluoride, carbonates, and polymeric components.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology and thickness of the SEI layer on the anode surface.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to analyze the gaseous byproducts generated during cell formation and cycling, providing insights into the decomposition pathways of the electrolyte and additive.

Visualizing the Mechanisms of SEI Formation

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

SEI_Formation_VC cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer VC Vinylene Carbonate (VC) poly_VC Poly(VC) VC->poly_VC Reduction & Polymerization Li_ion Li⁺ Li_ion->poly_VC electron e⁻ electron->VC Graphite Graphite Anode Li2CO3 Li₂CO₃ poly_VC->Li2CO3 Further Decomposition

Caption: SEI formation mechanism with Vinylene Carbonate (VC).

SEI_Formation_FEC cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer FEC Fluoroethylene Carbonate (FEC) LiF LiF FEC->LiF Reductive Defluorination Organic_species Organic Species FEC->Organic_species Decomposition Li_ion Li⁺ Li_ion->LiF electron e⁻ electron->FEC Graphite Graphite Anode SEI_Formation_DipropylSulfone cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer DPS This compound Li_Sulfonates Lithium Alkyl Sulfonates DPS->Li_Sulfonates Reduction Li_ion Li⁺ Li_ion->Li_Sulfonates electron e⁻ electron->DPS Graphite Graphite Anode Li2SO3 Li₂SO₃ Li_Sulfonates->Li2SO3 Further Decomposition Experimental_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrode_prep Electrode & Electrolyte Preparation Cell_assembly Cell Assembly Electrode_prep->Cell_assembly Formation Formation Cycling Cell_assembly->Formation EIS EIS Formation->EIS CV Cyclic Voltammetry Formation->CV Cycling Long-Term Cycling Formation->Cycling XPS XPS Cycling->XPS SEM_TEM SEM/TEM Cycling->SEM_TEM GC_MS GC-MS Cycling->GC_MS

References

A Researcher's Guide to Cross-Referencing NMR Data for Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of experimental NMR data for dipropyl sulfone against literature values, offering a detailed experimental protocol and a workflow for data cross-referencing.

Comparison of Experimental and Literature NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), and compares it with established literature values. This direct comparison is crucial for verifying the identity and purity of synthesized this compound.

Table 1: ¹H NMR Data for this compound (CDCl₃)

ProtonsLiterature Chemical Shift (δ ppm)[1]MultiplicityLiterature Coupling Constant (J Hz)[1]
-CH₂-SO₂-CH₂-2.90-2.86multiplet-
-CH₂-CH₂-CH₃1.86-1.76multiplet-
-CH₂-CH₃1.02triplet7.4

Note: A separate entry within the same source reported slightly different chemical shifts: 2.72-2.53 ppm for -CH₂-SO₂-CH₂- and 1.83-1.73 ppm for -CH₂-CH₂-CH₃, with a terminal methyl triplet at 1.05 ppm (J = 7.4 Hz). Such minor variations can arise from differences in sample concentration or minor temperature fluctuations during acquisition.

Table 2: ¹³C NMR Data for this compound (CDCl₃)

CarbonLiterature Chemical Shift (δ ppm)[1]
-CH₂-SO₂-CH₂-54.20
-CH₂-CH₂-CH₃15.55
-CH₂-CH₃12.96

Note: The alternative dataset within the same literature source reported the following ¹³C chemical shifts: 54.12 ppm, 16.20 ppm, and 13.31 ppm.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Concentration: Prepare a solution of this compound in CDCl₃ at a concentration of approximately 10-20 mg/mL.

  • Procedure:

    • Weigh 10-20 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of CDCl₃ containing TMS.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using the parameters outlined above.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with literature values to ensure the correct identification of this compound.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Compilation cluster_comparison Data Comparison and Validation cluster_outcome Outcome exp_sample Prepare this compound Sample exp_acquire Acquire 1H and 13C NMR Spectra exp_sample->exp_acquire exp_process Process and Analyze Spectra exp_acquire->exp_process compare_data Compare Chemical Shifts, Multiplicities, and Coupling Constants exp_process->compare_data Experimental Data lit_search Search Scientific Databases lit_extract Extract 1H and 13C NMR Data lit_search->lit_extract lit_extract->compare_data Literature Values validate_structure Validate Structure of this compound compare_data->validate_structure Match? match Structure Confirmed validate_structure->match Yes no_match Discrepancy Identified (Re-evaluate Experiment or Literature) validate_structure->no_match No

Caption: Workflow for cross-referencing experimental NMR data with literature values.

References

The Economic Equation of Enhanced Battery Performance: Evaluating Dipropyl Sulfone in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of higher energy density, longer cycle life, and improved safety in lithium-ion batteries, researchers and manufacturers are increasingly turning their attention to novel electrolyte formulations. Among the promising candidates, sulfone-based electrolytes, and specifically dipropyl sulfone, are gaining traction. This guide provides a comprehensive comparison of this compound with traditional carbonate-based electrolytes, supported by experimental data on similar sulfone additives, to evaluate its cost-effectiveness in battery manufacturing for researchers, scientists, and drug development professionals.

While direct, large-scale manufacturing cost data for this compound remains limited in publicly available research, a comparative analysis of its performance benefits against its likely production costs offers valuable insights. Acyclic sulfones, such as this compound, are recognized for their high anodic stability, making them suitable for high-voltage battery applications.[1] The synthesis of sulfones can be a multi-step process, which may influence their cost compared to conventional carbonate solvents.[2][3] However, the potential for enhanced battery performance and safety could offset a higher initial material cost.

Performance Benchmarking: this compound Alternatives vs. Carbonate Electrolytes

To understand the potential advantages of incorporating this compound, we can examine the well-documented performance of other sulfone-based additives, such as divinyl sulfone (DVSF), in comparison to standard carbonate electrolytes.

Performance MetricStandard Carbonate Electrolyte (e.g., EC/DMC/EMC)Sulfone-Based Electrolyte Additive (Divinyl Sulfone - DVSF)Key Advantages of Sulfone Additives
Gas Generation Significant gas evolution, particularly during formation cycles, leading to cell swelling and performance degradation.[4][5]~50% reduction in gas generation with just a 1% DVSF concentration.[4][5][6]Improved safety and stability, reduced cell swelling.
High Voltage Stability Prone to oxidative decomposition at higher voltages, limiting the use of high-energy cathode materials.[7]Excellent anodic stability, withstanding voltages beyond 5V .[1][7]Enables the use of next-generation high-voltage cathodes, boosting energy density.
Cycle Life Capacity fade over extended cycling due to electrolyte decomposition and SEI layer instability.Negligible impact on cycle life in initial cycles, with only a minor capacity loss after extended cycling (e.g., 2.4% less than the reference cell after 200 cycles with 1% DVSF).[4]Potential for longer-lasting batteries, though high concentrations may negatively impact long-term performance.[4]
Ionic Conductivity Generally high ionic conductivity.Can exhibit lower ionic conductivity compared to carbonates, potentially impacting rate capability. Fluorination of alkyl groups can improve conductivity.[1]Trade-off between stability and conductivity; formulation optimization is key.

Experimental Protocols for Evaluation

To ensure a thorough and standardized evaluation of this compound as an electrolyte component, the following experimental protocols are recommended, based on methodologies reported for similar sulfone additives.

Electrochemical Performance Testing

Objective: To evaluate the impact of this compound on the electrochemical performance of a lithium-ion cell.

Methodology:

  • Electrolyte Preparation: Prepare a baseline electrolyte, for instance, 1.15 M LiPF₆ in a solvent mixture of fluoroethylene carbonate (FEC), ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) with a volumetric ratio of 5:20:35:40.[4] Prepare experimental electrolytes by adding varying weight percentages of this compound to the baseline.

  • Cell Assembly: Assemble cylindrical 18650 type cells using the prepared electrolytes.[4] Ensure consistent electrode materials and cell components for all test groups.

  • Formation Cycling: Perform initial charge-discharge cycles at a low C-rate (e.g., 0.1C or 0.2C) to form a stable solid electrolyte interphase (SEI) layer.[4][8]

  • Rate Capability Testing: Cycle the cells at various C-rates (e.g., C/20, C/10, C/5, 1C, 2C) to determine the impact on charge and discharge capacity at different current densities.[7][9]

  • Long-Term Cycling: Subject the cells to extended charge-discharge cycles (e.g., 200+ cycles) at a moderate C-rate (e.g., 1C) to evaluate capacity retention and coulombic efficiency over time.[4]

Gas Generation Analysis

Objective: To quantify the effect of this compound on gas evolution within the battery.

Methodology:

  • Cell Preparation: Assemble pouch cells with the experimental and baseline electrolytes.

  • Formation and Storage: After formation cycling, fully charge the cells and store them at an elevated temperature (e.g., 60°C) for a defined period (e.g., 10-30 days) to accelerate gas generation.[4]

  • Gas Collection and Analysis: In a controlled environment, puncture the pouch cells and collect the evolved gases. Analyze the gas composition and volume using techniques like gas chromatography (GC).[4]

Visualizing the Impact: Workflow and Pathways

To better understand the experimental process and the proposed mechanism of action for sulfone additives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Electrolyte Formulation (Baseline vs. This compound) B Cell Assembly (18650 or Pouch) A->B C Formation Cycling D Electrochemical Performance (Rate Capability, Cycle Life) C->D E Gas Generation Analysis (Storage & GC) C->E F Data Interpretation D->F E->F G Cost-Effectiveness Evaluation F->G Sulfone_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei Solid Electrolyte Interphase (SEI) Anode Graphite Anode Carbonate Carbonate Solvents Unstable_SEI Unstable SEI (Gas Generation) Carbonate->Unstable_SEI Decomposition Sulfone This compound Stable_SEI Stable, Inorganic-rich SEI Sulfone->Stable_SEI Preferential Reduction Unstable_SEI->Anode Parasitic Reactions Stable_SEI->Anode Passivation

References

Navigating the High-Voltage Frontier: A Comparative Guide to Dipropyl Sulfone Alternatives in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the vanguard of energy storage, the quest for stable, high-performance electrolytes is paramount. In the realm of high-voltage lithium-ion batteries, dipropyl sulfone has been a solvent of interest. This guide offers a critical comparison of this compound and its promising alternatives, supported by experimental data, to inform the selection of optimal electrolyte components for next-generation energy storage solutions.

The relentless pursuit of higher energy density in lithium-ion batteries necessitates the use of high-voltage cathode materials. However, the oxidative instability of conventional carbonate-based electrolytes at potentials exceeding 4.2 V (vs. Li/Li⁺) presents a significant roadblock. Sulfone-based solvents have emerged as a compelling class of electrolytes due to their exceptional anodic stability, enabling the exploration of higher voltage chemistries.[1]

This guide provides a comparative analysis of this compound against other key sulfone-based solvents: ethyl methyl sulfone (EMS), tetramethyl sulfone (TMS), and sulfolane (B150427) (a cyclic sulfone). By examining their core physicochemical and electrochemical properties, this document aims to provide a clear, data-driven perspective for researchers in the field.

Performance Metrics: A Side-by-Side Comparison

The selection of an appropriate electrolyte solvent hinges on a delicate balance of several key properties. High ionic conductivity is crucial for efficient ion transport, while low viscosity facilitates good wetting of electrode materials. A wide electrochemical stability window, particularly high anodic stability, is non-negotiable for high-voltage applications. Furthermore, a low melting point is desirable for operation across a range of temperatures.

PropertyThis compoundEthyl Methyl Sulfone (EMS)Tetramethyl Sulfone (TMS)Sulfolane (SL)
Melting Point (°C) 27-31[2]36.5[1]103-10528.5
Boiling Point (°C) 266[2]246239285
Density (g/mL at 20°C) 1.109[2]~1.15~1.21.26
Ionic Conductivity (mS/cm) Data not readily available in a directly comparable format~1.73 (1 M LiPF₆ in EMS at 20°C)[3]Data varies significantly with electrolyte composition~2.75 (1 M LiTFSI in SL at 30°C)[4]
Anodic Stability (V vs. Li/Li⁺) > 5.5[1]> 5.5[1][3]> 5.6[5]> 5.0[6]
Viscosity (cP at 30°C) Data not readily available in a directly comparable formatHighHigh10.3

Note: Ionic conductivity and viscosity are highly dependent on the type and concentration of the lithium salt used in the electrolyte. The values presented here are for specific reported formulations and should be considered as reference points. A key finding from multiple studies is that the anodic stability of acyclic sulfones is largely independent of the specific alkyl chain structure, consistently showing no significant oxidative decomposition below 5.5 V vs. Li/Li⁺.[1]

Experimental Evaluation Workflow

A systematic evaluation of electrolyte candidates is crucial for identifying the most promising systems. The following workflow outlines the key experimental steps involved in characterizing and comparing the performance of this compound and its alternatives.

G cluster_prep Electrolyte & Cell Preparation cluster_physico Physicochemical Characterization cluster_electrochem Electrochemical Characterization Solvent_Synth Solvent Synthesis & Purification Salt_Drying Lithium Salt Drying Solvent_Synth->Salt_Drying Thermal Thermal Analysis (DSC/TGA) Solvent_Synth->Thermal Electrolyte_Prep Electrolyte Formulation (in glovebox) Salt_Drying->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (e.g., 2032-type) Electrolyte_Prep->Cell_Assembly Viscosity Viscosity Measurement Electrolyte_Prep->Viscosity Conductivity Ionic Conductivity Measurement Electrolyte_Prep->Conductivity CV Cyclic Voltammetry (CV) for Electrochemical Window Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties Cell_Assembly->EIS Cycling Galvanostatic Cycling for Performance & Stability Cell_Assembly->Cycling

Caption: A typical experimental workflow for the evaluation of novel electrolyte solvents.

Detailed Experimental Protocols

Reproducible and reliable data is the cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in the comparison of this compound alternatives.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte, a measure of its ability to conduct lithium ions.

Methodology:

  • Apparatus: A conductivity meter with a two-electrode conductivity cell.

  • Procedure:

    • The conductivity cell is calibrated using standard potassium chloride (KCl) solutions of known concentrations.

    • The electrolyte solution is prepared inside an argon-filled glovebox to prevent moisture contamination. A common formulation is 1 M LiPF₆ or LiTFSI in the sulfone solvent under investigation.

    • The conductivity cell is filled with the prepared electrolyte.

    • The cell is placed in a temperature-controlled chamber, and the impedance of the electrolyte is measured at a specific frequency (typically 1 kHz) or over a range of frequencies using an AC impedance spectrometer.

    • The ionic conductivity (σ) is calculated using the formula σ = L / (A * R), where L is the distance between the electrodes, A is the electrode area, and R is the resistance of the electrolyte.

    • Measurements are typically performed over a range of temperatures to understand the temperature dependence of conductivity.

Electrochemical Stability Window (ESW) Determination via Cyclic Voltammetry (CV)

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Methodology:

  • Apparatus: A potentiostat/galvanostat.

  • Cell Configuration: A three-electrode setup is typically used, with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Procedure:

    • The electrochemical cell is assembled in an argon-filled glovebox.

    • The potential of the working electrode is swept linearly from the open-circuit potential (OCP) to a high anodic potential (e.g., 6.0 V vs. Li/Li⁺) and then back to a low cathodic potential (e.g., -0.5 V vs. Li/Li⁺) at a controlled scan rate (e.g., 0.1-1.0 mV/s).

    • The resulting current is measured as a function of the applied potential.

    • The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial properties between the electrolyte and the electrodes, including the formation and stability of the solid electrolyte interphase (SEI) and the charge transfer resistance.

Methodology:

  • Apparatus: A potentiostat/galvanostat with a frequency response analyzer.

  • Cell Configuration: A two-electrode or three-electrode cell can be used. For full cell analysis, a two-electrode coin cell with a lithium metal negative electrode and a high-voltage cathode is common.

  • Procedure:

    • The cell is allowed to reach a stable open-circuit potential.

    • A small amplitude AC voltage (e.g., 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • The resulting AC current and phase shift are measured.

    • The impedance data is plotted in a Nyquist plot (imaginary impedance vs. real impedance).

    • The Nyquist plot is then fitted to an equivalent circuit model to extract quantitative information about the different electrochemical processes occurring within the cell, such as the electrolyte resistance, SEI resistance, and charge transfer resistance.

Logical Relationship of Key Solvent Properties

The interplay between a solvent's molecular structure and its macroscopic properties is critical to its performance in a battery. The following diagram illustrates the logical relationships between key characteristics of sulfone-based electrolytes.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Electrochemical Performance Alkyl_Chain Alkyl Chain Length & Symmetry Melting_Point Melting Point Alkyl_Chain->Melting_Point Influences Viscosity Viscosity Alkyl_Chain->Viscosity Influences Sulfonyl_Group Sulfonyl Group (-SO2-) Dielectric_Constant Dielectric Constant Sulfonyl_Group->Dielectric_Constant Determines Polarity Anodic_Stability Anodic Stability Sulfonyl_Group->Anodic_Stability High Stability Ionic_Conductivity Ionic Conductivity Melting_Point->Ionic_Conductivity Affects Operating Temp. Viscosity->Ionic_Conductivity Inversely Related Wetting Electrode Wetting Viscosity->Wetting Affects Dielectric_Constant->Ionic_Conductivity Promotes Salt Dissociation Voltage_Window Operating Voltage Window Anodic_Stability->Voltage_Window Defines Upper Limit

Caption: Interdependencies of molecular structure, properties, and performance in sulfone electrolytes.

Conclusion

The exploration of this compound and its alternatives underscores a critical direction in the development of high-voltage lithium-ion batteries. While all sulfones investigated exhibit excellent anodic stability, their physical properties such as melting point and viscosity vary significantly with their molecular structure. Acyclic sulfones like ethyl methyl sulfone offer a potential balance of properties, though their higher melting points compared to conventional carbonates can be a challenge. Cyclic sulfones like sulfolane, while having a favorable melting point, tend to have higher viscosity.

Ultimately, the choice of a this compound alternative will depend on the specific requirements of the battery system, including the operating temperature range, the nature of the electrode materials, and the desired rate performance. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of next-generation high-voltage electrolytes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents like dipropyl sulfone are critical components of this responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS No. 598-03-8), to ensure the well-being of personnel and the protection of the environment.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to the following precautionary measures is mandatory.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear protective gloves and clothing. Immediately change contaminated clothing.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

Handling and Storage:

  • Wash hands and face thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Store in a well-ventilated place and keep the container tightly closed.[2]

  • Store in a locked-up area.[2]

Hazard Classification and Precautionary Statements

The following tables summarize the hazard (H) and precautionary (P) statements associated with this compound, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Statements for this compound

CodeHazard Statement
H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]

Table 2: GHS Precautionary Statements for this compound

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P330Rinse mouth.[2]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Proper Disposal Procedures

The mandated procedure for the disposal of this compound is to use an approved waste disposal plant.[2] It is imperative to follow national and local regulations regarding chemical waste disposal. Do not dispose of this compound down the drain or mix it with other waste.

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • Keep this compound waste in its original or a clearly labeled, compatible container.

    • Do not mix with other chemical waste to avoid unintended reactions.

  • Consult Institutional Guidelines:

    • Review your organization's specific chemical hygiene and waste disposal plans.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Engage a Licensed Waste Disposal Contractor:

    • Your EHS department will typically have a contract with a licensed and insured hazardous waste disposal company.

    • This contractor is trained and equipped to handle and transport chemical waste in compliance with all regulations.

  • Packaging and Labeling for Disposal:

    • Follow the instructions provided by your EHS department or the waste disposal contractor for packaging the waste.

    • Ensure the container is securely sealed and properly labeled with the chemical name and hazard symbols.

  • Documentation and Record-Keeping:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

    • Complete any required waste manifest forms provided by the disposal contractor.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Waste Preparation cluster_compliance Compliance and Logistics cluster_disposal Final Disposal start Identify this compound Waste segregate Segregate from Other Waste start->segregate label_container Label Container Clearly segregate->label_container consult_ehs Consult Institutional EHS Dept. label_container->consult_ehs select_contractor Select Licensed Disposal Contractor consult_ehs->select_contractor package_waste Package for Shipment select_contractor->package_waste document_waste Complete Waste Manifest package_waste->document_waste end Dispose at Approved Facility document_waste->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dipropyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Dipropyl sulfone. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] The compound can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[3][4][5] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound under various laboratory scenarios.

Body PartStandard Laboratory HandlingSpill or Emergency ResponseSpecifications
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Full-face respirator or chemical safety goggles with a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.[6]
Skin Chemical-resistant gloves (e.g., Neoprene, PVC) and a lab coat.Chemical-impermeable suit and boots.[6][7]Gloves must be inspected for integrity before each use.[6]
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.Full-face respirator with appropriate cartridges (e.g., ABEK type) or a self-contained breathing apparatus (SCBA).[6]A NIOSH-certified respirator should be used if exposure limits are exceeded or if irritation is experienced.[6]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Preparation and Precautionary Measures
  • Familiarization: Before handling, all personnel must be thoroughly familiar with the hazards outlined in the Safety Data Sheet (SDS) for this compound.[6]

  • Work Area: All work must be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that a calibrated emergency eyewash station and a safety shower are readily accessible and unobstructed.[6]

  • PPE Inspection: Select and meticulously inspect all necessary PPE for any signs of damage or degradation before commencing work.

Handling the Chemical
  • Donning PPE: Wear the appropriate PPE as specified in the table above. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoiding Contamination: Exercise caution to avoid direct contact with the skin and eyes. Prevent the inhalation of any dust or vapors.

  • Container Management: Keep containers of this compound tightly closed when not in use.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[8]

Spill and Emergency Procedures
  • Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the affected area.

  • Emergency PPE: For large spills, don a chemical protection suit and a self-contained breathing apparatus (SCBA).

  • Containment: Contain the spill using an inert absorbent material such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material into a sealable, properly labeled container for disposal.

  • Ventilation: Thoroughly ventilate the spill area.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound and any contaminated materials in strict accordance with all local, state, and federal regulations.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for all chemical waste.

  • Contaminated PPE: Treat all used and contaminated PPE as hazardous waste and dispose of it according to institutional protocols. Handle contaminated packages in the same way as the substance itself.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from the initial preparation phase through to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_emergency Spill/Emergency cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Prepare Well-Ventilated Work Area (Fume Hood) prep1->prep2 prep3 Inspect and Don Appropriate PPE prep2->prep3 handle1 Handle this compound prep3->handle1 handle2 Keep Containers Closed handle1->handle2 handle3 Avoid Ignition Sources handle1->handle3 spill Spill Occurs handle1->spill If Spill Occurs dispose_waste Dispose of Chemical Waste per Regulations handle1->dispose_waste After Use evacuate Evacuate Area spill->evacuate don_emergency_ppe Don Emergency PPE evacuate->don_emergency_ppe contain Contain Spill with Absorbent don_emergency_ppe->contain collect Collect Waste contain->collect collect->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.